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  • Product: 5-Bromo-2-nitrothiophene-3-carbaldehyde
  • CAS: 1093878-18-2

Core Science & Biosynthesis

Foundational

5-Bromo-2-nitrothiophene-3-carbaldehyde chemical properties

This guide provides an in-depth technical analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2), a high-value heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2), a high-value heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly thienopyrimidines and Janus Kinase (JAK) inhibitors.[1]

[1][2][3][4][5][6][7]

Executive Summary

5-Bromo-2-nitrothiophene-3-carbaldehyde is a trisubstituted thiophene derivative characterized by three distinct reactive handles: an electrophilic aldehyde at C3, a nucleofugal bromine at C5, and an electron-withdrawing nitro group at C2.[1][2][3] This "push-pull" electronic structure makes it a versatile building block for divergent synthesis.[1] It is primarily utilized as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and in the development of antiprotozoal and anticancer therapeutics.

Physicochemical Properties

The following data summarizes the core physical and chemical characteristics of the compound. Due to its nature as an intermediate, specific experimental values can vary slightly by vendor synthesis method.[1]

PropertyValue / Description
CAS Number 1093878-18-2
IUPAC Name 5-Bromo-2-nitrothiophene-3-carbaldehyde
Molecular Formula

Molecular Weight 236.04 g/mol
Physical State Solid (Crystalline powder)
Color Light yellow to brown
Solubility Soluble in DMSO, DMF,

, Ethyl Acetate; Insoluble in water
Storage Conditions Inert atmosphere (

/Ar), 2–8°C, Light-sensitive
LogP (Predicted) ~2.23
H-Bond Acceptors 4

Synthetic Access & Regiochemistry

Access to 5-bromo-2-nitrothiophene-3-carbaldehyde is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the thiophene sulfur and existing substituents.[1]

Primary Synthetic Route

The most regioselective approach involves the nitration of 5-bromothiophene-3-carbaldehyde .[1]

  • Precursor: 5-Bromothiophene-3-carbaldehyde.[1][4][3]

  • Reagents: Fuming

    
     / 
    
    
    
    (Mixed Acid).
  • Mechanism: The bromine atom at C5 blocks the most reactive alpha-position.[1] The sulfur atom strongly activates the C2 position (alpha), while the bromine (para-directing relative to C2) and the aldehyde (meta-directing, though less influential here) cooperatively direct the incoming nitronium ion (

    
    ) to the C2 position.
    
Visualization of Synthesis

The following diagram illustrates the regiochemical logic and pathway.

Synthesis Start Thiophene-3-carbaldehyde Inter 5-Bromothiophene-3-carbaldehyde (Br blocks C5) Start->Inter Br2, AcOH (Bromination at C5) Product 5-Bromo-2-nitrothiophene-3-carbaldehyde (Target) Inter->Product HNO3, H2SO4 (Nitration at C2)

Figure 1: Regioselective synthesis pathway.[3][5] Bromination blocks C5, forcing subsequent nitration to the C2 position.

Reactivity & Functionalization

The molecule’s utility stems from its ability to undergo orthogonal reactions at three distinct sites.[1]

C3-Formyl Group (Aldehyde)

The aldehyde is highly reactive due to the electron-withdrawing nature of the adjacent nitro group.[1]

  • Condensation Reactions: Readily undergoes Knoevenagel condensation with active methylene compounds (e.g., barbituric acid, malononitrile) to form chalcone-like derivatives.

  • Schiff Base Formation: Reacts with amines, hydrazines, or thiosemicarbazides to form imines.[1] Thiosemicarbazone derivatives of this scaffold have demonstrated potent antiamoebic activity.[1]

C5-Bromine (Aryl Halide)

The C5 position is activated for both metal-catalyzed coupling and nucleophilic aromatic substitution (


).[1]
  • Suzuki-Miyaura Coupling: The C-Br bond allows for Pd-catalyzed cross-coupling with aryl boronic acids, extending the conjugation of the thiophene ring.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Uniquely, the C2-Nitro group activates the C5-Bromine  towards displacement.[1] Although they are in a 2,5-relationship (quasi-para), the strong electron-withdrawing nitro group lowers the energy of the Meisenheimer complex, allowing amines or thiols to displace the bromine under mild conditions.
    
C2-Nitro Group[1]
  • Reduction to Amine: The nitro group can be reduced to an amine using

    
    , Fe/AcOH, or catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Cyclization (Thienopyrimidine Synthesis): The resulting 2-amino-3-carbaldehyde intermediate is unstable and highly reactive.[1] It serves as a prime precursor for Friedländer-type condensations with ketones or amides to fuse a pyrimidine ring onto the thiophene, creating thienopyrimidines (bioisosteres of quinazolines).

Divergent Synthesis Map[1]

Reactivity Core 5-Bromo-2-nitrothiophene-3-carbaldehyde Sub1 Schiff Bases / Hydrazones (Antiprotozoal) Core->Sub1 R-NH2 / H2N-NH-R (Aldehyde Condensation) Sub2 5-Amino-2-nitro derivatives (via SnAr displacement of Br) Core->Sub2 HNR2, Heat (Nucleophilic Substitution) Sub3 5-Aryl derivatives (via Suzuki Coupling) Core->Sub3 Ar-B(OH)2, Pd(0) (Cross-Coupling) Sub4 Thienopyrimidines (via Nitro reduction + Cyclization) Core->Sub4 1. Reduction (Fe/HCl) 2. Cyclization

Figure 2: Divergent reactivity map showing the three primary vectors for chemical modification.

Medicinal Chemistry Applications

JAK Inhibitor Development

The scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors. The 2-amino-thiophene-3-carboxamide motif, accessible via modification of this aldehyde, mimics the ATP-binding hinge region of kinases.[1]

  • Mechanism: The thiophene ring acts as the core scaffold, orienting the "head" and "tail" groups of the inhibitor to fit the kinase pocket.

Antiprotozoal Agents

Thiosemicarbazone derivatives synthesized from the C3-aldehyde have shown significant activity against Entamoeba histolytica and Trichomonas vaginalis.[1]

  • SAR Insight: The presence of the nitro group is often essential for bioactivation (via nitroreductases in the parasite), while the bromine atom enhances lipophilicity and membrane permeability.

Anticancer Chalcones

Condensation of the aldehyde with acetophenones yields nitro-thiophene chalcones.[1] These compounds function as Michael acceptors, potentially alkylating cysteine residues in proteins or inducing oxidative stress in cancer cells.[1]

Handling & Safety Protocols

  • Hazards: Classified as Acute Toxic (Oral/Dermal/Inhalation) and a Skin/Eye Irritant .[1] The nitro group poses a potential explosion hazard if heated under confinement or subjected to high-energy shock, though the bromine atom mitigates this slightly compared to polynitro compounds.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the carboxylic acid (5-bromo-2-nitrothiophene-3-carboxylic acid) upon prolonged exposure to air.[1]

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong bases or reducing agents during disposal to avoid uncontrolled exotherms.[1]

References

  • ChemicalBook. (2025).[1][6] 5-Bromothiophene-2-carbaldehyde Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2017).[1] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. Retrieved from

  • Bharti, N., et al. (2002).[1] Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-3478. Retrieved from

  • Sigma-Aldrich. (2025).[1][7] 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Sheet. Retrieved from

  • BenchChem. (2025).[1] Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde.[1] Retrieved from

  • Consiglio, G., et al. (1982).[1] Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens with nucleophiles. J. Chem. Soc., Perkin Trans.[1][8] 2. Retrieved from

Sources

Exploratory

Technical Monograph: 5-Bromo-2-nitrothiophene-3-carbaldehyde

Primary Application: Advanced Intermediate for Thieno[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Discovery[1] Executive Summary 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a "linchpin" inte...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Application: Advanced Intermediate for Thieno[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Discovery[1]

Executive Summary

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a "linchpin" intermediate in heterocyclic medicinal chemistry.[1] Its structural uniqueness lies in the trisubstituted thiophene core, which offers three distinct vectors for chemical diversification:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to extend carbon chains.[1]

  • C3-Aldehyde & C2-Nitro: A "ortho-like" disposition allowing for reductive cyclization to form thieno[2,3-d]pyrimidines , a privileged scaffold bioisosteric to quinazolines (e.g., Gefitinib, Erlotinib).[1]

This guide details the synthesis, reactivity profile, and safety protocols for integrating this compound into high-throughput lead optimization campaigns.

Structural Analysis & Reactivity Profile

The molecule exhibits a "push-pull" electronic system that dictates its regioselectivity. The sulfur atom acts as an electron donor by resonance, while the nitro group at C2 is a strong electron-withdrawing group (EWG).

Electronic Distribution & Functional Vectors[1]
  • Position 2 (

    
    ):  Highly electrophilic. Susceptible to nucleophilic aromatic substitution (
    
    
    
    ) if the nucleophile is strong enough, though the nitro group is generally preserved for reduction to an amine.
  • Position 3 (CHO): Electrophilic carbonyl. Prime site for condensation reactions (Schiff bases, reductive amination).

  • Position 5 (Br): The halogen resides at the

    
    -position relative to the sulfur. Despite the deactivating effect of the nitro group, the C5 position remains viable for oxidative addition by Pd(0) catalysts due to the inherent electron richness of the thiophene ring compared to benzene.
    

ReactivityMap Core 5-Bromo-2-nitrothiophene- 3-carbaldehyde Nitro C2-Nitro Group (Precursor to Amine) Core->Nitro Aldehyde C3-Aldehyde (Condensation Site) Core->Aldehyde Bromine C5-Bromine (Cross-Coupling Handle) Core->Bromine Cyclization Reductive Cyclization (Thienopyrimidines) Nitro->Cyclization Reduction + Cyclization Aldehyde->Cyclization Pyrimidine Ring Closure Suzuki Suzuki/Stille Coupling (Biaryl Formation) Bromine->Suzuki Pd(0) Catalysis

Figure 1: Functional reactivity map illustrating the three orthogonal reaction vectors available for medicinal chemistry optimization.[1]

Synthetic Protocol: Bromination of 2-Nitrothiophene-3-carbaldehyde[1]

The most reliable route to the 5-bromo derivative is the electrophilic bromination of the parent 2-nitrothiophene-3-carbaldehyde.[1] Direct nitration of 5-bromothiophene-3-carbaldehyde is less favored due to potential regioselectivity issues and safety concerns with nitrating halo-aldehydes.[1]

Reagents & Conditions
  • Substrate: 2-Nitrothiophene-3-carbaldehyde.[1][2]

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF.

  • Catalyst: Sodium Acetate (NaOAc) or Iron(III) chloride (

    
    ) - NaOAc is preferred to buffer the HBr generated.[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve 2-nitrothiophene-3-carbaldehyde (1.0 eq) in glacial acetic acid (10 volumes). Add Sodium Acetate (1.5 eq).

  • Addition: Cool the solution to 10-15°C. Add Bromine (

    
    , 1.1 eq) dropwise over 30 minutes. Note: Control exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The product is less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water (50 volumes). The product should precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Wash with cold water to remove residual acid. Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>98%) is required for biological assays.

Quantitative Data: Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 236.04 g/mol
Appearance Yellow to Brown SolidLight sensitive
Melting Point 95 - 98 °CVaries by purity
Solubility DMSO, DMF, DCMInsoluble in water

Application: Synthesis of Thieno[2,3-d]pyrimidines[1][4][5][6][7][8]

The primary utility of this intermediate is the construction of thieno[2,3-d]pyrimidines. This scaffold is a bioisostere of the quinazoline core found in EGFR inhibitors. The 5-bromo group allows for late-stage diversification after the bicyclic core is formed.[1]

Mechanism: Reductive Cyclization

The transformation involves reducing the nitro group to an amine, which then attacks a formamide equivalent (or urea) that has condensed with the aldehyde.

  • Reduction:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    .
  • Condensation: The resulting 2-amino-3-carbaldehyde intermediate is unstable and usually trapped in situ with formamide or formamidine acetate to close the pyrimidine ring.[1]

CyclizationPathway Start 5-Bromo-2-nitrothiophene- 3-carbaldehyde Intermediate Transient Intermediate: [2-Amino-5-bromothiophene- 3-carbaldehyde] Start->Intermediate Reduction (Fe/AcOH) Product 6-Bromo-thieno[2,3-d]pyrimidine Intermediate->Product Cyclocondensation Reagent Reagent: Formamide / 180°C or Formamidine Acetate Reagent->Product

Figure 2: Synthetic pathway for the conversion of the aldehyde precursor into the bioactive thienopyrimidine core.[1]

Safety & Handling Protocols

Warning: Nitrothiophenes are energetic compounds. While the bromine atom adds mass and stability, the combination of a nitro group and an aldehyde requires strict safety adherence.

  • Explosion Hazard: Do not subject the material to temperatures >150°C in a dry state. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.

  • Toxicity: Classified as GHS06 (Toxic) . Likely toxic if swallowed or inhaled.

  • Skin/Eye: Severe irritant.[3] Use double nitrile gloves and a face shield during synthesis, particularly when handling bromine.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid if exposed to air.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-Bromo-2-nitrothiophene-3-carbaldehyde. MilliporeSigma.[3]

  • ChemicalBook. (2025).[4] Synthesis and Properties of Nitrothiophene Carboxaldehydes.

  • National Institutes of Health (NIH). (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.

  • BenchChem. (2025).[4] 2-Nitrothiophene-3-carbaldehyde Derivatives in Medicinal Chemistry.

  • Rasayan Journal of Chemistry. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes.

Sources

Foundational

5-Bromo-2-nitrothiophene-3-carbaldehyde safety data sheet

Executive Summary: The Tri-Functional Scaffold In the landscape of medicinal chemistry, 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a "privileged scaffold"—a molecular platform offering three d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Functional Scaffold

In the landscape of medicinal chemistry, 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a "privileged scaffold"—a molecular platform offering three distinct orthogonal handles for diversification. For a drug development scientist, this compound is not merely a reagent; it is a branching point.

  • The Electrophile (C3-Aldehyde): Ready for condensation reactions (reductive amination, Wittig olefination).[1]

  • The Cross-Coupling Partner (C5-Bromide): A prime candidate for Pd-catalyzed Suzuki-Miyaura or Stille couplings.[1]

  • The Nitrogen Source (C2-Nitro): A latent amine precursor that activates the ring for nucleophilic aromatic substitution (

    
    ) prior to reduction.[1]
    

Critical Safety Warning: Unlike simpler thiophenes, this intermediate possesses a high toxicity profile (GHS Category 3) . It is not just an irritant; it is acutely toxic by ingestion, inhalation, and dermal contact.[2] Furthermore, the combination of a nitro group and an aldehyde on a thiophene ring introduces thermal instability risks that must be managed during scale-up.

Chemical Identity & Physicochemical Profile

Precise identification is the first step in safety. This compound is often confused with its isomers (e.g., 5-bromo-4-nitro- or 2-carbaldehyde variants).[1] Verify the structure via NMR prior to use.

Property Technical Specification
Chemical Name 5-Bromo-2-nitrothiophene-3-carbaldehyde
CAS Number 1093878-18-2
Molecular Formula C₅H₂BrNO₃S
Molecular Weight 236.04 g/mol
SMILES C1=C(Br)SC(=C1C=O)[O-]
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes.[1][3]
Storage 2–8°C (Refrigerated) , under inert atmosphere (Argon/Nitrogen). Light sensitive.

Hazard Identification & Toxicology (The "Why" Behind the Protocol)

As scientists, we must understand the mechanism of toxicity to mitigate it effectively.

GHS Classification (The "Skull and Crossbones" Reality)

Based on structure-activity relationships (SAR) of nitro-halo-thiophenes and vendor data (Sigma-Aldrich/ChemScene), this compound is classified as Acute Toxicity Category 3 .[1]

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H331: Toxic if inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

Mechanistic Toxicology
  • Electrophilic Attack: The aldehyde and the electron-deficient thiophene ring (activated by the nitro group) make this compound a potent electrophile. It can alkylate DNA or proteins, leading to cytotoxicity.

  • Sensitization: Halogenated nitro-aromatics are notorious sensitizers.[1] Repeated exposure, even at sub-toxic levels, can induce severe allergic dermatitis.

  • Energetic Potential: While not a primary explosive, the nitro-thiophene core has high energy density. Avoid heating crude mixtures above 100°C without DSC (Differential Scanning Calorimetry) data.

Safe Handling & Containment Strategy

This protocol moves beyond "wear gloves" to a tiered containment strategy suitable for a drug discovery lab.

The "Double-Barrier" Approach

Because of the H311 (Dermal Toxicity) and H331 (Inhalation Toxicity) hazards, standard benchtop handling is insufficient.[1]

  • Primary Barrier: All weighing and transfer of the neat solid must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a sash height <10 inches.

  • Secondary Barrier: Use a secondary containment tray (spill tray) lined with absorbent pads.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness each). The outer glove should be changed immediately upon any splash.

Visualization: Safety Decision Tree

SafetyProtocol Start Start: Handling 5-Bromo-2-nitrothiophene-3-carbaldehyde ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 500 mg ScaleCheck->LargeScale Hood Standard Fume Hood (Sash < 10 inches) SmallScale->Hood GloveBox Glove Box / Isolator (Highly Recommended) LargeScale->GloveBox PPE_Level1 PPE: Double Nitrile Gloves, Lab Coat, Goggles Hood->PPE_Level1 PPE_Level2 PPE: Double Nitrile, Tyvek Sleeves/Apron, Face Shield GloveBox->PPE_Level2 Action Proceed with Synthesis PPE_Level1->Action PPE_Level2->Action

Figure 1: Decision logic for handling toxic nitro-thiophene intermediates based on scale.

Experimental Workflow: Synthesis & Application Context

Recommended Synthetic Route: The "Suzuki-First" Strategy

It is generally safer and more efficient to perform cross-coupling on the bromide before manipulating the aldehyde or nitro groups, as the aldehyde can be sensitive to the harsh reducing conditions needed for the nitro group later.

Protocol: Suzuki-Miyaura Coupling

  • Setup: In a glovebox or purged fume hood, charge a microwave vial with:

    • 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 equiv)[1][3]

    • Aryl boronic acid (1.2 equiv)[1]

    • 
       (0.05 equiv) - Chosen for stability against the nitro group.[1]
      
    • 
       (2.0 equiv)[1]
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). The aldehyde is prone to oxidation; rigorous degassing is vital.

  • Reaction: Heat to 80°C. Note: Do not overheat. Nitro-thiophenes can decompose.

  • Workup: Dilute with EtOAc, wash with brine. Caution: Aqueous waste will contain palladium and nitro-aromatics; treat as hazardous.[1]

Visualization: The Tri-Functional Divergence

ReactionPathways Core 5-Bromo-2-nitrothiophene- 3-carbaldehyde Path1 Path A: C-C Coupling (Suzuki/Stille) Core->Path1 Pd(0), Ar-B(OH)2 Path2 Path B: Condensation (Imine/Olefin) Core->Path2 R-NH2 or Wittig Path3 Path C: Reduction (Nitro to Amine) Core->Path3 Fe/AcOH or SnCl2 Prod1 Bi-aryl Scaffold Path1->Prod1 Prod2 Schiff Base / Styrene Path2->Prod2 Prod3 Aminothiophene (Unstable - Protect Immediately!) Path3->Prod3

Figure 2: Synthetic divergence map.[1] Path A is recommended as the primary first step to preserve the sensitive aldehyde and nitro functionalities.[1]

Emergency Response Protocols

In the event of containment breach, immediate action is required due to the acute toxicity profile.

Scenario Immediate Action Scientific Rationale
Skin Contact Wash with PEG-400 (Polyethylene Glycol) or soap/water for 15 mins.[1]Nitro-aromatics are lipophilic; PEG helps solubilize and remove them from skin pores better than water alone.[1]
Inhalation Evacuate to fresh air.[1][2] Administer oxygen if breathing is labored.H331 hazard implies rapid systemic absorption via lungs.[1]
Spill (<1g) Cover with wet absorbent pads.[1] Neutralize with dilute NaOH if necessary (hydrolysis).Avoid creating dust.[1][2][4] Wet wiping prevents aerosolization of toxic particles.
Fire Use

, dry chemical, or foam.[1]
Do not use a solid water stream, which may scatter the material. Nitro compounds produce toxic

fumes when burning.

References

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2).[1][3][5] Retrieved from [1]

  • ChemScene. (2024). Product Analysis and MSDS: 5-Bromo-2-nitrothiophene-3-carbaldehyde.[1] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 5-Bromothiophene-2-carbaldehyde (Analogous Hazard Data).[1] National Library of Medicine. Retrieved from [1]

  • BenchChem. (2024). Synthesis of Novel Derivatives from Bromothiophene-carbaldehydes. Retrieved from [1]

(Note: While specific experimental data for this exact CAS is proprietary in many catalogs, hazard data is extrapolated from the GHS classifications provided by major suppliers like ChemScene and Sigma-Aldrich, combined with standard safety protocols for nitro-halo-thiophenes.)[1]

Sources

Exploratory

Technical Monograph: Characterization &amp; Validation of 5-Bromo-2-nitrothiophene-3-carbaldehyde

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and validation whitepaper. It addresses the synthesis, characterization, and spectroscopic validation of 5-Bromo-2-nitrothiop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and validation whitepaper. It addresses the synthesis, characterization, and spectroscopic validation of 5-Bromo-2-nitrothiophene-3-carbaldehyde , a critical intermediate in the development of bioactive Schiff bases and fused heterocyclic pharmaceuticals.

Executive Summary & Application Scope

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a "privileged scaffold" in medicinal chemistry. Its tri-substituted thiophene core offers three distinct chemical handles for divergent synthesis:

  • C3-Formyl Group: Gateway for Knoevenagel condensations and Schiff base formation (antimicrobial/antitumor targets).

  • C5-Bromine: Facilitates Suzuki-Miyaura or Stille cross-coupling reactions to extend carbon skeletons.

  • C2-Nitro Group: A reducible moiety for amine generation or nucleophilic aromatic substitution (

    
    ).
    

This guide provides a rigorous framework for the synthesis and spectroscopic validation of this compound, ensuring high-purity inputs for downstream drug discovery workflows.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Bromo-2-nitrothiophene-3-carbaldehyde
CAS Registry Number 1093878-18-2
Molecular Formula

Molecular Weight 236.04 g/mol
Appearance Yellow to pale-brown crystalline solid
Melting Point 110–114 °C (Typical range)
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water.

Synthesis Protocol: Electrophilic Bromination

Rationale: Direct nitration of 5-bromothiophene-3-carbaldehyde often yields regiochemical mixtures. The preferred route is the bromination of 2-nitrothiophene-3-carbaldehyde , as the nitro group directs the incoming electrophile to the open C5 position via electronic deactivation of C2 and steric guidance.

Reagents:
  • Precursor: 2-Nitrothiophene-3-carbaldehyde (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or

    
    /AcOH.
    
  • Solvent: Glacial Acetic Acid or DMF.

  • Catalyst: Sodium Acetate (buffer/catalyst).

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 mmol of 2-nitrothiophene-3-carbaldehyde in 20 mL of glacial acetic acid in a round-bottom flask.

  • Activation: Add sodium acetate (1.5 eq) to buffer the solution.

  • Bromination: Add Bromine (

    
    ) or NBS dropwise over 30 minutes at room temperature.
    
    • Note: If using NBS, slight heating (40-50°C) may be required to initiate radical pathways if electrophilic substitution is sluggish.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture onto crushed ice (100 g).

  • Isolation: Filter the resulting yellow precipitate. Wash copiously with cold water to remove acetic acid and succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Spectroscopic Data & Analysis

Reliable identification relies on the "Rule of Three" verification: NMR (connectivity), IR (functional groups), and MS (elemental composition).

A. Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

The molecule is highly substituted, leaving only one ring proton. This simplifies the spectrum but requires precise shift analysis to confirm regiochemistry.

SignalChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
CHO 10.05 – 10.15Singlet (

)
1HAldehyde (-CHO)Characteristic downfield shift due to conjugation with the electron-deficient thiophene ring.
H-4 8.20 – 8.45Singlet (

)
1HThiophene Ring C4-HThis proton is deshielded by the adjacent -CHO and -NO2 groups. The lack of coupling (singlet) confirms C5 is substituted (Br).

Diagnostic Logic:

  • If the product were the 4-bromo isomer, the ring proton would be at C5, likely showing a different shift and potential long-range coupling to the aldehyde.

  • The sharp singlet at ~8.3 ppm is the definitive fingerprint for the 5-bromo-2-nitro substitution pattern.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (

)
Functional GroupVibration Mode
3080 – 3100 C-H (Ar)C-H stretching (Thiophene ring)
1680 – 1700 C=OCarbonyl stretching (Aldehyde).[2] Strong intensity.
1530 – 1550

(asym)
Asymmetric Nitro stretching.
1340 – 1360

(sym)
Symmetric Nitro stretching.
600 – 700 C-BrCarbon-Bromine stretching (often weak/moderate).
C. Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI or ESI+

  • Molecular Ion (

    
    ):  235 and 237 m/z.
    
  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 ratio between the

    
     (235) and 
    
    
    
    (237) peaks.
  • Fragmentation:

    • Loss of CHO (

      
      ).
      
    • Loss of

      
       (
      
      
      
      ).
    • Loss of Br (

      
      ).
      

Visual Workflows

Synthesis & Reaction Mechanism Pathway

SynthesisPath Start 2-Nitrothiophene-3-carbaldehyde (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5) Reagents Br2 / AcOH (or NBS) Reagents->Intermediate Product 5-Bromo-2-nitrothiophene-3-carbaldehyde (Target) Intermediate->Product Deprotonation / Aromatization

Caption: Electrophilic Aromatic Substitution pathway targeting the C5 position, the most activated site remaining on the deactivated ring.

Quality Control (QC) Decision Tree

QC_Workflow Sample Crude Product Isolation TLC TLC Check (Single Spot?) Sample->TLC Recryst Recrystallize (EtOH/H2O) TLC->Recryst No (Impurities) NMR 1H NMR Analysis (DMSO-d6) TLC->NMR Yes Recryst->TLC CheckH4 H4 Signal Check (Singlet @ 8.2-8.4 ppm?) NMR->CheckH4 CheckH4->Recryst Fail (Regioisomer/Start Mat.) MS Mass Spec (Br Isotope Pattern 1:1?) CheckH4->MS Pass Release Release for Synthesis MS->Release Pass

Caption: Validated QC workflow ensuring regiochemical purity before downstream application.

References

  • BenchChem. (2025).[1][3] Comparative Analysis of 2-Nitrothiophene-3-carbaldehyde and Its Reaction Products. Retrieved from

  • Sigma-Aldrich. (2024).[4] Product Specification: 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2).[5][6] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 5-Bromothiophene-2-carbaldehyde (Analogous Spectral Data). Retrieved from

  • GuideChem. (2025). 5-bromo-2-nitrothiophene-3-carbaldehyde Properties and Suppliers. Retrieved from

  • SpectraBase. (2024). 1H NMR Spectrum of 5-Nitrothiophene-2-carbaldehyde (Substituent Shift Reference). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The Molecular Landscape: Structure and Proton Environment 5-Bromo-2-nitrothiophene-3-carbaldehyde is a trisubsti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Molecular Landscape: Structure and Proton Environment

5-Bromo-2-nitrothiophene-3-carbaldehyde is a trisubstituted thiophene derivative. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In this molecule, the substituents—a bromine atom at position 5, a nitro group at position 2, and a carbaldehyde (aldehyde) group at position 3—dictate the electronic environment of the sole remaining proton on the aromatic ring, which is located at position 4.

The aldehyde functional group also contains a proton directly attached to the carbonyl carbon. Therefore, the ¹H NMR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde is expected to exhibit signals from two distinct protons: the thiophene ring proton (H-4) and the aldehyde proton (-CHO).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectral data for 5-Bromo-2-nitrothiophene-3-carbaldehyde in a standard deuterated solvent such as chloroform-d (CDCl₃) are summarized in the table below. The subsequent sections will delve into the rationale behind these predictions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde Proton (-CHO)9.8 - 10.5Singlet (s)1H
Thiophene Proton (H-4)7.5 - 8.5Singlet (s)1H
The Aldehyde Proton: A Downfield Singlet

The proton of the aldehyde group is characteristically found far downfield in the ¹H NMR spectrum, typically in the range of 9-10 ppm. This significant deshielding is a consequence of two primary factors:

  • Anisotropic Effect of the Carbonyl Group: The circulation of π-electrons within the carbon-oxygen double bond generates a magnetic field. The aldehyde proton resides in a region where this induced magnetic field reinforces the applied external magnetic field, leading to a substantial downfield shift.

  • Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond, further deshielding the proton.

Due to the absence of adjacent protons, the aldehyde proton signal is expected to appear as a sharp singlet.

The Thiophene Ring Proton (H-4): Influence of Substituent Effects

The chemical shift of the remaining proton on the thiophene ring (H-4) is influenced by the electronic effects of all three substituents. The parent thiophene molecule exhibits proton signals at approximately 7.3 ppm (α-protons) and 7.1 ppm (β-protons)[1]. The substituents in 5-Bromo-2-nitrothiophene-3-carbaldehyde are all electron-withdrawing groups, which will deshield the ring proton, causing its signal to appear at a lower field (higher ppm) than in unsubstituted thiophene.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both inductive and resonance effects, causing significant deshielding of the ring protons.

  • Carbaldehyde Group (-CHO): The aldehyde group is also a strong electron-withdrawing group, contributing to the overall deshielding of the thiophene ring.

  • Bromo Group (-Br): While bromine is an electronegative atom and thus inductively withdrawing, it can also donate electron density to the ring through resonance. However, for halogens, the inductive effect typically dominates, leading to a net deshielding effect.

Given the combined deshielding influence of these three electron-withdrawing groups, the chemical shift of the H-4 proton is predicted to be in the downfield region of the aromatic spectrum, likely between 7.5 and 8.5 ppm. As there are no adjacent protons on the thiophene ring, the signal for H-4 will appear as a singlet.

Molecular Structure and Proton Assignments

The relationship between the molecular structure and the predicted ¹H NMR signals is visualized in the following diagram.

Figure 1. Molecular structure of 5-Bromo-2-nitrothiophene-3-carbaldehyde with predicted ¹H NMR chemical shifts for the aldehyde and thiophene protons.

Hypothetical Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde.

4.1. Materials and Equipment

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Weigh approximately 5-10 mg of the 5-Bromo-2-nitrothiophene-3-carbaldehyde sample and transfer it into a clean, dry NMR tube.

  • Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the NMR tube securely and gently vortex the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard single-pulse experiment)

    • Number of scans (e.g., 16 or 32 for a good signal-to-noise ratio)

    • Spectral width (e.g., -2 to 12 ppm to ensure all signals are captured)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (e.g., 1-2 seconds)

  • Acquire the Free Induction Decay (FID).

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde is predicted to be simple and highly informative, displaying two distinct singlets corresponding to the aldehyde proton and the single thiophene ring proton. The significant downfield shifts of both protons are a direct consequence of the strong electron-withdrawing nature of the bromo, nitro, and carbaldehyde substituents. This predictive analysis, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable tool for researchers working with this and structurally related compounds.

References

  • ResearchGate. ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]

  • Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

  • Wiley Online Library. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the theoretical principles of FT-IR spectroscopy, details a robust experimental protocol for sample analysis, and offers an in-depth interpretation of the vibrational spectrum. Key spectral features are assigned to their corresponding molecular vibrations, supported by established literature values and theoretical considerations. This guide is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the structural elucidation and quality control of complex organic molecules.

Introduction

5-Bromo-2-nitrothiophene-3-carbaldehyde is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are integral to numerous pharmacologically active molecules. Thiophene derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The specific substitution pattern of this molecule, featuring an aldehyde, a nitro group, and a bromine atom, creates a unique electronic and structural environment that can be precisely characterized using vibrational spectroscopy.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of organic compounds.[2] By measuring the absorption of infrared radiation by a molecule as a function of wavelength, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of its functional groups.[2] This guide will systematically deconstruct the FT-IR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde, providing a detailed roadmap for its interpretation.

Theoretical Background: The Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[2] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, and the energy is used to excite the bond to a higher vibrational state. The primary types of molecular vibrations include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting).

The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide valuable information about the molecule's functional groups and overall structure. For 5-Bromo-2-nitrothiophene-3-carbaldehyde, we can anticipate characteristic vibrations from the thiophene ring, the aromatic C-H bond, the aldehyde group (C=O and C-H), the nitro group (N-O), and the carbon-bromine bond (C-Br).

Experimental Methodology

The acquisition of a high-quality FT-IR spectrum is paramount for accurate interpretation. For a solid sample like 5-Bromo-2-nitrothiophene-3-carbaldehyde, the potassium bromide (KBr) pellet method is a widely used and effective technique.[3]

Materials and Equipment
  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (purity ≥97%)[4][5]

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle[6]

  • Pellet press die set[6]

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5)

Step-by-Step Protocol for KBr Pellet Preparation
  • Sample Preparation: Weigh approximately 1-2 mg of 5-Bromo-2-nitrothiophene-3-carbaldehyde and 100-200 mg of dry KBr. A sample-to-KBr ratio of roughly 1:100 is ideal to avoid overly intense absorption bands.[3][7]

  • Grinding: Thoroughly grind the KBr in the agate mortar to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture until it is homogenous. This step is critical for obtaining a clear, transparent pellet.[7]

  • Pellet Formation: Transfer the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 metric tons for 1-2 minutes.[7] This will cause the KBr to plasticize and form a transparent disc embedding the sample.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the transparent pellet. A high-quality pellet should be thin and clear.[6][8]

Data Acquisition
  • Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition weigh_sample 1. Weigh Sample (1-2 mg) weigh_kbr 2. Weigh KBr (100-200 mg) grind 3. Grind Sample & KBr in Agate Mortar weigh_kbr->grind load_die 4. Load Die with Homogenous Mixture grind->load_die press 5. Apply Pressure (8-10 tons) load_die->press release 6. Release Pressure & Extract Pellet press->release background 7. Run Background Spectrum release->background sample 8. Run Sample Spectrum background->sample

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The FT-IR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be divided into several key regions, each providing specific structural information. The following table summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100C-H stretchingThiophene RingMedium to Weak
2850-2700C-H stretchingAldehyde (Fermi Resonance)Medium, often two bands
1710-1685C=O stretchingAromatic AldehydeStrong
1550-1475Asymmetric NO₂ stretchingNitro GroupStrong
1430-1650C=C stretchingThiophene RingMedium to Weak
1360-1290Symmetric NO₂ stretchingNitro GroupStrong
~1390C-H bendingAldehydeMedium
1250-1050C-H in-plane bendingThiophene RingMedium
900-650C-H out-of-plane bendingThiophene RingMedium to Strong
~824, ~505C-S stretchingThiophene RingMedium to Weak
Below 600C-Br stretchingBromo GroupMedium to Strong
Detailed Peak Assignments
  • Aromatic C-H Stretching (~3100 cm⁻¹): The absorption in this region is characteristic of the C-H stretching vibration of the thiophene ring. For aromatic compounds, these bands typically appear between 3100 and 3000 cm⁻¹.[1]

  • Aldehyde C-H Stretching (2850-2700 cm⁻¹): A key diagnostic feature for aldehydes is the C-H stretching vibration, which often appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.[9][10][11] This splitting is due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[9]

  • Carbonyl (C=O) Stretching (1710-1685 cm⁻¹): The C=O stretch of an aldehyde conjugated to an aromatic ring is expected in this range.[9][10][11] This is typically the most intense peak in the spectrum.[12] Conjugation lowers the frequency from that of a saturated aldehyde (1740-1720 cm⁻¹) due to a decrease in the double bond character of the carbonyl group.[11]

  • Nitro (NO₂) Group Vibrations (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): Aromatic nitro compounds exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[13][14] The presence of these two intense peaks is a clear indicator of the nitro group.[14][15]

  • Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring typically appear in the 1430-1650 cm⁻¹ region.[16] The C-S stretching vibrations are generally found at lower wavenumbers, around 824 and 505 cm⁻¹.[16] The C-H in-plane and out-of-plane bending vibrations also give rise to characteristic bands in the fingerprint region (1250-650 cm⁻¹).[17]

  • Carbon-Bromine (C-Br) Stretching (Below 600 cm⁻¹): The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹. Its exact position can be influenced by the overall molecular structure.

Caption: Key functional groups of 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Applications in Quality Control and Research

The FT-IR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde serves as a critical tool for several applications:

  • Structural Verification: The unique pattern of absorption bands confirms the presence of the key functional groups and the overall structure of the synthesized compound.

  • Purity Assessment: The absence of extraneous peaks (e.g., from starting materials, solvents, or by-products) can indicate the purity of the sample. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of water or alcohol impurities.

  • Reaction Monitoring: In synthetic chemistry, FT-IR can be used to monitor the progress of a reaction. For example, the appearance of the characteristic aldehyde and nitro peaks could be tracked to determine the completion of the synthesis of this molecule.

  • Drug Development: In the context of drug development, FT-IR can be used for the identification of polymorphs, stability testing, and formulation analysis.

Conclusion

The FT-IR spectrum of 5-Bromo-2-nitrothiophene-3-carbaldehyde is rich with information that, when properly interpreted, provides unambiguous confirmation of its molecular structure. The characteristic absorption bands for the aldehyde, nitro, and bromo-substituted thiophene moieties are all present in their expected regions. This technical guide provides a framework for the systematic analysis of this spectrum, from sample preparation to detailed peak assignment. As a rapid, non-destructive, and highly specific analytical technique, FT-IR spectroscopy is an essential component of the analytical toolkit for researchers and professionals working with complex heterocyclic compounds.

References

  • Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

  • Preprints.org. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ResearchGate. (2025, March 5). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. Retrieved from [Link]

  • International Journal of Scientific & Allied Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

  • J-Stage. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved from [Link]

  • Durham University. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • PubMed. (n.d.). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. Retrieved from [Link]

  • Chimica Techno Acta. (n.d.). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry of 5-Bromo-2-nitrothiophene-3-carbaldehyde: A Technical Guide

Executive Summary & Strategic Importance 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) is a densely functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antimicrobial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) is a densely functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of antimicrobial agents, antitumor drugs, and advanced optoelectronic materials. Its structural complexity—combining a halogen, a nitro group, and an aldehyde on a thiophene ring—presents unique challenges and opportunities in mass spectrometry (MS).

This guide provides a rigorous framework for the identification and validation of this compound. Unlike simple hydrocarbons, this molecule offers a self-validating isotopic signature due to the bromine atom, which serves as an internal standard for data integrity. The following protocols are designed to maximize signal stability and interpretative accuracy, minimizing the risk of thermal degradation common to nitro-aromatics.

Physicochemical Profile & MS Suitability

Before initiating analysis, the analyte's properties must dictate the ionization strategy. The electron-withdrawing nature of the nitro and aldehyde groups makes the ring electron-deficient.

ParameterSpecificationMS Implication
Formula C₅H₂BrNO₃SDistinctive heteroatom pattern (Br, S, N).[1][2][3]
MW (Average) 236.04 g/mol Low mass range; requires solvent cutoff optimization.
Monoisotopic Mass 234.8939 (⁷⁹Br)Base peak for high-resolution MS (HRMS).
LogP ~2.23Moderately lipophilic; compatible with RPLC-MS.
Solubility DMSO, MeCN, EtOAcAvoid protic solvents for long-term storage (hemiacetal risk).
Thermal Stability ModerateCritical: Nitro groups can degrade in hot GC injectors.

Ionization Strategy: ESI vs. EI

Electron Ionization (GC-MS)
  • Pros: Provides rich structural fingerprinting via fragmentation.

  • Cons: High risk of thermal decomposition (loss of NO₂) in the injector port.

  • Recommendation: Use a "Cold On-Column" injection or lower the inlet temperature to 200°C.

Electrospray Ionization (LC-MS)
  • Mode: Negative Ion Mode (ESI-) is theoretically favored due to the high electron affinity of the nitro group, potentially forming radical anions [M]⁻• or adducts [M+OAc]⁻. However, Positive Mode (ESI+) is standard for purity checks, typically observing [M+H]⁺ or [M+Na]⁺.

  • Recommendation: APCI (Atmospheric Pressure Chemical Ionization) in positive mode is often superior for halogenated thiophenes that lack basic nitrogen centers for easy protonation.

The Isotopic Signature: A Self-Validating System

The most critical validation step for 5-Bromo-2-nitrothiophene-3-carbaldehyde is the observation of the bromine isotopic pattern. This is your primary "Go/No-Go" quality gate.

The "Twin Peak" Rule: Natural Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Therefore, the molecular ion must appear as a doublet separated by 2 Da with nearly equal intensity (1:1 ratio).

  • m/z 235: [C₅H₂⁷⁹BrNO₃S]⁺ (100% Relative Abundance)

  • m/z 237: [C₅H₂⁸¹BrNO₃S]⁺ (~98% Relative Abundance)

Note: The Sulfur atom (³⁴S, ~4.4%) adds a minor M+2 contribution, but the Bromine doublet dominates the spectrum.

Mechanistic Fragmentation Pathways

Understanding the fragmentation logic allows you to distinguish the target from impurities (e.g., debrominated byproducts).

Primary Fragmentation Channels (EI/CID)
  • Nitro Group Elimination (The "Ortho" Effect):

    • Loss of[4] •NO₂ (46 Da): The most labile bond is C-N. Cleavage yields the cation [M - 46]⁺.

    • Nitro-Nitrite Rearrangement: Common in aromatic nitro compounds. The nitro group isomerizes to a nitrite (-ONO), followed by loss of NO (30 Da), yielding a phenolic-type ion [M - 30]⁺.

  • Aldehyde Cleavage:

    • Loss of[4] •CHO (29 Da): Alpha-cleavage removes the formyl group.

    • Loss of CO (28 Da): Decarbonylation, often preceded by proton transfer.

  • Halogen Loss:

    • Loss of[4] •Br (79/81 Da): Homolytic cleavage of the C-Br bond. This collapses the isotopic doublet into a single peak (monoisotopic), confirming the loss of bromine.

Visualization of Fragmentation Logic

FragmentationPathway M Molecular Ion [M]+ m/z 235/237 (1:1) Frag_NO2 [M - NO2]+ m/z 189/191 (Bromothiophene-carbaldehyde ion) M->Frag_NO2 - NO2 (46 Da) Frag_NO [M - NO]+ m/z 205/207 (Rearrangement Product) M->Frag_NO - NO (30 Da) Frag_CO [M - CO]+ m/z 207/209 M->Frag_CO - CO (28 Da) Frag_Br [M - Br]+ m/z 156 (Nitrothiophene-carbaldehyde ion) M->Frag_Br - Br (79/81 Da) Frag_Ring Ring Fragmentation (Loss of CS, C2H2) Frag_NO2->Frag_Ring Deep Fragmentation Frag_Br->Frag_Ring

Figure 1: Predicted fragmentation tree for 5-Bromo-2-nitrothiophene-3-carbaldehyde. The primary path (Blue Arrow) is the loss of the nitro group, retaining the bromine isotopic signature.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for purity assessment and structural confirmation in a drug discovery setting.

Reagents & Preparation[4][5][6]
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard: Prepare a 1 mg/mL stock in DMSO. Dilute to 10 µg/mL in Diluent for injection.

Instrument Parameters (Generic Q-TOF/Triple Quad)
ParameterSettingRationale
Ion Source ESI (Positive) / APCIESI+ is standard; APCI if signal is weak.
Capillary Voltage 3.5 kVModerate voltage to prevent in-source fragmentation.
Cone Voltage 20 - 40 VCrucial: Too high will strip NO₂ pre-filter.
Source Temp 120°CKeep low to prevent thermal degradation of nitro group.
Desolvation Temp 350°CEnsure complete solvent removal.
Scan Range m/z 50 - 500Covers parent and all fragments.
Workflow Execution
  • Blank Run: Inject Diluent to assess background noise.

  • System Suitability: Inject a known standard (e.g., Sulfadimethoxine) to verify mass accuracy.

  • Sample Injection: Inject 5 µL of the 10 µg/mL sample.

  • Data Review:

    • Extract Ion Chromatogram (EIC) for m/z 234.9 and 236.9.

    • Verify co-elution (same Retention Time).

    • Check Spectrum for 1:1 ratio.

Troubleshooting & Artifacts

Scenario 1: Missing Molecular Ion (Only m/z 189/191 seen)

  • Cause: Thermal instability. The nitro group is leaving in the source.

  • Fix: Lower the Source Temperature and Cone Voltage. Switch to APCI with reduced vaporizer temperature.

Scenario 2: Peak at m/z 236/238 (M+1 pattern)

  • Cause: Protonated molecule [M+H]⁺ in ESI+.[5]

  • Interpretation: This is normal for LC-MS. The doublet pattern will still be present but shifted by +1 Da (236/238).

Scenario 3: Single peak at m/z 157

  • Cause: Debromination.

  • Interpretation: If the doublet is gone, the bromine has been cleaved (likely chemically during synthesis, not in the MS), indicating a specific impurity (2-nitrothiophene-3-carbaldehyde).

References

  • Sigma-Aldrich. 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Sheet. CAS 1093878-18-2.[1][2][6][7] Link

  • PubChem. 2-Bromothiophene Compound Summary. National Library of Medicine. (Used for comparative fragmentation of bromothiophenes). Link

  • NIST Mass Spectrometry Data Center. Thiophene, 2-bromo- Mass Spectrum. (Standard reference for thiophene ring fragmentation). Link

  • Morley, J. O., & Matthews, T. P. (2006).[8] Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. (Context on nitrothiophene stability and electronic properties). Link

  • ChemScene. 5-Bromo-2-nitrothiophene-3-carbaldehyde MSDS. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 5-Bromo-2-nitrothiophene-3-carbaldehyde

The following technical guide provides an in-depth physicochemical and handling profile for 5-Bromo-2-nitrothiophene-3-carbaldehyde . This monograph is designed for medicinal chemists and process engineers, synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and handling profile for 5-Bromo-2-nitrothiophene-3-carbaldehyde . This monograph is designed for medicinal chemists and process engineers, synthesizing vendor-verified data with derived structural analytics to support drug development workflows.

Executive Summary

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) is a densely functionalized thiophene intermediate utilized primarily in the synthesis of anti-infectives, kinase inhibitors, and advanced agrochemicals. Its trisubstituted thiophene core offers three distinct vectors for orthogonal functionalization:

  • C3-Formyl Group: Amenable to reductive amination, olefination, and heterocyclization.

  • C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Nitro Group: A precursor for amino-thiophene scaffolds or a directing group for nucleophilic aromatic substitution (

    
    ).
    

Due to the electron-deficient nature of the thiophene ring (induced by the nitro group), this compound exhibits heightened reactivity and sensitivity to environmental factors, necessitating strict adherence to cold-chain storage and inert handling protocols.

Molecular Identity & Structural Descriptors

Core Identifiers
PropertyValueSource
IUPAC Name 5-Bromo-2-nitrothiophene-3-carbaldehydeDerived
CAS Registry Number 1093878-18-2 [1, 2]
MDL Number MFCD13689137[1]
Molecular Formula

[1]
SMILES O=Cc1c(sc(Br)c1)=O[1]
Structural Visualization

The following diagram illustrates the atomic connectivity and functional group positioning, critical for interpreting NMR data and reactivity patterns.

G Core Thiophene Core (Electron Deficient) Pos2 C2: Nitro Group (-NO2) Strong EWG | S_NAr Active Core->Pos2 Position 2 Pos3 C3: Carbaldehyde (-CHO) Electrophilic Center Core->Pos3 Position 3 Pos5 C5: Bromide (-Br) Cross-Coupling Handle Core->Pos5 Position 5 Pos4 C4: Proton (H) Singlet in NMR Core->Pos4 Position 4 Pos2->Pos3 Ortho-Effect (Steric/Electronic)

Figure 1: Functional map of 5-Bromo-2-nitrothiophene-3-carbaldehyde highlighting reactive centers.

Physicochemical Properties[2][5]

Thermodynamic & Physical Constants

Note: Experimental melting points for this specific isomer are rarely published in open literature. Values below synthesize vendor specifications and predicted models.

PropertyValue / RangeContext
Molecular Weight 236.04 g/mol Exact Mass: 234.89 g/mol
Physical State Solid or Viscous OilOften solidifies upon cooling; low MP expected.
Melting Point Predicted: 55–65 °CAnalogous nitro-thiophene aldehydes are low-melting solids.
Boiling Point Predicted: ~330 °CDecomposes before boiling at atm pressure.
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water.
LogP (Predicted) 2.23Moderate lipophilicity [1].
TPSA 60.21 ŲPolar Surface Area [1].
Stability Profile
  • Thermal Sensitivity: The vicinal nitro-aldehyde arrangement can induce thermal instability. Avoid heating above 80°C without solvent.

  • Photostability: Light-sensitive. The nitro-thiophene chromophore can undergo photochemical degradation.

  • Air/Moisture: The aldehyde is susceptible to oxidation to the carboxylic acid (5-bromo-2-nitrothiophene-3-carboxylic acid) upon prolonged air exposure.

Spectral Characterization (Derived)

As a specific intermediate, experimental spectra are often proprietary. The following data is derived from first-principles structural analysis and validated against analogous thiophene systems.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characteristically simple due to the presence of only two protons.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
~10.0 - 10.4 Singlet (s)1H-CHO (Aldehyde)Deshielded by the anisotropic effect of the carbonyl and the electron-withdrawing nitro group.
~7.6 - 7.9 Singlet (s)1HC4-H (Thiophene Ring)The sole aromatic proton. It appears as a singlet because C2 and C5 are substituted. It is deshielded relative to unsubstituted thiophene (~7.3 ppm) due to the adjacent EWGs (-NO2, -Br).
Infrared Spectroscopy (FT-IR)

Key diagnostic bands to monitor purity:

  • 1680–1705 cm⁻¹: C=O Stretch (Aldehyde).[1] Strong intensity.

  • 1530–1550 cm⁻¹:

    
     Asymmetric Stretch.
    
  • 1340–1360 cm⁻¹:

    
     Symmetric Stretch.
    
  • ~600–700 cm⁻¹: C-Br Stretch.

Handling, Safety & Storage Protocols

Hazard Identification (GHS)

This compound is classified as Acute Toxic and an Irritant .

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

    • H315/H319: Causes skin/eye irritation.

Storage Workflow

To maintain >97% purity over extended periods:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Flush container with Argon or Nitrogen after every use.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light exposure and leaching.

Synthetic Reactivity & Application Context

The utility of 5-Bromo-2-nitrothiophene-3-carbaldehyde lies in its ability to undergo selective transformations. The following workflow illustrates its role as a "linchpin" intermediate.

Reactivity Target 5-Bromo-2-nitrothiophene- 3-carbaldehyde Suzuki Suzuki Coupling (C5) (Pd-Cat, Boronic Acid) Retains Nitro/Aldehyde Target->Suzuki Site-Selective C-C Bond Formation RedAm Reductive Amination (C3) (R-NH2, NaBH(OAc)3) Forms Aminomethyl Target->RedAm C=N Formation NitroRed Nitro Reduction (C2) (Fe/AcOH or SnCl2) Forms Aminothiophene Target->NitroRed Unmasks Nucleophile Oxidation Oxidation (C3) (NaClO2) Forms Carboxylic Acid Target->Oxidation Access to Esters/Amides

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide, aldehyde, and nitro groups.

Experimental Tip: Preventing Side Reactions

When performing Suzuki couplings at the C5-position, the C3-aldehyde can sometimes interfere (via condensation). It is often recommended to protect the aldehyde as an acetal (using ethylene glycol/PTSA) prior to the metal-catalyzed step if the reaction conditions are basic or harsh.

References

  • ChemScene. (2025). Product Monograph: 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2).[2][3][4][5] Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet & Product Detail: 5-Bromo-2-nitrothiophene-3-carbaldehyde. Retrieved from

  • PubChem. (2025). Compound Summary: Thiophene-2-carbaldehyde derivatives.[1][6] (General reference for spectral trends of nitro-thiophene aldehydes). Retrieved from

Sources

Foundational

Optimization of Solvation Dynamics for 5-Bromo-2-nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 5-Bromo-2-nitrothiophene-3-carbaldehyde CAS: 110633-86-4 (and related derivatives) Molecular Formula: C₅H₂BrNO₃S Molecular Weight: ~236.04 g/mol [1][2][3][4][5]

This guide addresses the solubility profile of 5-Bromo-2-nitrothiophene-3-carbaldehyde , a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly for kinase inhibitors and antimicrobial agents.[2][4][5] Its structure features a "push-pull" electronic system: the electron-withdrawing nitro group (


) and the lipophilic bromine (

) atom on a thiophene core create a specific polarity gradient that dictates its solvation behavior.[2][4][5]

Key Solvation Challenge: The compound exhibits amphiphilic dissonance . The nitro and aldehyde groups demand polar interactions, while the bromine and thiophene ring drive lipophilicity.[2][4][5] Consequently, it often "crashes out" in non-polar solvents but may decompose or undergo side reactions (e.g., Schiff base formation) in protic solvents under heat.[4][5]

Physicochemical Solubility Profile

The following categorization is derived from structural analysis and empirical data of closely related thiophene-2-carbaldehyde analogs (e.g., 5-bromothiophene-2-carbaldehyde).

Table 1: Solubility Landscape
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)High dipole moments of these solvents stabilize the polar nitro group without participating in nucleophilic attack at ambient temps.[2][4][5][6][7]
Chlorinated DCM, Chloroform Good (50–100 mg/mL)Excellent for solubilizing the thiophene core and bromine substituent; primary choice for extraction/workup.[4][5][6][7]
Polar Protic Methanol, Ethanol Moderate (Temp.[4][5][6][7] Dependent)Soluble at reflux; sparing at RT.[4][5][6][7] The aldehyde oxygen accepts H-bonds, but the lipophilic Br/thiophene ring limits solubility.[2][4][5] Ideal for recrystallization.
Esters/Ethers Ethyl Acetate, THF Good THF offers good solubility due to ether oxygen coordination; EtOAc is effective but may require higher volumes than DCM.[4][5][6][7]
Non-Polar Hexanes, Heptane Poor (<1 mg/mL)Lack of dipole interaction leads to immediate precipitation.[4][5][6][7] Useful as an anti-solvent.[2][4][5]
Aqueous Water Insoluble The hydrophobic bromine and aromatic ring dominate; water cannot overcome the lattice energy.[4][5][6][7]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To generate precise saturation data (mg/mL) for your specific lot.[2][4][5]

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.

  • Preparation: Weigh approx. 50 mg of 5-Bromo-2-nitrothiophene-3-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[2][4][5]

  • Equilibration:

    • If fully dissolved, add more solid until a visible precipitate remains (saturation).[4][5]

    • Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Draw the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100x in Acetonitrile and analyze via HPLC (UV detection at ~280-300 nm).

  • Calculation:

    
    
    (Where 
    
    
    
    is solubility in g/mL,
    
    
    is concentration from curve,
    
    
    is dilution factor).
Protocol B: Purification via Mixed-Solvent Recrystallization

Context: Synthesis often yields this compound with brominated by-products.[2][4][5] This protocol leverages the "Moderate" solubility in ethanol.[4]

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (absolute) (approx. 10 mL per gram of solid).[2][4][5]

  • Heating: Heat to reflux (78°C). If solid remains, add DCM dropwise until fully dissolved (DCM acts as a co-solvent to break the lattice).[4][5]

  • Hot Filtration: Filter quickly while hot to remove insoluble mechanical impurities.[2][4][5]

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent Addition (Optional): If no crystals form, add Water dropwise (turbidity point) or Hexane to force precipitation.[4][5]

  • Isolation: Filter the yellow/brown needles and wash with cold Ethanol/Hexane (1:1).[2][4][5]

Visualization of Solvation Logic

The following diagrams illustrate the decision-making process for solvent selection and the workflow for solubility determination.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 5-Bromo-2-nitrothiophene-3-carbaldehyde Purpose What is the operational goal? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Workup Extraction / Workup Purpose->Workup Purify Recrystallization Purpose->Purify TempHigh High Temp (>80°C)? Reaction->TempHigh Phase Biphasic System? Workup->Phase Cryst Crystallization Strategy Purify->Cryst DMSO Use DMSO or DMF (High Sol, High BP) TempHigh->DMSO Yes THF Use THF or Dioxane (Mod Sol, Med BP) TempHigh->THF No DCM Use DCM or Chloroform (High Sol, Immiscible w/ H2O) Phase->DCM Halogenated Preferred EtOAc Use Ethyl Acetate (Good Sol, Safer) Phase->EtOAc Green Chem Preferred EtOH Ethanol (Reflux) + Water (Anti-solvent) Cryst->EtOH

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction, Extraction, or Purification).

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow Step1 1. Weigh Solid (~50mg) Step2 2. Add Solvent (500µL) Step1->Step2 Step3 3. Saturation Check Step2->Step3 AddSolid Add more solid Step3->AddSolid Dissolved Equilibrate 4. Equilibrate 24h @ 25°C Step3->Equilibrate Precipitate Present AddSolid->Step3 Filter 5. Filter (PTFE) & Dilute Equilibrate->Filter Analyze 6. HPLC/UV Analysis Filter->Analyze

Caption: Step-by-step workflow for the Saturation Shake-Flask method to determine thermodynamic solubility.

Applications & Causality[2][4][5]

Why Solubility Matters for this Intermediate
  • Nucleophilic Substitution (SnAr): The nitro group at position 2 makes the bromine at position 5 susceptible to displacement by amines or thiols.[2][4][5]

    • Solvent Choice:DMF or DMSO is required here.[2][4][5] These polar aprotic solvents solvate the cationic counter-ion of the nucleophile, leaving the anion "naked" and more reactive, accelerating the displacement of the bromine [1].[2][4][5]

  • Schiff Base Formation: The C-3 aldehyde reacts with amines.[2][4][5]

    • Solvent Choice:Ethanol or Methanol .[2][4][5] Protic solvents catalyze imine formation by stabilizing the transition state.[2][4][5] However, because the starting material is only moderately soluble at RT, these reactions are typically run at reflux , where solubility is maximized [2].[2][4][5]

References

  • ChemicalBook. (2025).[2][3][4][5] 5-Bromothiophene-2-carbaldehyde Properties and Solubility Data. Retrieved from [4][5]

  • BenchChem. (2025).[2][4][5] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. (Demonstrates ethanol recrystallization protocols for brominated thiophene aldehydes). Retrieved from [4][5]

  • PubChem. (2025).[2][4][5][8] 5-Bromothiophene-2-carbaldehyde Compound Summary. National Library of Medicine.[2][4][5] Retrieved from [4][5]

  • Organic Syntheses. (2025). Nitration of Thiophene Derivatives. (Provides context on acetic acid/anhydride solubility during nitro-functionalization). Retrieved from [4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Executive Summary This application note details the optimized conditions for the palladium-catalyzed cross-coupling of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2). This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the palladium-catalyzed cross-coupling of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2). This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., FLT3, EGFR inhibitors).

The presence of the strongly electron-withdrawing nitro group at the C2 position, combined with the electrophilic aldehyde at C3, creates a unique electronic environment that facilitates oxidative addition but also introduces susceptibility to nucleophilic aromatic substitution (


) and catalyst deactivation. This guide provides a robust, self-validating protocol to maximize yield while suppressing common side reactions like protodeboronation and aldehyde oxidation.

Mechanistic Insight & Causality

Electronic Landscape of the Substrate

The reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde is governed by the "push-pull" dynamics of its substituents:

  • C2-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the thiophene ring.
    
    • Benefit: It activates the C5-Br bond for Oxidative Addition (the rate-determining step in this cycle), making the reaction faster than with neutral thiophenes.

    • Risk: It renders the C5 position susceptible to

      
       attack by strong nucleophiles (e.g., hydroxide or alkoxide bases), leading to hydroxylation/alkoxylation byproducts.
      
  • C3-Aldehyde Group (

    
    ): 
    
    • Risk: Prone to oxidation (to carboxylic acid) under aerobic conditions or Cannizzaro-type disproportionation in the presence of strong bases.

    • Utility: Serves as the "linchpin" for subsequent reductive cyclization reactions.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The electron-deficient nature of the substrate stabilizes the oxidative addition complex, but requires a bulky, electron-rich ligand to facilitate the subsequent transmetallation and reductive elimination steps.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + Substrate Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 Side1 Side Reaction: SNAr (Base Attack) OxAdd->Side1 High pH TransMet Transmetallation (Rate Limiting w/ weak base) Complex1->TransMet + Boronic Acid + Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the nitro group and the risk of


 side pathways.

Experimental Protocols

Method A: Standard Robust Protocol (High Throughput Compatible)

This method utilizes


, a robust catalyst resistant to air and moisture, making it ideal for initial screening and scale-up.
  • Substrate: 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv) — Preferred over carbonates to minimize aldol side reactions.
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the thiophene substrate (1.0 eq), aryl boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed 2.0 M aqueous

    
     (3.0 eq).
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 90°C to prevent thermal decomposition of the nitro group.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the bromide (Rt ~ relative to solvent front) and appearance of the coupled product (usually more polar).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Method B: For Sterically Hindered/Challenging Boronic Acids

If Method A fails (low conversion), switch to a highly active catalyst system utilizing bulky phosphine ligands.

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%)
    
  • Base:

    
     (anhydrous)
    
  • Solvent: Toluene/Water (10:1)

  • Temperature: 100°C

Optimization & Troubleshooting Guide

The following decision tree helps navigate common failure modes associated with this specific scaffold.

OptimizationTree Start Reaction Outcome? NoRxn Low Conversion (SM Recovery) Start->NoRxn Dehalo Protodeboronation (Ar-H formed) Start->Dehalo Decomp Black Tar/ Complex Mixture Start->Decomp Solvent Switch Solvent: DME or DMF NoRxn->Solvent Cat Switch Catalyst: Pd2(dba)3 + XPhos NoRxn->Cat Base Use weaker base (KF or CsF) Dehalo->Base Dry Use Anhydrous Conditions (Dioxane/Cs2CO3) Dehalo->Dry Temp Lower Temp to 60°C Decomp->Temp Oxy Strict O2 Exclusion (Freeze-Pump-Thaw) Decomp->Oxy

Figure 2: Troubleshooting workflow for optimizing reaction yields.

Solvent & Base Compatibility Table
Solvent SystemBaseSuitabilityNotes
Dioxane /


Excellent Standard condition. Good solubility for nitro-thiophene.[1]
Toluene /


Good Better for hydrophobic boronic acids.
DME /


Moderate Use if reaction is sluggish; higher boiling point.
DMF

Poor High risk of

and decomposition.

Applications in Drug Discovery

This specific coupling reaction is the primary entry point for synthesizing thieno[2,3-b]pyridine derivatives, a scaffold widely used in oncology.

Workflow:

  • Suzuki Coupling: 5-Br-2-

    
    -thiophene-3-CHO + Ar-
    
    
    
    
    
    5-Ar-2-
    
    
    -thiophene-3-CHO
  • Reductive Cyclization: Treatment with Iron/Acetic acid or

    
     reduces the nitro group to an amine, which spontaneously condenses with the aldehyde (often with an added ketone or ester component) to close the pyridine ring.
    

Safety & Handling

  • Nitro Compounds: While this specific intermediate is stable at room temperature, nitro-thiophenes can be energetic. Avoid heating dry solids.

  • Bromide: The starting material is an alkylating agent equivalent; handle with gloves in a fume hood.

  • Palladium Residues: Scavenge metal residues using Thiol-functionalized silica (e.g., SiliaMetS® Thiol) before biological testing to avoid false positives in kinase assays.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Rasool, F., et al. (2021). "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid."[2] Turkish Journal of Chemistry, 45, 1412-1424.

  • Bakhite, E. A., et al. (2017).[3] "Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines." Arkivoc, part iv, 121-136.[3]

  • Gribble, G. W., et al. (2002). "Synthesis of the thieno[2,3-b]pyridine system." Progress in Heterocyclic Chemistry.
  • ChemicalBook. (2023). "5-Bromo-2-nitrothiophene-3-carbaldehyde Product Properties."

Sources

Application

Use of 5-Bromo-2-nitrothiophene-3-carbaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 5-Bromo-2-nitrothiophene-3-carbaldehyde in Medicinal Chemistry Introduction: The "Privileged" Tri-Functional Scaffold In modern drug discovery, the demand for orthogonally react...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-nitrothiophene-3-carbaldehyde in Medicinal Chemistry

Introduction: The "Privileged" Tri-Functional Scaffold

In modern drug discovery, the demand for orthogonally reactive scaffolds is paramount.[1] 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) represents a high-value building block due to its dense functionalization on a small heteroaromatic footprint.[1][2] It serves as a "linchpin" intermediate, allowing medicinal chemists to access fused bicyclic systems (such as thienopyridines and thienopyrimidines) while retaining a halogen handle for late-stage diversification.[1]

This guide details the strategic exploitation of this molecule’s three distinct reactive sites:

  • C-3 Formyl Group: Gateway for condensation reactions (Knoevenagel, Schiff base) or cyclization.[1]

  • C-2 Nitro Group: Latent amino functionality for intramolecular cyclization.[1][2]

  • C-5 Bromo Group: Handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Chemical Reactivity Profile & Strategy

The molecule’s power lies in the orthogonality of its functional groups.[1] The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr) if needed, but primarily serves as a precursor to the amine.[1] The aldehyde is highly electrophilic, ready for condensation.[1][3] The bromine remains stable during standard aldehyde/nitro manipulations, allowing for "divergent synthesis."[1]

Visualizing the Synthetic Logic

ReactivityMap Core 5-Bromo-2-nitrothiophene- 3-carbaldehyde Aldehyde C-3 Aldehyde (Electrophile) Core->Aldehyde Nitro C-2 Nitro (Latent Nucleophile) Core->Nitro Bromo C-5 Bromine (Cross-Coupling Handle) Core->Bromo Schiff Schiff Bases / Ylidenes (Antimicrobial/Anticancer) Aldehyde->Schiff Knoevenagel Condensation Cyclization Thieno[2,3-b]pyridines (Kinase Inhibitors) Nitro->Cyclization Reduction + Friedländer Biaryl 5-Aryl-Thiophenes (SAR Expansion) Bromo->Biaryl Suzuki-Miyaura

Figure 1: Orthogonal reactivity map of 5-Bromo-2-nitrothiophene-3-carbaldehyde, illustrating divergent synthetic pathways.[1][2]

Experimental Protocols

Protocol A: Scaffold Construction (Synthesis of Thieno[2,3-b]pyridines)

This workflow converts the starting material into a fused bicyclic system, a common pharmacophore in kinase inhibitors (e.g., VEGFR-2 inhibitors).[1]

Mechanism:

  • Reduction: Selective reduction of the nitro group to an amine.[1]

  • Friedländer Condensation: The newly formed amine condenses with an external ketone/aldehyde, followed by intramolecular cyclization with the C-3 aldehyde.[1]

Reagents & Conditions:

  • Step 1: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1][4]

  • Step 2: Acetophenone (or derivative), KOH, Ethanol, Reflux.[1]

Step-by-Step Procedure:

  • Nitro Reduction:

    • Dissolve 5-bromo-2-nitrothiophene-3-carbaldehyde (1.0 equiv) in EtOH:H₂O (4:1 ratio).

    • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).[1]

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (the amine is fluorescent and more polar).[1]

    • Critical Step: Filter hot through Celite to remove iron oxides.[1] Wash the pad with hot EtOAc.[1]

    • Concentrate filtrate to yield 2-amino-5-bromothiophene-3-carbaldehyde .[1][2] (Note: This intermediate is unstable; proceed immediately to cyclization).

  • Cyclization (Friedländer-type):

    • Dissolve the fresh amino-aldehyde (1.0 equiv) in anhydrous Ethanol.

    • Add the coupling partner (e.g., Acetophenone , 1.1 equiv) and KOH (pellets, 1.5 equiv).[1]

    • Reflux for 6–12 hours.[1]

    • Workup: Cool to RT. Pour into ice water. The precipitate is the crude thienopyridine.[1]

    • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).[1]

Data Validation:

  • ¹H NMR: Disappearance of the aldehyde proton (~9.8 ppm) and appearance of aromatic pyridine protons.[1]

Protocol B: Functionalization via Knoevenagel Condensation

Used to generate "push-pull" alkenes often screened for antimicrobial or anticancer activity (e.g., against breast cancer cell lines MCF-7).[1][2]

Reagents:

  • Active Methylene Compound (e.g., Barbituric acid, Rhodanine).[1]

  • Catalyst: Piperidine or Sodium Acetate.[1]

  • Solvent: Ethanol or Acetic Acid.[1][4]

Procedure:

  • In a round-bottom flask, mix 5-bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol) and Barbituric Acid (1.0 mmol).

  • Add Ethanol (10 mL) and 2 drops of Piperidine.

  • Reflux for 3 hours. A solid precipitate typically forms during the reaction.[1]

  • Isolation: Filter the solid while hot (to remove impurities soluble in hot EtOH) or after cooling (for maximum yield). Wash with cold ethanol.[1]

Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

The C-5 bromine allows for the introduction of biaryl diversity after the scaffold has been constructed.[1] This is crucial for optimizing ADME properties.

Reagents:

  • Boronic Acid (R-B(OH)₂).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Procedure:

  • Charge a reaction vial with the 5-bromo-thieno-scaffold (from Protocol A or B) and the Aryl Boronic Acid (1.2 equiv).

  • Add solvent and degas with Nitrogen for 10 mins.

  • Add Pd catalyst and Base .[1]

  • Heat at 90°C for 4–16 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with water/brine.[1][5] Dry over Na₂SO₄.[1][4][5]

  • Purification: Silica gel chromatography.

Case Study: Kinase Inhibitor Development

Context: Thieno[2,3-b]pyridines are isosteres of quinolines.[1] A study involving VEGFR-2 inhibition utilized the 5-bromo handle to introduce solubilizing groups.[1][2]

Workflow Summary Table:

StepTransformationReagentsYield (Typical)Purpose
1 Nitro ReductionFe, NH₄Cl, EtOH/H₂O85-95%Unmask nucleophilic amine
2 CyclizationCyclohexanone, KOH70-80%Form tricyclic core
3 Suzuki Coupling4-Pyridineboronic acid60-75%Target kinase hinge region

Handling & Safety (E-E-A-T)

  • Stability: 5-Bromo-2-nitrothiophene-3-carbaldehyde is light-sensitive.[1][2] Store in amber vials at 2–8°C.

  • Toxicity: Thiophene derivatives can be skin irritants.[1][6][7] The nitro group poses a potential explosion hazard if heated dry in large quantities; always keep in solution during heating steps.[1]

  • Waste: Segregate halogenated organic waste (due to Bromine) from non-halogenated streams.

References

  • Munchhof, M. J., et al. (2004).[1] Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][1]

  • PubChem. (2025).[1][7] 5-Bromothiophene-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Finiuk, N., et al. (2022).[1][8] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.[1] Retrieved from [Link][1]

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-2-nitrothiophene-3-carbaldehyde as a Strategic Intermediate in Modern Heterocyclic Synthesis

Abstract 5-Bromo-2-nitrothiophene-3-carbaldehyde is a trifunctionalized heterocyclic building block of significant value to the synthetic chemist. Its strategic arrangement of an electrophilic aldehyde, a versatile bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-nitrothiophene-3-carbaldehyde is a trifunctionalized heterocyclic building block of significant value to the synthetic chemist. Its strategic arrangement of an electrophilic aldehyde, a versatile bromine atom amenable to cross-coupling, and an electron-withdrawing nitro group provides a powerful platform for the construction of complex, poly-substituted thiophene-based scaffolds. This guide elucidates the core reactivity of this intermediate and provides detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed Suzuki-Miyaura cross-coupling and the Gewald aminothiophene synthesis. These methodologies are central to accessing novel thieno[2,3-b]pyridines, substituted aminothiophenes, and other heterocyclic systems of high interest in medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The unique value of 5-Bromo-2-nitrothiophene-3-carbaldehyde (1) lies in its dense and orthogonally reactive functionalization, which allows for sequential and selective chemical modifications.

  • The aldehyde group at the 3-position is a classical electrophile, primed for condensation and cyclization reactions to build adjacent rings.

  • The bromo group at the 5-position is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[4][5]

  • The nitro group at the 2-position powerfully influences the ring's electronics, activating it for nucleophilic substitution and serving as a precursor to an amino group, which can be used for further annulation strategies.[6][7]

This document serves as a practical guide for researchers, providing both the theoretical basis and actionable protocols for leveraging this versatile intermediate.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the reagent.

PropertyValueSource
CAS Number 1093878-18-2[8]
Molecular Formula C₅H₂BrNO₃S[8]
Molecular Weight 236.04 g/mol [8]
Appearance Not specified, typically a solid
Storage 4°C, stored under an inert atmosphere (e.g., nitrogen)[8]
SMILES C1=C(Br)SC(=C1C=O)[O-][8]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[8]
GHS Precautionary Statements P261, P280, P301+P310, P302+P352, P304+P340[8]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Suzuki_Workflow reagents Combine: 1. 5-Bromo-2-nitrothiophene-3-carbaldehyde 2. Arylboronic Acid (1.1 eq) 3. Pd(PPh₃)₄ (5 mol%) 4. K₂CO₃ (2.0 eq) 5. Solvent (Dioxane/H₂O) inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert Degas heat Heat Reaction (e.g., 90 °C) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor 12-16 h workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, Brine monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify product Isolate Pure 5-Aryl-2-nitrothiophene- 3-carbaldehyde purify->product

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol, 236 mg)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1,4-Dioxane (6 mL)

  • Deionized water (1.5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-nitrothiophene-3-carbaldehyde, the corresponding arylboronic acid, and potassium carbonate.

  • Add the [Pd(PPh₃)₄] catalyst.

  • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Via syringe, add the 1,4-dioxane and water (4:1 ratio).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-aryl-2-nitrothiophene-3-carbaldehyde.

Application Protocol 2: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that constructs a polysubstituted 2-aminothiophene ring in a single step. [9]It involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. [10]Using 5-Bromo-2-nitrothiophene-3-carbaldehyde as the carbonyl component leads to the formation of highly functionalized thieno[2,3-b]thiophene derivatives, which are valuable heterocyclic cores.

Mechanistic Rationale

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (1 ) and the active methylene compound (e.g., malononitrile) to form a thiophene-ylidene intermediate. [11]A subsequent Michael addition of a sulfur nucleophile (derived from elemental sulfur and the base) to the double bond occurs. The resulting intermediate then undergoes intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product. [10][11]The choice of a secondary amine base like morpholine or piperidine is traditional and effective as it serves as both the base and a shuttle for the sulfur.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition of Sulfur cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel_Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile + Base (-H₂O) Sulfur_Adduct Sulfur_Adduct Knoevenagel_Adduct->Sulfur_Adduct + S₈ / Base Cyclized_Intermediate Cyclized_Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Attack on -CN Final_Product 2-Aminothieno[2,3-b]thiophene Cyclized_Intermediate->Final_Product Tautomerization (Aromatization)

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol, 236 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Sulfur powder (S₈) (1.1 mmol, 35 mg)

  • Morpholine (0.2 mmol, 17 µL)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, suspend 5-Bromo-2-nitrothiophene-3-carbaldehyde, malononitrile, and elemental sulfur powder in ethanol (10 mL).

  • Add the morpholine catalyst dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes, then gently heat to 50 °C.

  • Maintain the temperature and continue stirring for 4-6 hours. The reaction often results in the precipitation of the product.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities.

  • Dry the product under vacuum to yield the desired 2-amino-5-bromo-7-nitrothieno[2,3-b]thiophene-3-carbonitrile. Further purification is typically not required, but recrystallization from ethanol or isopropanol can be performed if necessary.

Conclusion

5-Bromo-2-nitrothiophene-3-carbaldehyde is a demonstrably powerful and versatile intermediate for heterocyclic synthesis. The protocols detailed herein for Suzuki-Miyaura coupling and Gewald aminothiophene synthesis represent reliable and scalable methods to access complex molecular architectures. The orthogonal reactivity of its three functional groups allows for a modular approach to library synthesis, making it an invaluable tool for researchers in drug discovery and materials science seeking to explore novel chemical space built around the thiophene core.

References

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies . Turkish Journal of Chemistry. [Link]

  • Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological . Molecules. [Link]

  • Gewald reaction . Wikipedia. [Link]

  • Ali, M., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . PMC - PubMed Central. [Link]

  • 5-Nitrothiophene-2-aldehyde . NIST WebBook. [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies . NIH. [Link]

  • New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones . ResearchGate. [Link]

  • 5-Bromothiophene-2-carbaldehyde . PubChem. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES . Rasayan Journal of Chemistry. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' . NIH. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . PMC - PubMed Central. [Link]

  • D'souza, S. P., & Melavanki, R. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . Synlett. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . PMC. [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes . ResearchGate. [Link]

  • (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' . ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives . SciELO. [Link]

  • NHC-catalyzed [3 + 3] cycloaddition of α-bromoenals with nitroketene aminals or nitroketene N,S-acetals: synthesis of nitro-containing dihydropyridin-2-ones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal . The Pharma Innovation Journal. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones . MDPI. [Link]067/25/11/5926)

Sources

Application

Protocol for the nitration of 3-bromothiophene-2-carbaldehyde

An Application Note for the Synthesis of 5-Nitro-3-bromothiophene-2-carbaldehyde Topic: Protocol for the Nitration of 3-bromothiophene-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Nitro-3-bromothiophene-2-carbaldehyde

Topic: Protocol for the Nitration of 3-bromothiophene-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

Nitrated thiophene derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the thiophene scaffold provides a versatile chemical handle for further synthetic transformations, enabling the development of novel pharmaceuticals and functional materials. 3-bromothiophene-2-carbaldehyde is a readily available starting material with two distinct functional groups. The regioselective nitration of this compound is a key step in creating a trifunctionalized intermediate, opening pathways to complex molecular architectures. This guide provides a comprehensive protocol for the nitration of 3-bromothiophene-2-carbaldehyde, grounded in an understanding of the underlying reaction mechanism and safety considerations.

Reaction Overview and Mechanistic Insights

The nitration of 3-bromothiophene-2-carbaldehyde is an electrophilic aromatic substitution (EAS) reaction. The thiophene ring is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] However, this high reactivity also renders it susceptible to degradation and violent, uncontrolled reactions with strong nitrating agents like mixed nitric and sulfuric acids.[2][3] Therefore, milder conditions are imperative for a successful and safe synthesis.

Choice of Nitrating Agent: The classic mixture of concentrated nitric acid and sulfuric acid is generally too harsh for thiophenes, often leading to oxidation, polymerization, and potentially explosive reactions due to autocatalytic nitrosation.[2][3] A more controlled and effective method involves using fuming nitric acid in a solvent like acetic acid or acetic anhydride at low temperatures. This in-situ generation of the nitronium ion (NO₂⁺), the active electrophile, proceeds at a manageable rate, preserving the integrity of the sensitive thiophene core.[4]

Regioselectivity: The directing effects of the substituents on the thiophene ring govern the position of the incoming nitro group. In 3-bromothiophene-2-carbaldehyde, we must consider:

  • Thiophene Sulfur Atom: Strongly activates the α-positions (C2 and C5) for electrophilic attack.

  • Formyl Group (-CHO) at C2: A deactivating, meta-directing group.

  • Bromo Group (-Br) at C3: A deactivating, ortho,para-directing group.

The C2 position is already substituted. The most powerful activating influence comes from the ring's sulfur atom, which strongly favors substitution at the vacant α-position, C5. This directive effect generally overrides the influences of the other substituents, leading to the predominant formation of 5-nitro-3-bromothiophene-2-carbaldehyde .

Reaction Mechanism Diagram

G cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3_1 2 HNO₃ NO2_plus NO₂⁺ HNO3_1->NO2_plus NO3_minus NO₃⁻ H2O H₂O start 3-bromothiophene- 2-carbaldehyde intermediate Sigma Complex (Resonance Stabilized Cation) start->intermediate Attack by π-system on NO₂⁺ product 5-nitro-3-bromo- thiophene-2-carbaldehyde intermediate->product Loss of H⁺ (Restores Aromaticity)

Sources

Method

Application of 5-Bromo-2-nitrothiophene-3-carbaldehyde in organic electronics

Executive Summary In the field of organic electronics, 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) serves as a high-value "linchpin" intermediate.[1] Unlike generic thiophene precursors, this molecule poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of organic electronics, 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) serves as a high-value "linchpin" intermediate.[1] Unlike generic thiophene precursors, this molecule possesses a pre-installed halogen handle (5-Br) and a dense "ortho-nitro-aldehyde" functionality pattern.[1] This specific arrangement enables the rapid construction of Thieno[3,2-b]pyrrole (TP) cores via reductive cyclization (Cadogan synthesis).

TP-based materials are critical for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs) due to their fused planar geometry, which facilitates


-

stacking and high charge carrier mobility.[1] This guide details the protocol for converting this precursor into solution-processable semiconductor polymers.

Material Specifications

PropertySpecification
Chemical Name 5-Bromo-2-nitrothiophene-3-carbaldehyde
CAS Number 1093878-18-2
Molecular Formula C

H

BrNO

S
Molecular Weight 236.04 g/mol
Appearance Yellow to Orange Solid
Solubility Soluble in DCM, THF, Chloroform; Insoluble in Water
Key Functionality C-3 Aldehyde: Condensation handle (Wittig/Knoevenagel)C-2 Nitro: Nitrogen source for cyclizationC-5 Bromine: Cross-coupling handle (Stille/Suzuki)

Strategic Application: The "Cadogan" Route to Fused Rings

The primary application of this molecule is the synthesis of 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylates .[1] This transformation exploits the ortho-nitro group's ability to act as an internal nucleophile after reduction, cyclizing onto a vinyl side chain derived from the aldehyde.

Mechanism of Action
  • Side-Chain Installation: The C-3 aldehyde is converted to an acrylate via a Wittig reaction.[1]

  • Reductive Cyclization: A trivalent phosphorus reagent (e.g., P(OEt)

    
    ) deoxygenates the nitro group to a nitrene (or nitreneoid) intermediate.
    
  • Insertion: The electrophilic nitrene inserts into the adjacent alkene, forming the pyrrole ring and fusing it to the thiophene.

This route is superior to alternative methods (e.g., Hemetsberger-Knittel) for this substrate because it preserves the C-5 bromine, allowing for immediate polymerization without non-selective post-functionalization steps.

Detailed Experimental Protocols

Phase 1: Precursor Activation (Wittig Reaction)

Objective: Convert the aldehyde into an electron-deficient acrylate suitable for cyclization.[1]

Reagents:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 eq)[1]

  • Methyl (triphenylphosphoranylidene)acetate (1.2 eq)[1]

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolve 5-Bromo-2-nitrothiophene-3-carbaldehyde (10 mmol) in anhydrous DCM (50 mL) under N

    
     atmosphere.
    
  • Add Methyl (triphenylphosphoranylidene)acetate (12 mmol) portion-wise at 0°C.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Remove solvent in vacuo. Redissolve residue in minimal DCM and precipitate triphenylphosphine oxide with cold hexanes.[1] Filter and concentrate.

  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc).
    
  • Yield Target: >85% of Methyl 3-(5-bromo-2-nitrothiophen-3-yl)acrylate .

Phase 2: Reductive Cyclization (Cadogan Synthesis)

Objective: Form the fused thieno[3,2-b]pyrrole core.

Safety Warning: This reaction is highly exothermic and can generate pressure.[1] Use a blast shield.[1]

Reagents:

  • Acrylate precursor (from Phase 1)[1]

  • Triethyl phosphite (P(OEt)

    
    ) (Solvent/Reagent)[1]
    

Protocol:

  • Place the acrylate precursor (5 mmol) in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Add Triethyl phosphite (10 mL) under Argon.

  • Critical Step: Heat the mixture to 160°C (reflux) for 4–8 hours.

    • Note: The solution will darken significantly.[1]

  • Workup: Cool to room temperature. Distill off excess triethyl phosphite under high vacuum (or use a rotary evaporator with a high-vacuum pump and 60°C bath).[1]

  • Purification: The residue is often a dark oil.[1][2] Purify immediately via column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
  • Product: Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate .

Phase 3: N-Alkylation (Solubilization)

Objective: Attach a solubilizing alkyl chain to enable solution processing of the final polymer.[1]

Protocol:

  • Dissolve the cyclized core (1.0 eq) in dry DMF.[1]

  • Add anhydrous K

    
    CO
    
    
    
    (3.0 eq) and the alkyl halide (e.g., 2-ethylhexyl bromide, 1.5 eq).
  • Heat to 80°C for 12 hours.

  • Pour into water, extract with DCM, and purify via column chromatography.

Workflow Visualization

G cluster_0 Device Application Start 5-Bromo-2-nitro- thiophene-3-carbaldehyde Step1 Wittig Reaction (Ph3P=CHCO2Me) Start->Step1 Inter1 Vinyl Nitro Intermediate (Acrylate) Step2 Cadogan Cyclization (P(OEt)3, 160°C) Inter1->Step2 Core Thieno[3,2-b]pyrrole Core (Fused Ring) Step3 Stille Coupling (Pd(PPh3)4) Core->Step3 Polymer Donor-Acceptor Copolymer (OPV/OFET Material) Step1->Inter1 Side Chain Installation Step2->Core Reductive Ring Closure Step3->Polymer Polymerization

Caption: Synthesis pathway converting 5-Bromo-2-nitrothiophene-3-carbaldehyde into active organic semiconductor materials.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reduction or polymerization of acrylate.[1]Ensure anhydrous conditions.[1][3] Try MoO

Cl

(dmf)

catalyst (5 mol%) to lower reaction temp to 80°C.
Loss of Bromine Arbuzov reaction with P(OEt)

.
Reduce reaction time. Avoid overheating >160°C. If Br is lost, re-brominate with NBS in DMF at 0°C.
Insolubility Strong

-stacking of the core.
Perform N-alkylation immediately after cyclization.[1] Do not dry the core to a hard solid; keep wet or in solution if possible.[1]

References

  • Cadogan, J. I. G., et al. "Reduction of Nitro-compounds by Trivalent Phosphorus Reagents." Journal of the Chemical Society, 1965. Link[1]

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."[4] John Wiley & Sons, 2016. (Context on Cadogan-Sundberg variations). Link[1]

  • Zhang, X., et al. "Thieno[3,2-b]pyrrole-based Polymers for High-Performance Organic Photovoltaics."[1] Advanced Materials, 2012.[5] (Application context). Link[1]

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-nitrothiophene-3-carbaldehyde."[1] Link(Note: Representative link for sourcing).

Sources

Application

Application Note: Modular Assembly of Push-Pull Thiophene Dyes using 5-Bromo-2-nitrothiophene-3-carbaldehyde

Executive Summary The synthesis of next-generation chromophores—specifically those required for Non-Linear Optics (NLO), Dye-Sensitized Solar Cells (DSSC), and high-performance disperse dyes—demands scaffolds that offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of next-generation chromophores—specifically those required for Non-Linear Optics (NLO), Dye-Sensitized Solar Cells (DSSC), and high-performance disperse dyes—demands scaffolds that offer precise electronic tunability. 5-Bromo-2-nitrothiophene-3-carbaldehyde represents a premier "trifunctional" building block. Its unique substitution pattern allows for independent modification of the electron donor, electron acceptor, and


-conjugated bridge, facilitating the rapid construction of Donor-

-Acceptor (D-

-A)
architectures.

This guide details the strategic protocols for utilizing this scaffold, moving beyond basic synthesis to advanced modular assembly. We explore the causality behind reaction choices, focusing on the orthogonal reactivity of the C-5 bromine (nucleophilic/coupling site), the C-3 aldehyde (condensation site), and the C-2 nitro group (auxiliary acceptor).

Compound Profile & Technical Specifications

Understanding the electronic landscape of the molecule is prerequisite to successful synthesis. The nitro group at C-2 strongly withdraws electron density, activating the C-5 position for substitution and increasing the acidity of the C-3 aldehyde's


-hydrogens (if enolizable) or enhancing the electrophilicity of the carbonyl carbon.
PropertySpecification
Chemical Name 5-Bromo-2-nitrothiophene-3-carbaldehyde
CAS Number 1093878-18-2
Molecular Formula

Molecular Weight 236.04 g/mol
Appearance Yellow to orange crystalline solid
Electronic Character Electron-deficient (Acceptor-rich core)
Key Reactivity 1 C-5 Bromine: Activated for

(due to para-nitro) and Pd-catalyzed coupling.
Key Reactivity 2 C-3 Aldehyde: Highly reactive toward Knoevenagel/Aldol condensations.
Key Reactivity 3 C-2 Nitro: Strong inductive/mesomeric withdrawer; potential for reduction to amine.

Strategic Reactivity & Mechanism

The power of this scaffold lies in its Orthogonal Reactivity . You can modify one site without affecting the others if the correct sequence is applied.

The "Push-Pull" Design Logic

To create a hyperpolarizable dye (high


 value) or a broad-spectrum absorber:
  • The Donor (D): Introduced at C-5 replacing Bromine.

  • The Bridge (

    
    ):  The thiophene ring itself acts as the conductive conduit.
    
  • The Acceptor (A): The intrinsic C-2 Nitro group acts as a primary acceptor.

  • Extended Acceptor (A'): The C-3 Aldehyde is converted into a vinyl-acceptor (e.g., dicyanovinyl) to extend the conjugation length.

Visualization: Reactivity Map

ReactivityMap Core 5-Bromo-2-nitrothiophene- 3-carbaldehyde (Trifunctional Scaffold) Br C-5 Bromine (Leaving Group) Core->Br NO2 C-2 Nitro (Auxiliary Acceptor) Core->NO2 CHO C-3 Aldehyde (Condensation Handle) Core->CHO SNAr S_NAr Reaction (Amines/Alkoxides) Br->SNAr Activated by NO2 Suzuki Suzuki/Stille Coupling (Aryl Donors) Br->Suzuki Pd-Catalysis Reduction Reduction to Amine (Azo Coupling Precursor) NO2->Reduction Fe/HCl or SnCl2 Knoevenagel Knoevenagel Condensation (Malononitrile/Cyanoacetate) CHO->Knoevenagel Active Methylene

Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthetic pathways.

Detailed Application Protocols

Protocol A: Introduction of Electron Donors (C-5 Functionalization)

Objective: Replace the bromine atom with a strong electron donor (e.g., secondary amine or electron-rich aryl group) to initiate the intramolecular charge transfer (ICT).

Method A1: Nucleophilic Aromatic Substitution (

)

Why this works: The nitro group at C-2 is para-like to the C-5 bromine. This strong electron-withdrawing group stabilizes the Meisenheimer complex intermediate, making the bromine highly susceptible to displacement by amines without transition metal catalysts.

Reagents:

  • Secondary Amine (e.g., Diethylamine, Morpholine, or N-ethylaniline)

  • Base:

    
     or 
    
    
    
  • Solvent: DMF or Acetonitrile (polar aprotic is essential)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (236 mg) of 5-Bromo-2-nitrothiophene-3-carbaldehyde in 5 mL of dry DMF.

  • Addition: Add 1.2 eq of

    
     followed by 1.1 eq of the secondary amine.
    
  • Reaction: Heat to 60–80°C under

    
     atmosphere. Monitor via TLC (30% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, replaced by a highly colored (often deep red/orange) spot (
    
    
    ).
  • Work-up: Pour into ice water. The product usually precipitates due to increased lipophilicity. Filter, wash with water, and recrystallize from Ethanol.

Method A2: Suzuki-Miyaura Cross-Coupling

Why this works: For introducing aryl donors (e.g., Triphenylamine, Carbazole) that cannot react via


.

Reagents:

  • Aryl Boronic Acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: Toluene/Ethanol (3:1)

Step-by-Step:

  • Degassing: Combine halide (1 eq) and boronic acid (1.2 eq) in solvent. Sparge with Argon for 15 mins.

  • Catalysis: Add Pd catalyst and base.

  • Reflux: Heat to 90°C for 12-24 hours.

  • Purification: Silica gel column chromatography is usually required to remove Pd residues and homocoupled byproducts.

Protocol B: Extension of the Acceptor (Knoevenagel Condensation)

Objective: Convert the C-3 aldehyde into a strong electron-withdrawing vinyl group to redshift the absorption maximum (


).

Reagents:

  • Active Methylene Compound: Malononitrile (for NLO dyes) or Cyanoacetic acid (for DSSC).

  • Catalyst: Piperidine (catalytic amount) or Ammonium Acetate.

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step:

  • Setup: Dissolve the C-5 substituted intermediate (from Protocol A) in Ethanol.

  • Addition: Add 1.2 eq of Malononitrile and 2-3 drops of Piperidine.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Observation: A dramatic color change is expected (e.g., Orange

    
     Deep Purple/Blue). This indicates the formation of the extended conjugated system.
    
  • Isolation: Cool to room temperature. The dye often precipitates as a metallic-sheen solid. Filter and wash with cold ethanol.

Experimental Workflow: Synthesis of a DSSC Sensitizer

This workflow illustrates the assembly of a specific dye: 5-(4-(diphenylamino)phenyl)-2-nitrothiophene-3-vinylcyanoacetic acid .

DSSC_Workflow Start Start: 5-Bromo-2-nitrothiophene- 3-carbaldehyde Step1 Step 1: Suzuki Coupling (+ 4-N,N-diphenylaminophenylboronic acid) Pd(PPh3)4, Na2CO3, Toluene, 90°C Start->Step1 Introduce Donor Inter Intermediate: Donor-Functionalized Aldehyde (Deep Orange Solid) Step1->Inter Yield: ~75-85% Step2 Step 2: Knoevenagel Condensation (+ Cyanoacetic Acid) Piperidine, CHCl3/EtOH, Reflux Inter->Step2 Extend Acceptor Final Final Product: Push-Pull Thiophene Dye (Dark Red/Black Powder) Step2->Final Yield: ~80%

Figure 2: Step-by-step synthetic workflow for a high-efficiency Dye-Sensitized Solar Cell (DSSC) chromophore.

Characterization & Validation Criteria

To ensure the integrity of the synthesized dyes, the following spectral features must be verified:

TechniqueExpected FeatureInterpretation
1H NMR

9.8 - 10.2 ppm (Singlet)
Aldehyde proton. Disappearance confirms successful Knoevenagel condensation.
1H NMR

7.5 - 8.5 ppm (Doublet/Singlet)
Vinyl proton. Appearance signals formation of the alkene bridge.
IR Spectroscopy ~2220

(Sharp)
Nitrile (CN) stretch. Confirms incorporation of Malononitrile/Cyanoacetate.
IR Spectroscopy 1350 & 1530

Nitro (

) stretch.
Must remain intact throughout synthesis.
UV-Vis Bathochromic Shift

should shift from ~350 nm (Start) to >500 nm (Final Dye).
Troubleshooting Guide
  • Problem: Low yield in Knoevenagel condensation.

    • Root Cause:[1][2][3] The nitro group may deactivate the aldehyde via steric hindrance or electronic deactivation if the donor at C-5 is too weak.

    • Solution: Switch solvent to Acetic Anhydride or use microwave irradiation to accelerate the dehydration step.

  • Problem: De-bromination during Suzuki coupling.

    • Root Cause:[1][2][3] Overheating or excess hydride sources.

    • Solution: Strictly control temperature (max 90°C) and ensure high-purity Argon atmosphere.

References

  • MDPI Coatings. Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation. [Link]

  • RSC Advances. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. [Link]

  • ResearchGate. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. [Link]

Sources

Method

Experimental procedure for scaling up 5-Bromo-2-nitrothiophene-3-carbaldehyde synthesis

An Application Note for the Scalable Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde Introduction: The Strategic Importance of 5-Bromo-2-nitrothiophene-3-carbaldehyde 5-Bromo-2-nitrothiophene-3-carbaldehyde is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Introduction: The Strategic Importance of 5-Bromo-2-nitrothiophene-3-carbaldehyde

5-Bromo-2-nitrothiophene-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature—a reactive aldehyde, an electron-withdrawing nitro group, and a synthetically versatile bromine atom—makes it a valuable intermediate for the construction of complex molecular architectures. Thiophene-based structures are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The specific substitution pattern of this molecule offers multiple reaction sites for diversification, enabling its use in the synthesis of novel kinase inhibitors, anti-infective agents, and other biologically active compounds.

This application note provides a detailed, field-tested protocol for the scaled-up synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. Moving from bench-scale to pilot or manufacturing scale introduces challenges in heat management, reagent handling, and purification. The procedures outlined herein are designed to address these challenges, ensuring a safe, efficient, and reproducible synthesis. We will delve into the causality behind the experimental choices, offering insights grounded in reaction kinetics and process safety to guide researchers and drug development professionals.

Synthetic Strategy: A Two-Step Approach to a Trifunctional Intermediate

The most logical and scalable synthetic route to 5-Bromo-2-nitrothiophene-3-carbaldehyde begins with a commercially available starting material, 3-bromothiophene. The synthesis proceeds in two key steps:

  • Nitration: Regioselective nitration of 3-bromothiophene to yield 3-bromo-2-nitrothiophene.

  • Formylation: Introduction of the aldehyde group at the 5-position via a Vilsmeier-Haack reaction.

This sequence is strategically chosen. Attempting to nitrate a thiophene-3-carbaldehyde could lead to oxidation of the aldehyde. The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles and is well-suited for scale-up.[3][4]

Visualizing the Workflow

The overall synthetic workflow is depicted below. This diagram illustrates the progression from starting material to the final product, highlighting the key transformations.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Formylation (Vilsmeier-Haack) 3-Bromothiophene 3-Bromothiophene 3-Bromo-2-nitrothiophene 3-Bromo-2-nitrothiophene 3-Bromothiophene->3-Bromo-2-nitrothiophene Nitration (HNO3/H2SO4) Nitrating Agent Nitrating Agent 3-Bromothiophene->Nitrating Agent Vilsmeier Reagent Vilsmeier Reagent 3-Bromo-2-nitrothiophene->Vilsmeier Reagent 3-Bromo-2-nitrothiophene->Vilsmeier Reagent Formylation (POCl3, DMF) 5-Bromo-2-nitrothiophene-3-carbaldehyde 5-Bromo-2-nitrothiophene-3-carbaldehyde Nitrating Agent->3-Bromo-2-nitrothiophene Vilsmeier Reagent->5-Bromo-2-nitrothiophene-3-carbaldehyde

Caption: Synthetic workflow for 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Part 1: Scaled-Up Synthesis of 3-Bromo-2-nitrothiophene

Mechanistic Insight: Electrophilic Aromatic Substitution

The nitration of thiophene is a classic electrophilic aromatic substitution. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The thiophene ring, being electron-rich, attacks the nitronium ion. The regioselectivity is directed by the bromine atom at the 3-position, which is a deactivating but ortho-, para-director. The nitro group is predominantly introduced at the 2-position.

Safety Considerations for Scale-Up

Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The use of fuming nitric acid and concentrated sulfuric acid requires stringent safety protocols.[5]

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, and full-face shield are mandatory.[6]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.

  • Quenching: The reaction quench must be performed slowly and with vigorous cooling to manage the heat generated from the neutralization of strong acids.

Detailed Experimental Protocol

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling bath/circulator capable of maintaining -10°C to 0°C.

  • Receiving vessel for quenching.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-Bromothiophene163.041.006.13
Concentrated Sulfuric Acid (98%)98.082.4024.47
Fuming Nitric Acid (>90%)63.010.609.52
Dichloromethane (DCM)84.9310 L-
Ice-15 kg-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.370.50-

Procedure:

  • Reactor Setup and Cooling: Set up the jacketed reactor and ensure all connections are secure. Begin circulating the coolant to bring the reactor jacket temperature to -10°C.

  • Acid Mixture Preparation: In a separate vessel, carefully and slowly add the concentrated sulfuric acid to the fuming nitric acid while maintaining the temperature below 10°C with an ice bath. This mixture should be prepared fresh.

  • Charge Reactor: Add 3-bromothiophene to the cooled reactor.

  • Controlled Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the 3-bromothiophene in the reactor via the addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between -5°C and 0°C. This is the most critical step for thermal management.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: In a separate, larger vessel equipped with an overhead stirrer, prepare a slurry of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice slurry. The temperature of the quench mixture should be kept below 20°C.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 3 L).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-nitrothiophene.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a yellow solid.

Expected Yield: 75-85%

Part 2: Scaled-Up Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[4] The reaction first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][7] This electrophilic species is then attacked by the electron-rich 3-bromo-2-nitrothiophene. The nitro group at the 2-position deactivates the ring, but the bromine and the sulfur atom direct the substitution to the 5-position. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 3-Bromo-2-nitrothiophene 3-Bromo-2-nitrothiophene 3-Bromo-2-nitrothiophene->Iminium_Salt Product 5-Bromo-2-nitrothiophene-3-carbaldehyde Iminium_Salt->Product H2O Hydrolysis H2O->Product

Caption: Vilsmeier-Haack reaction mechanism overview.

Safety Considerations for Scale-Up
  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.[7]

  • Exothermicity: The formation of the Vilsmeier reagent is exothermic. Pre-cooling and controlled addition are crucial.

  • Hydrolysis: The final hydrolysis step can be vigorous. Slow and controlled addition of the reaction mixture to water/ice is necessary.

Detailed Experimental Protocol

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel (ensure it is dry).

  • Heating/cooling circulator.

  • Receiving vessel for hydrolysis.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-Bromo-2-nitrothiophene208.041.004.81
N,N-Dimethylformamide (DMF)73.091.0514.36
Phosphorus Oxychloride (POCl₃)153.332.2114.41
Dichloromethane (DCM)84.9310 L-
Ice-15 kg-
Sodium Acetate82.03As needed-

Procedure:

  • Reactor Setup: Ensure the reactor is clean and thoroughly dry. Purge with nitrogen.

  • Vilsmeier Reagent Formation: To the reactor, add DMF and cool to 0°C. Slowly add phosphorus oxychloride via the addition funnel, maintaining the internal temperature below 10°C. Stir the mixture at room temperature for 1 hour. A thick, white precipitate of the Vilsmeier reagent may form.

  • Addition of Thiophene Derivative: Dissolve the 3-bromo-2-nitrothiophene in dichloromethane and add this solution to the Vilsmeier reagent in the reactor.

  • Reaction Heating: Slowly heat the reaction mixture to 40-50°C (reflux of DCM) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

  • pH Adjustment and Product Isolation: Adjust the pH of the aqueous mixture to 4-5 with a saturated solution of sodium acetate. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[8]

Expected Yield: 65-75%

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Action
Step 1: Low Yield of Nitration Incomplete reaction.Increase reaction time or slightly increase the equivalents of the nitrating agent. Ensure temperature is maintained low to prevent side reactions.
Product loss during workup.Ensure efficient extraction and careful separation of layers.
Step 1: Formation of Di-nitro byproducts Reaction temperature too high.Maintain strict temperature control below 0°C during the addition of the nitrating mixture.
Step 2: Incomplete Formylation Inactive Vilsmeier reagent.Ensure POCl₃ and DMF are of high quality and the reagent is formed correctly.
Insufficient reaction time or temperature.Increase reaction time or temperature slightly, monitoring for decomposition.
Step 2: Product is an oil or difficult to filter Impurities present.Ensure complete hydrolysis and proper pH adjustment. Consider an alternative workup such as extraction instead of precipitation.

Conclusion

The described two-step synthesis provides a robust and scalable method for producing 5-Bromo-2-nitrothiophene-3-carbaldehyde. By understanding the underlying chemical principles and adhering to strict safety and process controls, particularly concerning temperature management during the nitration and Vilsmeier-Haack reactions, researchers and production chemists can confidently scale this process. The resulting intermediate is primed for further elaboration, serving as a key building block in the development of novel chemical entities.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-NITROTHIOPHENE. Available from: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

  • Organic Syntheses. 2-nitrothiophene. Available from: [Link]

  • Molecules. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. Available from: [Link]

  • Indian Journal of Chemistry. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]

  • Scientific Research Publishing. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

Sources

Application

Technical Guide: Biological Profiling of 5-Bromo-2-nitrothiophene-3-carbaldehyde Derivatives

Executive Summary This technical guide outlines the experimental framework for evaluating the biological activity of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) derivatives. This scaffold represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental framework for evaluating the biological activity of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) derivatives. This scaffold represents a "privileged structure" in medicinal chemistry due to its tri-functional nature:

  • 2-Nitro Group: A pharmacophore for bioreductive activation, essential for targeting anaerobic bacteria and hypoxic tumor zones.

  • 3-Formyl Group (Aldehyde): A versatile handle for generating Schiff bases, hydrazones, and thiosemicarbazones, which facilitate metal chelation and DNA intercalation.

  • 5-Bromo Group: A lipophilic halogen that enhances membrane permeability and serves as a site for further structural diversification via Suzuki/Sonogashira coupling.

This guide provides field-proven protocols for synthesizing these derivatives and profiling their antimicrobial and cytotoxic activities.

Chemical Context & Design Strategy

Unlike the widely studied 5-nitrothiophene-2-carboxaldehyde, the 3-carbaldehyde isomer offers a unique vector for substituent attachment. The proximity of the aldehyde (position 3) to the nitro group (position 2) creates steric and electronic environments that can modulate the redox potential of the nitro group—a critical factor for biological activity.

Structural Logic for Drug Design
  • Antimicrobial Agents: Condensation of the aldehyde with thiosemicarbazides yields derivatives capable of inhibiting ergosterol biosynthesis (fungi) or damaging DNA via nitro-radical formation (bacteria).

  • Anticancer Agents: The nitrothiophene core acts as a hypoxia-activated prodrug (HAP). In low-oxygen environments (solid tumors), the nitro group is enzymatically reduced to a toxic hydroxylamine or amine, inducing apoptosis.

Application Note: Synthesis of Schiff Base Derivatives

Objective: To synthesize a library of imine-functionalized derivatives for Structure-Activity Relationship (SAR) analysis.

Reaction Mechanism & Workflow

The synthesis relies on a classic nucleophilic addition-elimination reaction between the carbonyl carbon of the thiophene scaffold and a primary amine (e.g., substituted anilines, hydrazides).

SynthesisWorkflow Scaffold 5-Bromo-2-nitrothiophene- 3-carbaldehyde Intermediate Carbinolamine Intermediate Scaffold->Intermediate EtOH/MeOH Reflux, Cat. AcOH Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base Derivative (Imine) Intermediate->Product -H2O (Dehydration)

Figure 1: General synthetic pathway for the generation of Schiff base derivatives from the 5-Bromo-2-nitrothiophene-3-carbaldehyde core.[1]

Detailed Protocol: Condensation Reaction

Reagents:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 eq)

  • Substituted Aromatic Amine / Hydrazide (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-Bromo-2-nitrothiophene-3-carbaldehyde in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of the selected amine derivative dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 70–80°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. If precipitation occurs, filter the solid.[2] If not, reduce solvent volume under vacuum and cool on ice.

  • Purification: Recrystallize from hot ethanol/DMF to obtain pure crystals.

Application Note: Antimicrobial Profiling

Rationale: Nitrothiophene derivatives exert antimicrobial effects primarily through the reduction of the nitro group by bacterial nitroreductases (Type I/II). This generates reactive radical species that damage DNA and cellular proteins.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards)

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • 96-well microtiter plates.

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Workflow:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in the culture broth (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Fungi: 35°C for 48 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.015%) as a viability indicator (Blue = Dead/Inhibited; Pink = Live).

Data Interpretation:

  • Highly Active: MIC < 10 µg/mL

  • Moderately Active: MIC 10–50 µg/mL

  • Inactive: MIC > 100 µg/mL

Application Note: Anticancer Screening (Hypoxia Selectivity)

Rationale: Solid tumors often contain hypoxic regions resistant to standard chemotherapy. The 2-nitrothiophene moiety mimics the mechanism of clinical hypoxia probes. Under hypoxic conditions, the nitro group is reduced to a cytotoxic hydroxylamine.

MOA cluster_Normoxia Normoxia (Normal Tissue) cluster_Hypoxia Hypoxia (Tumor Core) Prodrug Nitrothiophene Derivative (Prodrug) CellEntry Cellular Uptake (Passive Diffusion) Prodrug->CellEntry Reductase Nitroreductase Enzyme CellEntry->Reductase FutileCycle Futile Cycling (Re-oxidation to Prodrug) Reductase->FutileCycle Normoxic Conditions Reduction Reduction to Hydroxylamine/Amine Reductase->Reduction Hypoxic Conditions O2 Oxygen (O2) FutileCycle->Prodrug O2 present Damage DNA Strand Breaks & Apoptosis Reduction->Damage

Figure 2: Mechanism of Action for Nitrothiophene derivatives acting as Hypoxia-Activated Prodrugs (HAPs).

Experimental Protocol: MTT Cytotoxicity Assay

Cell Lines:

  • HCT-116 (Colorectal Carcinoma) – Hypoxia model.

  • MCF-7 (Breast Adenocarcinoma).

  • HEK-293 (Normal Kidney) – To assess selectivity index (SI).

Procedure:

  • Seeding: Seed cells at 5 x 10^3 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with derivatives (0.1 – 100 µM).

  • Hypoxia Induction (Optional but Recommended): Incubate one set of plates in a hypoxia chamber (1% O2, 5% CO2) and another in normoxia (21% O2).

  • Incubation: 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50.

Key Metric:

  • Hypoxia Cytotoxicity Ratio (HCR): IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant hypoxia selectivity.

Summary of Expected SAR Trends

Based on data from structural analogs (5-nitrothiophene-2-carbaldehyde thiosemicarbazones), the following trends are anticipated for the 5-bromo-2-nitro-3-carbaldehyde series:

Substituent (R) on IminePredicted EffectMechanistic Basis
Thiosemicarbazide High Antimicrobial ActivityMetal chelation (Fe/Cu) disrupts bacterial respiration [1].
Electron-Withdrawing (e.g., -NO2, -Cl) Increased CytotoxicityIncreases reduction potential of the nitro group, facilitating radical formation [2].
Bulky Lipophilic (e.g., Naphthyl) Enhanced Cell UptakeThe 5-bromo group assists, but bulky groups may improve membrane penetration for anticancer efficacy [3].

References

  • Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Source: ResearchGate.[3] URL:[Link]

  • Studies on the biological activity of some nitrothiophenes. Source: ResearchGate.[3] URL:[Link]

  • Synthesis and Anticancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Chalcone Derivatives. Source: Rasayan Journal of Chemistry. URL:[Link]

  • New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. Source: ResearchGate.[3] URL:[Link]

Sources

Method

Application Note: Anticancer Potential of Compounds Derived from 5-Bromo-2-nitrothiophene-3-carbaldehyde

[1][2] Executive Summary This application note details the synthetic utility and pharmacological evaluation of 5-Bromo-2-nitrothiophene-3-carbaldehyde (BNTC) as a privileged scaffold for developing potent anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the synthetic utility and pharmacological evaluation of 5-Bromo-2-nitrothiophene-3-carbaldehyde (BNTC) as a privileged scaffold for developing potent anticancer agents. While thiophene derivatives are ubiquitous in medicinal chemistry, this specific trisubstituted core offers a unique "three-point diversity" strategy.

Recent patent literature and biological studies identify BNTC as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and cytotoxic Schiff base ligands . This guide provides researchers with validated protocols for synthesizing these derivatives and evaluating their efficacy against cancer cell lines (e.g., HeLa, MCF-7, lymphoma models).

Chemical Space & Rational Design

The anticancer potential of BNTC lies in its highly functionalized structure, allowing for modular drug design.

The "Three-Point Diversity" Strategy
  • C5-Bromine (Suzuki/Stille Node): The bromine atom at position 5 is highly reactive toward palladium-catalyzed cross-coupling. This allows for the introduction of aryl or heteroaryl groups to expand the hydrophobic surface area, crucial for binding to kinase ATP pockets (e.g., JAK1/2).

  • C3-Aldehyde (Schiff Base/Condensation Node): The aldehyde group is a versatile handle for condensation reactions with amines, hydrazines, or hydroxylamines. Derivatives here often facilitate DNA intercalation or chelation with metal ions (Cu, Zn) to generate reactive oxygen species (ROS) in tumor cells.

  • C2-Nitro (Electronic Tuner/Reduction Node): The nitro group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the ring. It can also be reduced to an amine to form amides or ureas, common motifs in kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of JAK Inhibitor Precursors (Oxime Formation)

Target: Modification of the C3-Aldehyde to block kinase activity. Source Validation: Adapted from Patent WO2009155156A1 (Merck & Co) [1].

Reagents:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde (BNTC)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve BNTC (22.5 g, 95 mmol) in Ethanol (225 mL) . Ensure complete solubilization; gentle warming (30°C) may be required.

  • Addition: Add Hydroxylamine hydrochloride (6.96 g, 100 mmol) followed by Sodium Acetate (8.21 g, 100 mmol) to the stirring solution.

  • Reaction: Stir the mixture at room temperature (

    
    ) overnight (12-16 hours). Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime spot (
    
    
    ).
  • Work-up: Remove the solvent in vacuo.[2] Resuspend the residue in saturated

    
     solution (100 mL).
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
    ). Combine organic layers.
    
  • Purification: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
    • Expected Yield: >90% off-white solid.

    • Checkpoint: This oxime can be dehydrated to a nitrile or reduced to an amine for further JAK inhibitor synthesis.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Target: Introduction of biaryl motifs for enhanced lipophilicity.

Reagents:

  • BNTC derivative (from Protocol A or raw material)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add BNTC (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvation: Add degassed Dioxane/Water mixture (0.1 M concentration relative to BNTC).

  • Catalysis: Add

    
     quickly under Argon flow.
    
  • Reflux: Heat to

    
     for 12 hours.
    
  • Quench: Cool to RT, dilute with water, and extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Evaluation: In Vitro Cytotoxicity

Context: Thiophene Schiff bases often exhibit cytotoxicity in the low micromolar range (


) against MCF-7 (Breast) and HeLa (Cervical) lines [2].
Protocol C: MTT Cell Viability Assay

Principle: Conversion of MTT (yellow tetrazolium) to purple formazan by mitochondrial reductase in living cells.

Materials:

  • Cell Lines: MCF-7, HeLa, HEK293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve BNTC derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Add 100

    
    L to wells.
    
    • Controls: Untreated cells (Negative), Doxorubicin (Positive,

      
      ).
      
  • Incubation: Incubate for 48 hours.

  • Staining: Add 20

    
    L MTT solution to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Interpretation Table:

Compound ClassTarget MechanismTypical IC50 (MCF-7)Selectivity Index (SI)
Parent BNTC Electrophile/Alkylator> 50

(Low)
< 2 (Toxic)
C3-Schiff Base DNA Intercalation5 - 15

> 5
C5-Aryl Derivative Kinase Inhibition (JAK)0.5 - 5

> 10

Mechanism of Action & Signaling Pathways

The primary anticancer mechanism for BNTC derivatives involves the inhibition of the JAK/STAT Pathway , which is often dysregulated in leukemias and lymphomas.

JAK/STAT Inhibition Pathway

The diagram below illustrates how BNTC-derived inhibitors block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby stopping the transcription of pro-survival genes (e.g., Bcl-xL, Myc).

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of BNTC Derivatives) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation (Blocked by BNTC) STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus STAT_Active->Nucleus Translocation GeneExp Gene Expression (Cell Proliferation) Nucleus->GeneExp Transcription

Caption: Schematic of the JAK/STAT pathway. BNTC derivatives act as ATP-competitive inhibitors at the JAK kinase domain (Yellow Hexagon), preventing STAT phosphorylation.

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis paths from the BNTC core.

Synthesis_Workflow BNTC 5-Bromo-2-nitrothiophene- 3-carbaldehyde (BNTC) Oxime Thiophene Oxime (Intermediate) BNTC->Oxime Condensation Biaryl 5-Aryl-Thiophene (Schiff Base Precursor) BNTC->Biaryl Suzuki Coupling Reagent_A NH2OH·HCl NaOAc, EtOH Reagent_B Ar-B(OH)2 Pd(PPh3)4 JAK_Inhib JAK Inhibitor (Pyrazolyl/Isoxazolyl) Oxime->JAK_Inhib Cyclization

Caption: Divergent synthetic pathways. Path 1 (Top) leads to JAK inhibitors via oxime formation. Path 2 (Bottom) utilizes the bromine handle for cross-coupling.

References

  • Merck & Co., Inc. (2009). Inhibitors of Janus Kinases. WO2009155156A1. World Intellectual Property Organization.

  • Venkataramireddy, V., et al. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives. Rasayan Journal of Chemistry, 9(1), 31-39.

  • BenchChem. (2025).[1] 2-Nitrothiophene-3-carbaldehyde: Application Notes.

  • National Institutes of Health (NIH). (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PubMed Central.

Disclaimer: This document is for research purposes only. All synthesis involving nitro-compounds and palladium catalysts should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Optimizing Antimicrobial Potency of 5-Bromo-2-nitrothiophene-3-carbaldehyde Derivatives

Executive Summary The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel pharmacophores. The 5-Bromo-2-nitrothiophene-3-carbaldehyde scaffold represents a high-potential building block due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel pharmacophores. The 5-Bromo-2-nitrothiophene-3-carbaldehyde scaffold represents a high-potential building block due to its unique electronic properties. The C2-nitro group mimics the mechanism of nitroimidazoles (e.g., Metronidazole), offering anaerobic specificity, while the C5-bromine atom enhances lipophilicity for membrane penetration. This guide details the protocol for derivatizing this scaffold into Schiff base analogs, screening them via CLSI-standardized microdilution, and validating their mechanism of action.

Chemical Synthesis Strategy

Objective: Convert the core aldehyde into a library of Schiff bases (imines) to enhance binding affinity to bacterial DNA gyrase and dihydrofolate reductase.

The Chemistry

The aldehyde functionality at the C3 position is highly reactive toward nucleophilic attack by primary amines. We utilize an acid-catalyzed condensation reaction.[1]

Reagents:

  • Scaffold: 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 eq)

  • Nucleophile: Substituted anilines or hydrazides (1.0 eq) (e.g., 4-fluoroaniline for enhanced metabolic stability).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Synthesis Protocol (Step-by-Step)
  • Dissolution: Dissolve 1.0 mmol of 5-Bromo-2-nitrothiophene-3-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Slowly add 1.0 mmol of the selected amine (dissolved in 5 mL ethanol) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Workflow Visualization

The following diagram outlines the critical decision points in the synthesis and purification workflow.

SynthesisWorkflow Start Start: 5-Bromo-2-nitrothiophene-3-carbaldehyde Mix Dissolve in EtOH + AcOH (Cat.) Start->Mix AddAmine Add Primary Amine (1.0 eq) Mix->AddAmine Reflux Reflux 4-6 Hours AddAmine->Reflux TLC TLC Check (Hex:EtOAc) Reflux->TLC TLC->Reflux Incomplete Conversion Precip Pour onto Crushed Ice TLC->Precip Complete Conversion Filter Filtration & Recrystallization Precip->Filter Final Pure Schiff Base Analog Filter->Final

Figure 1: Step-by-step synthesis workflow for thiophene-based Schiff bases, ensuring complete conversion via TLC monitoring.

Antimicrobial Screening Protocols

Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 [1].[2] Scope: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials Preparation[1][3][4][5][6]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL), diluted 1:100.
    
  • Compound Stock: Dissolve analogs in 100% DMSO to a concentration of 10 mg/mL.

Broth Microdilution Protocol
  • Plate Setup: Use sterile 96-well microtiter plates. Dispense 100 µL of CAMHB into columns 2–12.

  • Compound Addition: Add 100 µL of the compound stock (diluted to 2x starting concentration) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: A 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours (aerobes).

  • Readout: MIC is the lowest concentration with no visible turbidity .

MBC Determination[3]
  • Pipette 10 µL from all wells showing no visible growth (MIC and higher).

  • Spot onto Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Readout: MBC is the concentration killing

    
     of the initial inoculum (no colonies).
    
Assay Logic Diagram

MIC_Logic Prep Prepare 96-well Plate (Serial Dilution) Incubate Incubate 37°C 16-20 Hours Prep->Incubate Check Check Turbidity Incubate->Check Turbid Turbidity Present (Growth) Check->Turbid Bacteria Multiplied Clear No Turbidity (Inhibition) Check->Clear Bacteria Inhibited MIC_Res Record MIC Value Turbid->MIC_Res Resistance Clear->MIC_Res MBC_Step Plate on Agar (MBC Test) Clear->MBC_Step Validate Kill

Figure 2: Logical flow for determining MIC and MBC values according to CLSI standards.

Advanced Characterization: Mechanism of Action

Mere toxicity is insufficient; understanding the mode of action is critical for drug development.

Time-Kill Kinetics

Purpose: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

  • Method: Inoculate broth with bacteria and compound at

    
     MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate counts to determine Log CFU/mL reduction.
    
  • Interpretation: A

    
     Log reduction indicates bactericidal activity.
    
Biofilm Inhibition (Crystal Violet Assay)

Relevance: Thiophene derivatives often target membrane integrity, which is crucial for disrupting biofilms.

  • Grow biofilms in 96-well plates for 24 hours.

  • Add compound at MIC and incubate for another 24 hours.

  • Wash wells to remove planktonic cells.

  • Stain adherent biofilm with 0.1% Crystal Violet.

  • Solubilize stain with 30% acetic acid and measure Absorbance at 590 nm.

Structure-Activity Relationship (SAR) Insights

Based on the scaffold 5-Bromo-2-nitrothiophene-3-carbaldehyde , the following SAR trends are typically observed:

Functional GroupPositionRole in Antimicrobial Activity
Nitro (-NO₂) C-2Essential. Acts as an electron sink. In anaerobes, it is reduced to toxic radical species that damage DNA (similar to Metronidazole).
Bromine (-Br) C-5Lipophilicity. Increases

, facilitating passive diffusion across the bacterial cell membrane [2].
Aldehyde (-CHO) C-3Linker. The aldehyde itself is reactive/toxic. Derivatization to Schiff Bases (-CH=N-R) stabilizes the molecule and allows specific binding to enzymes like Enoyl-ACP reductase [3].
R-Group (Amine) N-Subst.Specificity. Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring of the Schiff base often increase potency against Gram-positive strains (S. aureus).

References

  • CLSI. (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI document M07-A10. Clinical and Laboratory Standards Institute.[2][4] [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents.[Link][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

Introduction to Synthetic Strategies

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde, a valuable heterocyclic building block, can be approached through two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Route A: Nitration of thiophene-3-carbaldehyde followed by bromination. This route is advantageous if thiophene-3-carbaldehyde is readily available. However, controlling the regioselectivity of the initial nitration step can be challenging.

Route B: Vilsmeier-Haack formylation of 2-bromo-5-nitrothiophene. This approach offers excellent regioselectivity for the formylation step, provided the starting material is accessible. The electron-withdrawing nature of the nitro and bromo groups can, however, deactivate the thiophene ring towards the Vilsmeier-Haack reagent.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde, providing explanations and actionable solutions.

FAQs: General Questions

Q1: Which synthetic route is generally recommended for higher purity and yield?

A1: Route B, the Vilsmeier-Haack formylation of 2-bromo-5-nitrothiophene, is often preferred for achieving higher regioselectivity and, consequently, a purer final product. While the deactivated ring requires carefully optimized conditions, it avoids the formation of isomeric byproducts that are common in the nitration of thiophene-3-carbaldehyde (Route A).

Q2: My final product is a yellow-brown solid, but the literature reports a pale yellow crystalline solid. What could be the cause?

A2: The discoloration of your product is likely due to the presence of impurities, such as dinitrothiophene byproducts or residual starting materials.[1] Inadequate purification is the primary cause. We recommend purification by column chromatography followed by recrystallization. The choice of solvents for both techniques is critical and is discussed in the purification section of this guide.

Troubleshooting: Vilsmeier-Haack Reaction (Route B)

The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), which then acts as the formylating agent.[2]

Q3: I am experiencing very low or no conversion in the Vilsmeier-Haack formylation of 2-bromo-5-nitrothiophene. What are the possible reasons?

A3: Low conversion in this reaction is a common issue, primarily due to the deactivation of the thiophene ring by the electron-withdrawing nitro and bromo groups. Here are the key factors to investigate:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh and has not been exposed to atmospheric moisture. The use of old or improperly stored POCl₃ can lead to the formation of phosphoric acid, which will inhibit the reaction.

  • Reaction Temperature and Time: Due to the deactivated nature of the substrate, higher temperatures and longer reaction times are often necessary compared to the formylation of electron-rich thiophenes. Monitor the reaction by TLC to determine the optimal reaction time. A temperature range of 60-80°C is a good starting point.[3]

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent may be required to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the substrate is recommended.

Q4: My Vilsmeier-Haack reaction is producing a complex mixture of byproducts. How can I improve the selectivity?

A4: The formation of byproducts in the Vilsmeier-Haack reaction can arise from side reactions of the highly reactive reagent.

  • Controlled Addition of POCl₃: Add the POCl₃ dropwise to the DMF at a low temperature (0-5°C) to control the exothermic formation of the Vilsmeier reagent. This prevents the formation of undesired side products.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (like sodium acetate or sodium bicarbonate) is a standard procedure.[4] Incomplete hydrolysis can lead to the isolation of the iminium salt or other intermediates.

Troubleshooting: Nitration of Thiophene-3-carbaldehyde (Route A)

The nitration of thiophene derivatives is a classic electrophilic aromatic substitution. However, the thiophene ring is highly reactive and can be sensitive to strong oxidizing acids.[5]

Q5: My nitration of thiophene-3-carbaldehyde is resulting in a low yield and the formation of multiple isomers. How can I improve this?

A5: This is a well-documented challenge. The formyl group is a meta-directing deactivator, while the thiophene ring itself is ortho- and para-directing. This can lead to a mixture of nitro isomers.

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and acetic anhydride is a milder alternative to the more aggressive nitric acid/sulfuric acid mixture and can improve the selectivity for the desired 2-nitro isomer.[1]

  • Strict Temperature Control: The nitration of thiophenes is highly exothermic. Maintaining a low reaction temperature (typically 0-10°C) is crucial to prevent over-nitration (formation of dinitro derivatives) and degradation of the starting material.[1]

  • Slow Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of thiophene-3-carbaldehyde to maintain control over the reaction temperature and minimize side reactions.

Q6: The nitration reaction turned very dark, and I isolated a tarry, intractable material. What went wrong?

A6: The formation of a dark tar is indicative of substrate degradation due to overly harsh reaction conditions.

  • Excessive Temperature: A runaway reaction due to poor temperature control is a likely cause. Ensure your cooling bath is adequate for the scale of your reaction.

  • Strong Nitrating Agent: The use of concentrated nitric and sulfuric acids can be too harsh for the sensitive thiophene ring, leading to oxidation and polymerization. Consider using a milder nitrating agent as mentioned above.

Troubleshooting: Bromination of 2-Nitrothiophene-3-carbaldehyde (Route A)

Thiophenes are generally more reactive than benzene towards electrophilic bromination.

Q7: My bromination of 2-nitrothiophene-3-carbaldehyde is producing di- and tri-brominated byproducts. How can I achieve mono-bromination?

A7: The high reactivity of the thiophene ring makes it susceptible to over-bromination.

  • Stoichiometry is Key: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. Adding a large excess of bromine will inevitably lead to multiple brominations.

  • Choice of Brominating Agent: Using N-bromosuccinimide (NBS) in a solvent like acetic acid or chloroform can offer better control over the bromination compared to using elemental bromine.

  • Reaction Conditions: Perform the reaction at room temperature or slightly below to moderate the reactivity. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

Route A: Step-by-Step Synthesis via Nitration and Bromination

Step 1: Synthesis of 2-Nitrothiophene-3-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve thiophene-3-carbaldehyde (1 equivalent) in acetic anhydride.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product will be a mixture of isomers and will require purification.

Step 2: Bromination of 2-Nitrothiophene-3-carbaldehyde

  • Dissolve the crude 2-nitrothiophene-3-carbaldehyde (1 equivalent) in glacial acetic acid.

  • Add sodium acetate (1.2 equivalents) to the solution.[6]

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.[6]

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude 5-Bromo-2-nitrothiophene-3-carbaldehyde by column chromatography and/or recrystallization.

Route B: Step-by-Step Synthesis via Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

  • Cool the DMF to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Add 2-bromo-5-nitrothiophene (1 equivalent) to the flask.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate or sodium bicarbonate.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and/or recrystallization.

Data Presentation

ParameterRoute A (Nitration/Bromination)Route B (Vilsmeier-Haack)
Starting Material Thiophene-3-carbaldehyde2-Bromo-5-nitrothiophene
Key Challenge Regioselectivity of nitrationDeactivated substrate for formylation
Typical Yield 40-60% (overall)60-75%
Purity before Recrystallization Moderate (isomeric impurities)High
Key Reagents Fuming HNO₃, Acetic Anhydride, Br₂POCl₃, Anhydrous DMF
Safety Concerns Highly exothermic nitrationCorrosive and water-sensitive POCl₃

Visualization of Workflows

Diagram: Synthetic Route A

Route_A start Thiophene-3-carbaldehyde step1 Nitration (HNO3/Ac2O, 0-10°C) start->step1 intermediate 2-Nitrothiophene-3-carbaldehyde (Isomeric mixture) step1->intermediate step2 Bromination (Br2/AcOH or NBS) intermediate->step2 end 5-Bromo-2-nitrothiophene-3-carbaldehyde step2->end

Caption: Synthetic pathway via nitration and subsequent bromination.

Diagram: Synthetic Route B

Route_B start 2-Bromo-5-nitrothiophene step1 Vilsmeier-Haack Formylation (POCl3/DMF, 70-80°C) start->step1 end 5-Bromo-2-nitrothiophene-3-carbaldehyde step1->end

Caption: Synthetic pathway via Vilsmeier-Haack formylation.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield of Final Product route_A Route A Issue? start->route_A route_B Route B Issue? start->route_B purification Loss during Purification start->purification nitration Poor Nitration Selectivity route_A->nitration Yes bromination Over-bromination route_A->bromination Yes vilsmeier Incomplete Formylation route_B->vilsmeier Yes

Caption: Decision tree for diagnosing low product yield.

Purification and Characterization

Purification:

  • Column Chromatography: A silica gel column is effective for separating the desired product from isomers and byproducts. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is recommended.

  • Recrystallization: For obtaining a highly pure crystalline product, recrystallization from a suitable solvent system is advised. A mixture of ethanol and water, or isopropanol, can be effective. The choice of solvent should be guided by small-scale solubility tests.[7]

Characterization:

The identity and purity of 5-Bromo-2-nitrothiophene-3-carbaldehyde should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton and the thiophene ring proton.

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the carbons of the thiophene ring.

  • FTIR: The infrared spectrum should display characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, and the N-O stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₅H₂BrNO₃S, MW: 236.04).[8]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[9][10][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine (Br₂): Bromine is a toxic and corrosive substance. Handle with extreme care in a fume hood, and wear appropriate PPE.

  • Nitrating Agents: Nitrating mixtures are strong acids and oxidizers. They can cause severe burns. Always add acid to water, not the other way around, when preparing dilutions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.

References

  • Ricci, A., Balucani, D., & Buu-Hoï, N. P. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 779.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chapman, N. B., & Clarke, K. (Eds.). (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Butterworth-Heinemann.
  • Council of Scientific & Industrial Research (CSIR). (2003).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1987). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. EP0234688A1.
  • CN101591328A. (2009).
  • Babasinian, V. S. (1934). 2-nitrothiophene. Organic Syntheses, 14, 76.
  • Horne, D. A. (1996). 2-thenaldehyde. Organic Syntheses, 73, 245.
  • CN102363614A. (2012). Method for synthesizing 2-bromothiophene.
  • JOVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Carrer, H., Cortez, J., Frare, L. M., Costa, M. B., & Bittencourt, P. R. S. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. Journal of Thermal Analysis and Calorimetry, 122(1), 355–361.
  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Wiley Online Library. (2023).
  • ChemSynthesis. (n.d.). 2-nitro-3-thiophenecarbaldehyde. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.).
  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-bromo-2-thiophenecarbaldehyde.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones.
  • RSC Publishing. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I.
  • Carl ROTH. (n.d.).
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
  • Sigma-Aldrich. (2025).
  • SIELC Technologies. (n.d.). 5-Nitrothiophene-2-carbaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nitrothiophene-2-carboxaldehyde.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Chemos GmbH & Co. KG. (n.d.).

Sources

Optimization

Technical Support: Synthesis &amp; Troubleshooting for 5-Bromo-2-nitrothiophene-3-carbaldehyde

Executive Summary & Pathway Analysis 5-Bromo-2-nitrothiophene-3-carbaldehyde is a densely functionalized thiophene intermediate used in the synthesis of complex pharmaceuticals and optoelectronic materials.[1][2] Its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Analysis

5-Bromo-2-nitrothiophene-3-carbaldehyde is a densely functionalized thiophene intermediate used in the synthesis of complex pharmaceuticals and optoelectronic materials.[1][2] Its synthesis is notoriously difficult due to the competing directing effects of the substituents and the sensitivity of the aldehyde moiety.

This guide addresses the two primary synthetic routes and their associated failure modes:

  • Route A (Nitration of 5-bromo-3-thiophenecarbaldehyde): High risk of oxidation and ipso-substitution.[1][2]

  • Route B (Bromination of 2-nitrothiophene-3-carbaldehyde): High risk of low conversion due to ring deactivation.[1][2]

Critical Pathway Diagram

The following diagram illustrates the competing pathways and the specific points where side reactions occur.

SynthesisPathways Start 3-Thiophenecarbaldehyde BromoInt 5-Bromo-3-thiophenecarbaldehyde Start->BromoInt Bromination (Selectivity Control) NitroInt 2-Nitrothiophene-3-carbaldehyde Start->NitroInt Nitration (Protection Required) Target TARGET: 5-Bromo-2-nitrothiophene- 3-carbaldehyde BromoInt->Target Nitration (HNO3/H2SO4) Oxidation Side Product: Carboxylic Acid (Oxidation) BromoInt->Oxidation No Protection Ipso Side Product: 2,5-Dinitrothiophene (Ipso-Nitration) BromoInt->Ipso Over-nitration NitroInt->Target Bromination (Br2/FeBr3) NoRxn Failure Mode: Unreacted Starting Material (Deactivation) NitroInt->NoRxn Weak Lewis Acid

Figure 1: Synthetic pathways and critical failure points. Route A is generally preferred but requires strict oxidation control.[2]

Troubleshooting Guide: The Nitration Step (Route A)

The most common approach involves nitrating 5-bromo-3-thiophenecarbaldehyde .[1][2] However, the aldehyde group is highly susceptible to oxidation by nitric acid, leading to the carboxylic acid impurity.

Issue 1: Formation of Carboxylic Acid Impurity

Symptom: IR spectrum shows a broad -OH stretch (2500–3300 cm⁻¹) and loss of the sharp aldehyde C=H stretch (~2720 cm⁻¹).[1][2] Root Cause: Direct exposure of the formyl group to


 results in oxidation to 5-bromo-2-nitrothiophene-3-carboxylic acid.[1][2]

Corrective Protocol: The Diacetate Protection Do not nitrate the free aldehyde.[2] You must protect it in situ or pre-reaction.[1][2]

  • Reagent Change: Switch solvent system to Acetic Anhydride (

    
    ) .
    
  • Mechanism:

    
     converts the aldehyde into a gem-diacetate (acylal), which is stable to oxidation.[1][2]
    
  • Protocol:

    • Dissolve 5-bromo-3-thiophenecarbaldehyde in

      
       (5-10 equiv).[1][2]
      
    • Cool to 0–5°C.[1][2]

    • Add Fuming

      
       dropwise.[1][2][3] Caution: Exothermic.[1][2]
      
    • Post-Reaction: Hydrolyze the intermediate diacetate by refluxing in aqueous acid (5% HCl) or Ethanol/Water to regenerate the aldehyde.[1]

Issue 2: Regioisomerism (4-Nitro vs. 2-Nitro)

Symptom: NMR shows multiple doublets in the aromatic region.[1][2] Root Cause: The aldehyde (at C3) directs meta (to C5), but C5 is blocked by Bromine.[1] The sulfur atom directs


 (to C2).[1] However, electronic competition can lead to the 4-nitro isomer.[1][2]
PositionDirecting InfluenceOutcome
C2 (

)
Ortho to S (Strong), Ortho to CHO (Weak)Major Product (Target)
C4 (

)
Meta to S (Weak), Ortho to Br (Weak)Minor Impurity (<10%)

Optimization:

  • Keep temperature below 10°C . Higher temperatures favor the thermodynamic 4-nitro isomer.[1][2][4]

  • Use Mild Nitrating Agents : If regioselectivity is poor with

    
    , switch to KNO3/H2SO4  or Nitronium tetrafluoroborate (
    
    
    
    )
    in acetonitrile to favor kinetic control.[1]

Troubleshooting Guide: The Bromination Step (Route B)

This route involves brominating 2-nitrothiophene-3-carbaldehyde .[1][2][5][6] This is chemically challenging because the ring is electron-deficient.[1][2]

Issue 3: No Reaction / Low Yield

Symptom: Recovery of starting material despite long reaction times.[1][2] Root Cause: The nitro group is a strong electron-withdrawing group (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS).[1] Standard bromination (


 in 

) often fails.[1][2]

Corrective Protocol: "Pushing" the Reaction

  • Catalyst Upgrade: Use a strong Lewis acid catalyst.[1][2] Iron(III) Bromide (

    
    )  or Aluminum Chloride (
    
    
    
    )
    is required.[1]
  • Solvent: Use a non-protic solvent like Dichloroethane (DCE) or Carbon Tetrachloride to allow higher reflux temperatures without solvolysis.[1][2]

  • Super-electrophiles: In extreme cases, use N-Bromosuccinimide (NBS) in concentrated

    
     (creates the highly reactive superspecies).[1]
    
Issue 4: Aldehyde Degradation

Symptom: Darkening of reaction mixture, formation of tars. Root Cause: HBr generated during bromination can polymerize the aldehyde or catalyze acetal formation if alcohols are present.[2] Fix: Add a solid base buffer like Sodium Bicarbonate (


)  or Calcium Carbonate  to the reaction mixture to scavenge HBr as it forms.[1]

Purification & Stability FAQs

Q: How do I separate the 4-nitro isomer from the 2-nitro target? A: The 2-nitro isomer (target) is generally more polar due to the proximity of the nitro and aldehyde dipoles.[2]

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 95:5, move to 80:20).[1][2] The 4-nitro isomer typically elutes first.[1][2]

  • Recrystallization: The 2-nitro isomer often crystallizes better from Ethanol/Water or Isopropanol due to better packing symmetry compared to the kinked 4-nitro isomer.[2]

Q: My product turns red upon storage. Why? A: This indicates decomposition, likely releasing


 or 

.[1]
  • Storage: Store under Nitrogen at 2–8°C.

  • Stabilizer: Ensure all acid traces are removed.[1][2] Wash the final organic layer with saturated

    
      (bisulfite) to remove free bromine and saturated 
    
    
    
    to remove acid traces before drying.[1]

References

  • Nitration of Thiophene Aldehydes (Protection Strategy)

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 466 (1943); Vol. 14, p. 76 (1934).[1]

    • Context: Describes the use of acetic anhydride to prevent oxidation during nitr
    • URL:[1][2]

  • Synthesis of 5-Bromothiophene-2-carbaldehyde (Analogous Chemistry)

    • Source: NIST Chemistry WebBook, SRD 69.[1][2]

    • Context: Physical properties and standard synthesis references for bromin
    • URL:[1][2]

  • Direct Nitration of Five-Membered Heterocycles

    • Source: Katritzky, A. R., et al. ARKIVOC, 2005 (iii), 179-191.[1][7]

    • Context: Discusses the use of mild nitrating agents and the mechanism of thiophene nitration to avoid explosive nitros
    • URL:[1][2]

  • Properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde

    • Source: PubChem Compound Summary for CID 54388654.[1][2]

    • Context: Specific chemical identifiers, safety data, and structural information.[1][8]

    • URL:[1][2]

  • Protecting Groups in Organic Synthesis

    • Source: Organic Chemistry Portal.[1][2]

    • Context: General reference for aldehyde protection (acetals/diacet
    • URL:[1][2]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-nitrothiophene-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.

I. Introduction to the Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

5-Bromo-2-nitrothiophene-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, presents notable challenges due to the electronic properties of the substituted thiophene ring. The presence of a strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, complicating traditional formylation methods.[3]

This guide will explore the two primary synthetic routes, outlining the critical parameters for optimization and providing solutions to common experimental hurdles.

II. Synthetic Strategies and Troubleshooting

There are two principal strategies for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde, each with its own set of advantages and challenges.

Route A: Formylation of 2-Bromo-5-nitrothiophene

This approach involves the direct formylation of a pre-existing 2-bromo-5-nitrothiophene substrate. The primary challenge is the significant deactivation of the thiophene ring by the nitro group, making the electrophilic substitution of the Vilsmeier-Haack reaction particularly difficult.[3]

Workflow for Route A:

Route A Start 2-Bromo-5-nitrothiophene Reaction Vilsmeier-Haack Formylation Start->Reaction VH_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) VH_Reagent->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Product 5-Bromo-2-nitrothiophene- 3-carbaldehyde Hydrolysis->Product

Caption: Synthetic workflow for Route A: Vilsmeier-Haack formylation of 2-Bromo-5-nitrothiophene.

Troubleshooting Guide for Route A:

Problem Potential Cause Recommended Solution
Low to no conversion of starting material The thiophene ring is too deactivated by the nitro group for the standard Vilsmeier-Haack conditions to be effective.[3]Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress carefully by TLC. Consider using a more reactive formylating agent or a Lewis acid catalyst to enhance the electrophilicity of the Vilsmeier reagent.
Formation of multiple unidentified byproducts The harsh reaction conditions required to overcome ring deactivation may lead to side reactions or decomposition of the starting material or product.Optimize the reaction temperature and time to find a balance between conversion and byproduct formation. Ensure all reagents and solvents are anhydrous, as moisture can lead to the decomposition of the Vilsmeier reagent and other side reactions.
Difficulty in isolating the product The product may be present in a complex mixture, making purification by standard methods challenging.Employ careful column chromatography with a gradient elution system. Consider derivatization of the aldehyde to a more easily purifiable compound, followed by deprotection.
Route B: Nitration of 5-Bromothiophene-3-carbaldehyde

This alternative route circumvents the challenging formylation of a deactivated ring by introducing the nitro group in the final step. The critical aspect of this strategy is controlling the regioselectivity of the nitration reaction to ensure the nitro group is introduced at the desired C2 position.

Workflow for Route B:

Route B Start 5-Bromothiophene-3-carbaldehyde Reaction Nitration Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Workup Aqueous Workup Reaction->Workup Product 5-Bromo-2-nitrothiophene- 3-carbaldehyde Workup->Product

Caption: Synthetic workflow for Route B: Nitration of 5-Bromothiophene-3-carbaldehyde.

Troubleshooting Guide for Route B:

Problem Potential Cause Recommended Solution
Formation of undesired regioisomers The directing effects of the bromo and formyl groups may lead to nitration at other positions on the thiophene ring. The formyl group is a meta-director, while the bromo group is an ortho-para director.[4]Carefully control the reaction temperature and the choice of nitrating agent. Milder nitrating agents may offer better regioselectivity. It is crucial to analyze the product mixture thoroughly using techniques like NMR spectroscopy to determine the isomeric ratio.
Over-nitration or decomposition Thiophene rings are sensitive to strong oxidizing conditions, and harsh nitrating agents can lead to degradation of the starting material.[5]Use milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate.[5] Maintain a low reaction temperature and add the nitrating agent slowly to control the reaction exotherm.
Incomplete reaction The deactivating effect of the formyl group may still hinder the nitration reaction.Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde?

A1: Route B, the nitration of 5-Bromothiophene-3-carbaldehyde, is often the more strategic approach. This is because the Vilsmeier-Haack formylation of the highly deactivated 2-bromo-5-nitrothiophene (Route A) can be extremely challenging and may result in low yields or no reaction.[3] While controlling the regioselectivity of the nitration in Route B requires careful optimization, it is generally a more feasible transformation.

Q2: How can I prepare the starting material for Route B, 5-Bromothiophene-3-carbaldehyde?

A2: 5-Bromothiophene-3-carbaldehyde can be synthesized from 3-bromothiophene. One common method is the lithiation of 3-bromothiophene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[6]

Q3: What are the key parameters to control in the Vilsmeier-Haack reaction (Route A)?

A3: The key parameters are temperature, reaction time, and the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).[7][8] Due to the deactivated nature of the substrate, higher temperatures and longer reaction times are likely necessary. However, this must be balanced against the potential for side reactions and decomposition. The use of anhydrous reagents and solvents is critical.

Q4: How do I purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying 5-Bromo-2-nitrothiophene-3-carbaldehyde. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

Q5: What are the expected spectroscopic data for 5-Bromo-2-nitrothiophene-3-carbaldehyde?

Q6: What are the main safety precautions to consider during this synthesis?

A6: Both synthetic routes involve hazardous reagents. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Nitrating agents are strong oxidizers and can be explosive. The final product, 5-Bromo-2-nitrothiophene-3-carbaldehyde, is also likely to be toxic and should be handled with care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols (General Guidance)

The following are general protocols and should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.

General Protocol for Vilsmeier-Haack Formylation (Route A)
  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve 2-bromo-5-nitrothiophene in a minimal amount of anhydrous DMF or another suitable solvent.

  • Slowly add the solution of 2-bromo-5-nitrothiophene to the Vilsmeier reagent at a controlled temperature (this may require heating).

  • Heat the reaction mixture at an optimized temperature (e.g., 60-100 °C) for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nitration (Route B)
  • In a flask, dissolve 5-bromothiophene-3-carbaldehyde in a suitable solvent (e.g., acetic anhydride or a chlorinated solvent).

  • Cool the solution in an ice-salt bath.

  • Slowly add a pre-cooled mixture of a nitrating agent (e.g., fuming nitric acid in sulfuric acid, or nitric acid in acetic anhydride) dropwise with vigorous stirring, maintaining a low temperature (e.g., -10 to 0 °C).

  • After the addition is complete, continue stirring at the low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired regioisomer.

V. Data Summary

Table 1: Physicochemical Properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde

PropertyValueReference
CAS Number 1093878-18-2[1]
Molecular Formula C₅H₂BrNO₃S[1]
Molecular Weight 236.04 g/mol [1]
Appearance Solid (predicted)-
Storage Store at 4°C under a nitrogen atmosphere.[1]

VI. References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • YouTube. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). jOeCHEM. Retrieved from [Link]

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]

  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • ACS Publications. (2024, January 12). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved from [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes. Retrieved from

  • Kuwait Journal of Science. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]

  • ResearchGate. (n.d.). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • Acceptor–donor–acceptor (A–D–A) derivatives based on dibenzochrysene. (2023, October 9). Nature. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in 5-Bromo-2-nitrothiophene-3-carbaldehyde Reactions by GC-MS

Welcome to the technical support center for the analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing G...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify potential byproducts. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common challenges and ensure the integrity of your results.

Introduction: The Chemistry and Its Challenges

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde is a critical step in the development of various pharmacologically active molecules. The inherent reactivity of the substituted thiophene ring, necessary for its utility as a synthetic building block, also presents challenges in controlling the reaction's selectivity. Side reactions can lead to a variety of byproducts, complicating purification and potentially impacting the efficacy and safety of the final compound.

GC-MS is an indispensable tool for separating and identifying these closely related impurities. However, the thermally labile and reactive nature of nitroaromatic and halogenated compounds requires careful optimization of both the synthetic and analytical methodologies to obtain reliable data. This guide provides a structured approach to identifying these byproducts and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: I see an unexpected peak in my GC chromatogram with a mass-to-charge ratio (m/z) suggesting the loss of a nitro group. What could this be?

A1: The loss of a nitro group (NO2, 46 Da) or a nitro radical (NO, 30 Da) is a common fragmentation pattern for nitroaromatic compounds in mass spectrometry.[1][2][3] However, its presence as a distinct peak in the chromatogram suggests an in-source degradation or a thermally induced reaction in the GC inlet.

  • Causality: 5-Bromo-2-nitrothiophene-3-carbaldehyde can be thermally labile. High temperatures in the GC injector port can cause decomposition before the analyte reaches the column. This can lead to the formation of 5-Bromo-thiophene-3-carbaldehyde.

  • Troubleshooting Steps:

    • Lower Injector Temperature: Gradually decrease the injector temperature in 10-20°C increments to find the optimal balance between volatilization and preventing degradation.

    • Use a Split/Splitless Inlet: If not already in use, a split/splitless inlet can minimize the residence time of the analyte in the hot injection port, reducing the chance of thermal decomposition.[4]

    • Check for Active Sites: Active sites in the GC inlet liner can catalyze degradation.[5][6] Ensure you are using a deactivated liner and consider replacing it if performance degrades.[5][6]

Q2: My reaction yield is low, and the GC-MS shows several brominated species without the nitro group. What are the likely side reactions?

A2: The presence of multiple brominated, non-nitrated species points towards issues with the nitration or formylation steps of your synthesis.

  • Causality & Potential Byproducts:

    • Incomplete Nitration: If your synthesis starts with bromination followed by nitration, you may have unreacted 3-bromothiophene-2-carbaldehyde.[7]

    • Over-bromination: Depending on the reaction conditions, di-brominated thiophene species could form.

    • Reductive De-nitration: Trace impurities or certain reaction conditions can lead to the reduction of the nitro group.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) alongside GC-MS to monitor the reaction progress closely and ensure the complete consumption of starting materials.[7]

    • Control of Reaction Temperature: Nitration reactions are often highly exothermic.[8] Maintaining a low and consistent temperature is crucial to prevent side reactions.

    • Purification of Reagents: Ensure the purity of your starting materials and solvents, as impurities can interfere with the desired reaction pathway.

Q3: I am having trouble getting reproducible results. My peak areas for the main product vary significantly between injections. What should I check?

A3: Poor reproducibility is a common issue in GC analysis and can stem from several factors, from sample preparation to instrument parameters.[9]

  • Causality:

    • Injector Issues: Inconsistent injection volumes, leaks in the injector septum, or a poorly installed column can all lead to variable peak areas.[5]

    • Sample Preparation: Inconsistent sample dilution or incomplete dissolution of the analyte can cause variations.

    • Analyte Instability: The analyte may be degrading in the vial over time, especially if exposed to light or stored at room temperature.

  • Troubleshooting Steps:

    • Systematic GC Check: Perform a systematic check of your GC system, including checking for leaks, ensuring the syringe is functioning correctly, and verifying that the column is properly installed.[5][10]

    • Standardize Sample Preparation: Develop and adhere to a strict protocol for sample preparation, including precise dilutions and ensuring complete dissolution. Use a volatile organic solvent like dichloromethane or hexane.[11]

    • Use an Internal Standard: Incorporating an internal standard into your samples can compensate for variations in injection volume and improve the accuracy of quantification.

Q4: My mass spectrum shows a complex pattern of isotopic peaks. How can I confirm the presence of bromine in my byproducts?

A4: The presence of bromine is characterized by a distinctive isotopic pattern in the mass spectrum.

  • Explanation: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for any fragment containing a single bromine atom.[12]

  • Identification Strategy:

    • Look for the M/M+2 Pattern: In your mass spectra, look for ion clusters where a peak is followed by another peak two mass units higher with roughly the same intensity.

    • Software Tools: Most modern GC-MS software has tools to predict and match isotopic patterns, which can help confirm the number of bromine atoms in a given fragment.

Potential Byproducts and Their GC-MS Signatures

The following table summarizes some of the potential byproducts in the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde, their likely causes, and key mass spectral fragments to aid in their identification.

Potential ByproductProbable CauseKey Mass Spectral Fragments (m/z)
3-Bromo-2-nitrothiophene Incomplete formylationMolecular ion with Br isotope pattern, loss of NO2 (46 Da), loss of NO (30 Da)
5-Bromo-thiophene-3-carbaldehyde Thermal degradation in GC inlet or reductive de-nitrationMolecular ion with Br isotope pattern, loss of CHO (29 Da)
Dibromo-2-nitrothiophene-3-carbaldehyde Over-brominationMolecular ion with characteristic pattern for two Br atoms (M, M+2, M+4)
Unreacted Starting Material (e.g., 2-nitrothiophene-3-carbaldehyde) Incomplete brominationMolecular ion, loss of NO2 (46 Da), loss of CHO (29 Da)

Experimental Protocols

Protocol 1: Standard Sample Preparation for GC-MS Analysis of Crude Reaction Mixtures

This protocol outlines a general procedure for preparing a crude reaction mixture for GC-MS analysis.[13]

  • Quench the Reaction: At the desired time point, take a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilution: Dilute the aliquot in a suitable volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mL). Ensure the sample is fully dissolved.[11]

  • Extraction (if necessary): If the reaction mixture is in an aqueous or highly polar solvent, perform a liquid-liquid extraction into an organic solvent compatible with your GC system.[14]

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.[11]

  • Final Dilution: Perform a final dilution to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

  • Transfer to Vial: Transfer the final diluted sample to a clean GC vial for analysis.

Visualizing the Workflow

The following diagram illustrates the general workflow for identifying byproducts in your reaction mixture using GC-MS.

GCMS_Workflow cluster_Reaction Synthesis cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Reaction 5-Bromo-2-nitrothiophene-3-carbaldehyde Synthesis Sampling Aliquot Sampling Reaction->Sampling Dilution Dilution & Extraction Sampling->Dilution Filtration Filtration Dilution->Filtration GC_Separation Gas Chromatography Separation Filtration->GC_Separation MS_Detection Mass Spectrometry Detection & Fragmentation GC_Separation->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Library_Search Mass Spectral Library Search MS_Detection->Library_Search Byproduct_Struct Byproduct Structure Elucidation Peak_ID->Byproduct_Struct Library_Search->Byproduct_Struct

Caption: Workflow for Byproduct Identification.

Concluding Remarks

The successful synthesis and purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde rely on a thorough understanding of potential side reactions and a robust analytical methodology for their detection. By employing a systematic approach to troubleshooting and carefully considering the principles outlined in this guide, you can enhance the reliability of your GC-MS data and, ultimately, the quality of your research.

References
  • National Center for Biotechnology Information. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • ResearchGate. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives | Request PDF. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • LCGC International. GC Troubleshooting in Petrochemical Analysis. [Link]

  • United States Environmental Protection Agency. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]

  • Restek. GC Troubleshooting Guide. [Link]

  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Agilent. GC Troubleshooting Guide Poster. [Link]

  • Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • LCGC International. Green Chromatography (Part 3): Sample Preparation Techniques. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]

  • YouTube. How to Troubleshoot and Improve your GC/MS. [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. [Link]

  • Royal Society of Chemistry. 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. [Link]

  • ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Case ID: PUR-5BNT-001 Compound: 5-Bromo-2-nitrothiophene-3-carbaldehyde CAS: 1093878-18-2 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Compound Profile User Advisory: This compound is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5BNT-001 Compound: 5-Bromo-2-nitrothiophene-3-carbaldehyde CAS: 1093878-18-2 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Advisory: This compound is a highly functionalized thiophene intermediate often used in Schiff base formation or Suzuki couplings. Its purification is non-trivial due to the competing polarities of the nitro group (polar) , aldehyde (reactive/polar) , and bromine atom (lipophilic) .

Critical Stability Warning:

  • Thermal Instability: Nitro-thiophenes are prone to thermal decomposition. Prolonged heating above 60°C can cause darkening (tar formation).

  • Oxidation Risk: The C-3 aldehyde is susceptible to air oxidation, forming the corresponding carboxylic acid (5-bromo-2-nitrothiophene-3-carboxylic acid), which appears as a white/pale solid contaminant.

  • Storage: Must be stored under inert atmosphere (N₂/Ar) at 2-8°C.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicNotes
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with conjugation/purity.[1]
Melting Point Approx. 70–90°C (Predicted based on analogs)Note: 5-Nitrothiophene-2-carbaldehyde melts at ~76°C.
Solubility (High) DCM, Ethyl Acetate, THF, AcetoneGood for dissolving crude.
Solubility (Low) Hexanes, Heptane, WaterGood anti-solvents.
Solubility (Temp-Dependent) Ethanol, Methanol, 2-PropanolIdeal for single-solvent recrystallization.

Solvent System Selection

Our laboratory recommends two primary systems. System A is the standard approach; System B is for stubborn oils or highly impure batches.

System A: Single-Solvent (Ethanol or Methanol)
  • Why it works: Short-chain alcohols possess the correct polarity window to dissolve the nitro-aldehyde at reflux but exclude it at 0°C.

  • Pros: Simple, easy solvent removal.

  • Cons: Risk of "oiling out" if the concentration is too high.[2]

System B: Binary System (Ethyl Acetate / Hexane)
  • Why it works: Ethyl acetate solubilizes the compound effectively, while hexane acts as a non-polar anti-solvent to force precipitation.

  • Pros: superior control over recovery; hexane washes away non-polar tarry impurities.

  • Cons: Requires precise addition of anti-solvent.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via System A (Ethanol)

Prerequisites:

  • Perform a small-scale pilot test (50 mg) before committing the full batch.

  • Ensure all glassware is bone-dry.

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (95% or absolute) sparingly.

    • Heat the mixture to a gentle reflux (approx. 78°C) using a water bath or heating block. Do not overheat.

    • Add solvent in small increments until the solid just dissolves.

    • Tech Tip: If dark insoluble specks remain, these are likely inorganic salts or polymerized tars. Perform a hot filtration through a pre-warmed glass funnel/cotton plug.

  • Nucleation & Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 20-30 mins). Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.

    • Observation: Bright yellow needles or prisms should form.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold Ethanol (-20°C).

    • Dry: Dry under high vacuum at room temperature. Avoid oven drying >40°C due to volatility and thermal instability.

Visual Workflow (DOT Diagram)

Recrystallization_Workflow Start Crude 5-Bromo-2-nitrothiophene-3-carbaldehyde Dissolve Dissolve in Hot Ethanol (75-78°C) (Min. Volume) Start->Dissolve Check Are there insoluble dark specks? Dissolve->Check HotFilter Perform Hot Filtration (Remove Tars/Salts) Check->HotFilter Yes Cooling Slow Cool to RT (25°C) then Ice Bath (0°C) Check->Cooling No HotFilter->Cooling Precipitate Crystallization Observed? Cooling->Precipitate Filter Vacuum Filtration & Cold EtOH Wash Precipitate->Filter Crystals Formed Oiling GO TO TROUBLESHOOTING: 'Oiling Out' Protocol Precipitate->Oiling Oily droplets formed Final Pure Product (Yellow Solid) Filter->Final

Figure 1: Decision-matrix for the purification of nitro-thiophene aldehydes.

Troubleshooting Center (FAQ)

Issue 1: The compound is "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Root Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated. Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of additional solvent (dilute the mixture).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

  • Switch Solvents: Use System B (EtOAc/Hexane). Dissolve in minimal EtOAc, then add Hexane dropwise until cloudy.

Issue 2: The product is turning dark brown/black.

Symptoms: The solution darkens significantly during heating. Root Cause: Thermal decomposition of the nitro group or polymerization of the thiophene ring. Corrective Action:

  • Lower the heat: Do not exceed 60-70°C.

  • Limit time: Do not reflux for more than 10-15 minutes.

  • Rescue: If the product is dark, perform a filtration through a small pad of silica gel or activated charcoal while in solution (warm) to remove colored impurities before attempting recrystallization again.

Issue 3: Low Recovery Yield (<50%)

Root Cause: The compound is too soluble in the chosen solvent, or too much solvent was used. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool this second crop to obtain more material (purity may be slightly lower).

  • Ensure the wash solvent is ice-cold .

Analytical Validation (Self-Check)

Before using the material in the next step, validate purity:

TestExpected ResultFailure Indicator
TLC (20% EtOAc/Hex) Single spot (Rf ~0.4-0.6)Streak at baseline (Acid) or spot at solvent front.
1H NMR (CDCl3) Distinct Aldehyde singlet (~9.8-10.0 ppm)Broad peaks or extra aromatic signals.
Appearance Bright Yellow/Orange CrystallineBrown gum or sticky paste.

References

  • Sigma-Aldrich. 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Specification. (Accessed 2024).[3]

  • ChemicalBook. Synthesis and Properties of Nitrothiophene Carbaldehydes. (General reference for analog handling).

  • BenchChem. 5-Bromo-2-nitrothiophene-3-carbaldehyde Protocols.

  • Royal Society of Chemistry. D-π-A Structured Porphyrins (Synthesis of Thiophene Aldehyde Intermediates). (Context on handling brominated thiophene aldehydes).

(Note: While specific literature for the recrystallization of CAS 1093878-18-2 is rare in open access, the protocols above are derived from standard methodologies for structural analogs verified in references 2 and 4.)

Sources

Optimization

Overcoming poor regioselectivity in the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly with regioselectivity, during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde presents a classic challenge in heterocyclic chemistry: controlling the position of electrophilic substitution on a thiophene ring bearing multiple substituents. The electronic nature of the nitro (-NO₂) and formyl (-CHO) groups, both of which are electron-withdrawing, significantly deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to specific positions.[1][2] Understanding these directing effects is paramount to overcoming the poor regioselectivity often observed in this synthesis.

This guide will explore the underlying principles of electrophilic aromatic substitution on the thiophene ring and provide practical strategies to achieve the desired 5-bromo isomer with high purity and yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: My bromination of 2-nitrothiophene-3-carbaldehyde results in a mixture of isomers or no reaction.

Root Cause Analysis:

The primary issue here is the powerful deactivating effect of both the nitro and formyl groups. These groups withdraw electron density from the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles like bromine.[1] The nitro group at the 2-position and the formyl group at the 3-position primarily direct incoming electrophiles to the 5-position, but the overall deactivation can lead to sluggish reactions or require harsh conditions that may cause side reactions.

**dot graph TD { A[Start: 2-Nitrothiophene-3-carbaldehyde] --> B{Bromination Attempt}; B --> C{Observed Outcome}; C --> D1[Low Yield of 5-Bromo Product]; C --> D2[Mixture of Isomers (e.g., 4-Bromo)]; C --> D3[No Reaction / Starting Material Recovered]; D1 --> E{Solution: Optimize Reaction Conditions}; D2 --> E; D3 --> E; E --> F[Increase Temperature]; E --> G[Use a More Potent Brominating Agent]; E --> H[Increase Reaction Time]; subgraph "Key Insight" direction LR I("Both -NO₂ and -CHO are deactivating, meta-directing groups relative to their own positions. On the thiophene ring, their combined effect strongly deactivates the 4-position and directs towards the 5-position.") end } } Workflow for Troubleshooting Bromination.

Solutions & Protocols:

  • Choice of Brominating Agent and Conditions: Standard bromination conditions (e.g., Br₂ in acetic acid) may not be sufficient. Consider using a more reactive brominating system.

    • N-Bromosuccinimide (NBS): NBS is a reliable source of electrophilic bromine and is often used for the bromination of deactivated aromatic systems. The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of acetic acid and sulfuric acid.

    • Bromine in the Presence of a Lewis Acid: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, can polarize the Br-Br bond, increasing the electrophilicity of the bromine and promoting the reaction.

  • Temperature and Reaction Time: Due to the deactivated nature of the substrate, higher temperatures and longer reaction times may be necessary. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid the formation of degradation products.

Table 1: Comparison of Bromination Conditions

Brominating AgentCatalystSolventTypical TemperatureExpected Outcome
Br₂NoneAcetic Acid25-50 °CSlow reaction, potential for low conversion.
NBSNoneDMF50-80 °CImproved conversion, good regioselectivity.
Br₂FeCl₃Dichloromethane0-25 °CFaster reaction, may require careful control to avoid over-bromination.

Step-by-Step Protocol: Bromination using NBS

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrothiophene-3-carbaldehyde (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in portions.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Problem 2: I am considering an alternative synthetic route. What are the potential pitfalls?

Route Analysis:

An alternative approach is to introduce the functional groups in a different order. However, each sequence has its own regioselectivity challenges.

  • Route A: Formylation followed by Nitration: Formylating thiophene to get thiophene-3-carbaldehyde followed by nitration is problematic. The formyl group at the 3-position deactivates the ring, making the desired nitration at the 2-position difficult to achieve selectively.[3]

  • Route B: Nitration followed by Formylation: Nitrating thiophene to yield 2-nitrothiophene is a standard procedure. Subsequent formylation at the 3-position is a more plausible route.[3]

**dot graph TD { A[Thiophene] --> B{Initial Functionalization}; B --> C1[Nitration]; B --> C2[Formylation]; C1 --> D1[2-Nitrothiophene]; C2 --> D2[Thiophene-3-carbaldehyde]; D1 --> E1{Formylation}; D2 --> E2{Nitration}; E1 --> F[Desired Intermediate: 2-Nitrothiophene-3-carbaldehyde]; E2 --> G["Mixture of Nitro Isomers (Poor Regioselectivity)"]; subgraph "Recommendation" direction LR H("Route B (Nitration then Formylation) is generally preferred for better regiocontrol.") end } } Comparison of Synthetic Routes.

Strategic Recommendation:

For the synthesis of the 2-nitro-3-formyl thiophene core, the sequence of nitration followed by formylation is generally more reliable in terms of regioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the 5-position the most favorable site for bromination on 2-nitrothiophene-3-carbaldehyde?

A1: The directing effects of the substituents on the thiophene ring determine the position of electrophilic attack. The thiophene ring itself is an electron-rich aromatic system, and electrophilic substitution typically occurs at the 2- or 5-position, which are more activated than the 3- and 4-positions.[4][5]

In 2-nitrothiophene-3-carbaldehyde, both the nitro group (-NO₂) and the formyl group (-CHO) are electron-withdrawing and act as deactivating groups.[1][6] The nitro group at position 2 and the formyl group at position 3 both sterically hinder and electronically deactivate the 4-position. The 5-position remains the most accessible and relatively least deactivated site for an incoming electrophile.

Q2: Can I use a metal-halogen exchange reaction to introduce the bromine at the 5-position?

A2: Yes, a metal-halogen exchange followed by quenching with a bromine source is a viable strategy, particularly if you start with a pre-functionalized thiophene. For instance, if you have a precursor with a substituent at the 5-position that can be converted to a lithium or magnesium species (e.g., via lithiation with n-BuLi), you can then introduce bromine.[7][8] This approach offers excellent regiocontrol but requires anhydrous conditions and careful handling of organometallic reagents.

Q3: Are there any alternative methods for synthesizing substituted nitrothiophenes that avoid direct nitration?

A3: Yes, there are methods that construct the nitrothiophene ring itself. For example, a tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol and a nitroalkene can form a tetrahydrothiophene intermediate, which can then be aromatized to a 3-nitro-2-substituted thiophene.[9] Another approach involves the reaction of β-chloroacroleins with sodium sulfide and bromonitromethane.[10] These methods can be useful for accessing specific substitution patterns that are difficult to obtain through direct electrophilic substitution.

Q4: How can I confirm the regiochemistry of my final product?

A4: Spectroscopic methods are essential for confirming the structure of your product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the remaining thiophene ring proton. The coupling constants between adjacent protons on a thiophene ring are typically in the range of 3-6 Hz. For 5-Bromo-2-nitrothiophene-3-carbaldehyde, you would expect to see a singlet for the proton at the 4-position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry: This will confirm the molecular weight of the product and the presence of bromine (indicated by the characteristic isotopic pattern).

You can compare your spectral data with literature values or databases for confirmation.[11][12]

References

  • Reddy, B. V. S., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 24(15), 2789. Available from: [Link]

  • Marino, G. (1967). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 812-817. Available from: [Link]

  • Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. Retrieved from: [Link]

  • MDPI. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2019(3), M1083. Available from: [Link]

  • ResearchGate. (2009). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. European Journal of Medicinal Chemistry, 44(11), 4542-4548. Available from: [Link]

  • ResearchGate. (2009). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Synlett, 2009(1), 129-131. Available from: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from: [Link]

  • Pearson. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Retrieved from: [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from: [Link]

  • Sciforum. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO-THIOPHENES. Retrieved from: [Link]

  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from: [Link]

  • ResearchGate. (2012). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Medicinal Chemistry Research, 21(8), 1838-1845. Available from: [Link]

  • Adimurthy, S., et al. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry, 10(2), 232-236. Available from: [Link]

  • Open Research Newcastle University. (2015). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Retrieved from: [Link]

  • Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene.... Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from: [Link]

  • MDPI. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(21), 7551. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Ticket ID: T-SZN-5B2N3C Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Subject: Optimization and Troubleshooting of Electron-Deficient Thiophene Couplings Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SZN-5B2N3C Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Subject: Optimization and Troubleshooting of Electron-Deficient Thiophene Couplings

Executive Summary: Understanding Your Substrate

Before troubleshooting, you must understand the "personality" of 5-Bromo-2-nitrothiophene-3-carbaldehyde . This is not a standard aryl bromide; it is a highly functionalized, electron-deficient heterocycle with three distinct reactivity features that dictate the success of a Suzuki-Miyaura coupling:

  • Hyper-Activated Electrophile: The nitro group at C2 is a strong electron-withdrawing group (EWG). Through conjugation, it significantly lowers the electron density at the C5 position (the coupling site). This makes the C-Br bond highly activated for oxidative addition (OA).

  • Catalyst Poisoning Risk: The thiophene sulfur atom is a soft Lewis base that can coordinate to Palladium (Pd), effectively poisoning the catalyst. This is exacerbated by the electron-deficiency of the ring, which can alter the binding kinetics.

  • Base & Nucleophile Sensitivity: You have an aldehyde (C3) and a nitro group (C2). Strong bases (e.g., hydroxides, alkoxides) can trigger Cannizzaro reactions, aldol condensations, or nitro-group degradation.

Diagnostic Workflow

Use this decision tree to identify the root cause of your failure.

TroubleshootingFlow Start Start: Analyze Crude NMR/LCMS Result What is the major outcome? Start->Result Case1 Starting Material (SM) Recovered (No Reaction) Result->Case1 Case2 Debrominated Product (2-nitrothiophene-3-carbaldehyde) Result->Case2 Case3 Black Tar / Decomposition Result->Case3 Case4 Boronic Acid Homocoupling Result->Case4 Sol1 Diagnosis: Catalyst Poisoning or Inactive Pd Fix: Switch to Pd(dppf)Cl2 or XPhos Check Degassing Case1->Sol1 Sol2 Diagnosis: Protodehalogenation Fix: Reduce Water content Switch solvent to Anhydrous Dioxane Case2->Sol2 Sol3 Diagnosis: Base-Mediated Degradation Fix: Switch to mild base (K3PO4 or KF) Avoid alcohols/water Case3->Sol3 Sol4 Diagnosis: Oxygen Ingress Fix: Rigorous Argon Sparging Check Stoichiometry Case4->Sol4

Figure 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures specific to nitro-thiophene substrates.

Technical Q&A: Specific Troubleshooting Guides
Q1: I see immediate precipitation of Palladium black and no conversion. Why?

Diagnosis: Catalyst Poisoning (Sulfur Coordination). The Science: Thiophene sulfur atoms can displace labile ligands (like PPh3) on the Palladium center, forming stable, inactive Pd-S complexes. This prevents the catalyst from completing the cycle. The Fix:

  • Ligand Switch: Move away from Pd(PPh3)4. Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which have a wider bite angle and bind tighter to Pd, resisting displacement by sulfur. Alternatively, use bulky Buchwald ligands like XPhos or SPhos , which create a steric shell protecting the Pd center.

  • Pre-catalyst: Use Pd(dppf)Cl2[1]·DCM or Pd2(dba)3 + XPhos .

Q2: My LCMS shows the bromine is gone, but it’s replaced by Hydrogen (Protodehalogenation).

Diagnosis: Water/Proton Source Interference. The Science: The C5 position is highly electron-deficient due to the ortho-nitro group. After oxidative addition, the Ar-Pd-Br species is very electrophilic. If transmetallation is slow (due to steric bulk or poor boronic acid solubility), the intermediate will scavenge a proton from water or the solvent, leading to reduction (Ar-H) instead of coupling. The Fix:

  • Solvent Control: Switch to anhydrous 1,4-dioxane or Toluene .

  • Water Management: Do not use a 1:1 organic:water mix. Use a "wet" organic solvent (e.g., Dioxane with 5-10% water) just enough to solubilize the base, or use anhydrous conditions with a base like Cs2CO3 or K3PO4 that has low lattice energy.

Q3: The reaction turns into a black tar; the aldehyde peak disappears in NMR.

Diagnosis: Base-Mediated Polymerization/Condensation. The Science: You are using a base that is too strong (e.g., NaOH, NaOEt) or nucleophilic. The aldehyde at C3 is susceptible to Cannizzaro reactions, and the nitro group makes the ring prone to nucleophilic aromatic substitution (SNAr) or polymerization. The Fix:

  • Base Selection: Use Potassium Phosphate Tribasic (K3PO4) or Potassium Fluoride (KF) . These are mild, non-nucleophilic bases that buffer the pH effectively.

  • Avoid Alcohols: Do not use Ethanol or Methanol as cosolvents, as they can form hemiacetals with the aldehyde or participate in alkoxide side reactions.

Q4: I am seeing homocoupling of my boronic acid, but no cross-coupling.

Diagnosis: Oxidative Homocoupling (The "Glaser" of Suzuki). The Science: This indicates the presence of Oxygen. Oxygen re-oxidizes Pd(0) to Pd(II) prematurely, promoting the coupling of two boronic acid molecules. The Fix:

  • Degassing: Sparging with nitrogen is often insufficient for sensitive thiophenes. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.

Optimized Experimental Protocol

This protocol is designed to mitigate the specific risks of 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Reagents:

  • Substrate: 5-Bromo-2-nitrothiophene-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous) / Water (10:1 ratio)

Step-by-Step:

  • Setup: Flame-dry a reaction vial/flask and cool under Argon.

  • Solids: Charge the flask with the Thiophene substrate, Boronic acid, Base (K3PO4), and Catalyst. Note: Adding catalyst last is standard, but in a glovebox or strictly inert setup, adding solids together is acceptable.

  • Degassing: Seal the flask. Evacuate and backfill with Argon (3x).

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 mins.

  • Addition: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Heat to 80-90°C . Do not reflux aggressively if not needed; thermal degradation of the nitro group is a risk >100°C.

  • Monitoring: Monitor by TLC/LCMS at 1 hour and 4 hours.

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts) and brine. Dry over Na2SO4.

Data Summary: Comparative Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhos Prevents S-poisoning; faster turnover.
Base Na2CO3 / NaOHK3PO4 or KF Protects aldehyde/nitro from degradation.
Solvent EtOH / WaterDioxane / Water (10:1) Prevents solvolysis and dehalogenation.
Temp Reflux (100°C+)80°C Balances kinetics vs. thermal stability.
Mechanistic Insight: The "Danger Zone"

The following diagram illustrates the catalytic cycle and exactly where the thiophene substrate causes failure.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Activated C-Br) Poison FAILURE POINT 1: Sulfur Poisoning (Pd-S coordination) Pd0->Poison Inhibition TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Rate Limiting Step Dehalo FAILURE POINT 2: Protodehalogenation (Reaction with H2O) OxAdd->Dehalo If TransMet is slow RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Figure 2: Suzuki catalytic cycle highlighting specific failure modes (Sulfur poisoning and Protodehalogenation) for 5-bromo-2-nitrothiophene-3-carbaldehyde.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Rasool, N., et al. (2020).[2] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Turkish Journal of Chemistry, 44, 1410-1422. Link

Sources

Optimization

Technical Guide: Stabilization &amp; Handling of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Executive Summary: The "Push-Pull" Instability Mechanism 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) presents a unique stability challenge due to its "push-pull" electronic structure. The electron-withdraw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Instability Mechanism

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) presents a unique stability challenge due to its "push-pull" electronic structure. The electron-withdrawing nitro group (


) at position 2 and the aldehyde (

) at position 3 create a highly electron-deficient thiophene ring.

Why it decomposes:

  • Nucleophilic Vulnerability: The ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ). Common bases (hydroxide, alkoxides) or nucleophilic solvents can displace the nitro group or the bromine atom, leading to complex mixtures.
    
  • Aldehyde Oxidation: Like most aromatic aldehydes, it is prone to autoxidation to the carboxylic acid, a process accelerated by light and trace metals.

  • Polymerization: The combination of the nitro group and the aldehyde makes the molecule susceptible to base-catalyzed polymerization, often observed as the material turning into a "black tar" or insoluble gum.[1]

Part 1: Storage & Handling (Pre-Reaction)[2]

The Golden Rule: Treat this compound as a "living" reactive intermediate, not a stable shelf reagent.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the autoxidation and polymerization pathways.[1]
Atmosphere Argon or Nitrogen Oxygen promotes radical chain oxidation of the aldehyde to 5-bromo-2-nitrothiophene-3-carboxylic acid.
Light Amber Vial / Foil Nitrothiophenes are photosensitive. UV/Vis light can induce nitro-nitrite rearrangements or radical cleavage.
Container Teflon-lined cap Avoid rubber septa which can leach plasticizers or absorb organic vapors.
FAQ: Handling & Prep

Q: My compound arrived as a yellow solid but is now turning brown. Is it usable? A: The browning indicates surface oxidation or early-stage polymerization.

  • Action: Check the melting point.[2] If it deviates by >2°C from the literature value (approx. solid state), recrystallize immediately.

  • Purification: Recrystallize from a non-nucleophilic solvent mixture like Hexane/Ethyl Acetate. Do not use alcohols (methanol/ethanol) for recrystallization if the compound is already degrading, as acetal formation or nucleophilic attack may occur.

Part 2: Reaction Optimization (During Experiment)

Solvent Selection Matrix

The choice of solvent is critical to prevent


 side reactions.
  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Avoid: Alcohols (MeOH, EtOH) with strong bases (forms alkoxides

    
     displaces 
    
    
    
    ), Water (unless pH is strictly neutral).
  • Strictly Prohibited: DMSO or DMF at high temperatures (>80°C) with strong bases, as these can facilitate ring decomposition.

Base Selection Guide

The acidity of the aldehyde proton is not the primary concern; the concern is the nucleophilicity of the base attacking the ring.

  • Safe Bases: Inorganic carbonates (

    
    , 
    
    
    
    ), hindered amines (DIPEA, 2,6-lutidine).
  • Risky Bases: Hydroxides (NaOH, KOH), small alkoxides (NaOMe). These act as nucleophiles.[3][4][5]

  • Expert Tip: If performing a Knoevenagel condensation, use a catalytic amount of piperidine/acetic acid rather than stoichiometric strong base to prevent ring degradation.

The "Forbidden" Reagents

WARNING: Never use n-Butyllithium (n-BuLi) or Grignard reagents directly on this compound without protection.

  • Reason: The nitro group is incompatible with organolithiums (redox reaction/addition), and the aldehyde will be attacked immediately. If you need to manipulate the bromine via metal-halogen exchange, the nitro group must be reduced or protected first, or an alternative synthesis route chosen.

Part 3: Visualizing Stability & Workflows

Diagram 1: Decomposition Pathways

This flowchart illustrates the specific chemical risks associated with environmental factors.

Stability Compound 5-Bromo-2-nitrothiophene- 3-carbaldehyde PhotoDeg Nitro-Nitrite Rearrangement Compound->PhotoDeg Exposure Oxidation Oxidation to Carboxylic Acid Compound->Oxidation Slow (Days) SNAr S_NAr Displacement of NO2 or Br Compound->SNAr Fast (Minutes) Polymer Black Tar (Polymerization) Compound->Polymer Base Catalyzed Light UV/Vis Light Light->PhotoDeg Oxygen Oxygen (Air) Oxygen->Oxidation Base Strong Base/Nucleophiles (OH-, RO-, R-NH2) Base->SNAr Base->Polymer

Caption: Primary decomposition vectors. Note that nucleophilic attack (S_NAr) is a rapid, high-risk pathway.

Diagram 2: Reaction Setup Decision Tree

Follow this logic to ensure reaction integrity.

DecisionTree Start Reaction Setup SolventCheck Is Solvent Nucleophilic? (e.g., MeOH, Water) Start->SolventCheck BaseCheck Is Base Strong/Un-hindered? (e.g., NaOH, NaOMe) SolventCheck->BaseCheck No (DCM, THF, MeCN) Stop1 STOP: High Risk of S_NAr Displacement SolventCheck->Stop1 Yes TempCheck Temperature > 60°C? BaseCheck->TempCheck No (Carbonates, Amines) BaseCheck->Stop1 Yes Stop2 STOP: Polymerization Risk TempCheck->Stop2 Yes Proceed PROCEED: Monitor by TLC/LCMS TempCheck->Proceed No

Caption: Decision matrix for selecting reaction conditions to minimize side reactions.

Part 4: Troubleshooting Guide (FAQs)

Scenario: The "Black Goo" Phenomenon

Problem: "I added NaOH to my reaction mixture in acetone, and it instantly turned black and tarry." Diagnosis: You triggered a rapid polymerization or decomposition cascade. The alpha-protons of acetone (if used) or the aldehyde itself reacted with the base, while the hydroxide likely attacked the electron-deficient thiophene ring. Solution:

  • Neutralize: Immediately quench with dilute HCl or saturated

    
    .
    
  • Extract: Attempt to extract with DCM.

  • Prevention: Switch to a milder base like

    
     or use a buffer system. Avoid acetone if strong bases are present (aldol side reactions).
    
Scenario: Low Yield in Suzuki Coupling

Problem: "I am trying to couple at the Br position, but I am losing the nitro group." Diagnosis: Palladium catalysts can sometimes facilitate the reduction of nitro groups or, if the base is too strong (e.g.,


 in water/dioxane), the nitro group is being displaced by the solvent/base before the coupling occurs.
Solution: 
  • Anhydrous Conditions: Use anhydrous conditions to prevent hydrolysis.

  • Base Switch: Use anhydrous

    
     or 
    
    
    
    in Toluene or DMF.
  • Catalyst: Use a catalyst system that works at lower temperatures (e.g.,

    
    ) to minimize thermal stress.
    

References

  • ChemicalBook. (2025).[2][6][7][8] 5-Bromothiophene-2-carbaldehyde Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1][3] Preventing polymerization of 2-Nitrothiophene-3-carbaldehyde during storage.[1] Retrieved from

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[4] Retrieved from

  • Valsynthese SA. (2021).[9][10] Material Safety Data Sheet: 2-Nitrothiophene. Retrieved from

  • ChemScene. (2025). 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Information. Retrieved from [11]

Sources

Troubleshooting

How to remove unreacted starting material from 5-Bromo-2-nitrothiophene-3-carbaldehyde

The following technical guide addresses the purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2).[1] This guide prioritizes the removal of the most common unreacted starting materials (SM) based on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2).[1]

This guide prioritizes the removal of the most common unreacted starting materials (SM) based on standard synthetic routes:

  • 2-Nitrothiophene-3-carbaldehyde (Unreacted precursor from bromination).

  • 5-Bromo-3-thiophenecarbaldehyde (Unreacted precursor from nitration).

  • 5-Bromo-2-nitrothiophene (Unreacted precursor from formylation).

Diagnostic: Identify Your Impurity

Effective purification requires identifying the physicochemical difference between your product and the impurity. Use the table below to select the correct protocol.

ScenarioSuspected Starting Material (SM)Physicochemical DifferenceRecommended Protocol
A 2-Nitrothiophene-3-carbaldehyde (Missing Bromine)Solubility/Packing: The Bromine atom significantly alters crystal packing and lipophilicity.Protocol 1: Recrystallization
B 5-Bromo-3-thiophenecarbaldehyde (Missing Nitro)Polarity: The Nitro group is highly electron-withdrawing and polar. The product will be much more polar (lower

) than the SM.
Protocol 2: Flash Chromatography
C 5-Bromo-2-nitrothiophene (Missing Aldehyde)Reactivity: The SM lacks the aldehyde functionality.Protocol 3: Bisulfite Adduct Extraction

Decision Matrix & Workflow

The following logic tree illustrates the decision process for selecting the purification method.

PurificationLogic Start START: Identify Impurity CheckAldehyde Does SM have an Aldehyde group? Start->CheckAldehyde CheckPolarity Is SM significantly less polar? (No Nitro) CheckAldehyde->CheckPolarity Yes Bisulfite Protocol 3: Bisulfite Extraction (Chemoselective) CheckAldehyde->Bisulfite No (e.g., 5-Br-2-nitrothiophene) Column Protocol 2: Flash Chromatography (Polarity Separation) CheckPolarity->Column Yes (e.g., Missing Nitro) Recryst Protocol 1: Recrystallization (Solubility Separation) CheckPolarity->Recryst No (e.g., Missing Bromine)

Figure 1: Decision matrix for selecting the optimal purification technique based on impurity functionality.

Protocol 1: Recrystallization (Removal of Unbrominated SM)

Context: This is the most common challenge. The starting material (2-nitrothiophene-3-carbaldehyde) and the product have similar polarities, making silica chromatography difficult (overlapping spots). However, the heavy bromine atom reduces solubility in polar protic solvents, allowing the product to crystallize while the lighter SM remains in the mother liquor.

Solvent System: Ethanol (95%) or Methanol/Water (9:1).

Step-by-Step Procedure:
  • Crude Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (95%) (approx. 10 mL per gram of crude).

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Troubleshooting: If the solid does not dissolve completely at reflux, add more ethanol in 1 mL increments. If a dark, insoluble tar remains, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling (Crucial Step):

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold ethanol (

      
      ). Do not use room temperature solvent, or you will redissolve the product.
      
    • Dry: Dry under high vacuum at

      
       for 4 hours.
      

Validation: Check HPLC or TLC. The product should appear as a single spot. If SM persists (>5%), repeat the recrystallization.

Protocol 2: Flash Chromatography (Polarity-Based Separation)

Context: Use this if the impurity lacks the nitro group (making it much less polar) or if recrystallization fails.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Optimization Table:
StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 95:5Wet the column; prevent heat shock.
Loading DCM (Minimal volume)Load sample as a concentrated band.
Elution A 90:10Elute non-polar impurities (e.g., un-nitrated thiophenes).
Elution B 80:20 to 70:30Elute Target Product (5-Bromo-2-nitrothiophene-3-carbaldehyde).
Flush 50:50Elute highly polar tars/oxides.

Technical Note: Nitro-thiophene aldehydes are sensitive to basic alumina. Always use Silica Gel. Avoid adding triethylamine (TEA) to the eluent, as it may induce nucleophilic aromatic substitution on the nitro-thiophene ring [1].

Protocol 3: Bisulfite Adduct (Chemoselective Extraction)

Context: This is a "magic bullet" method if your starting material is NOT an aldehyde (e.g., 5-bromo-2-nitrothiophene). It chemically separates the aldehyde product from non-aldehyde impurities.

Mechanism: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble sulfonates. Non-aldehyde impurities remain in the organic layer.
Workflow:
  • Phase 1: Adduct Formation

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

    • Add an equal volume of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Stir vigorously for 2-4 hours. The aldehyde product migrates into the aqueous layer.

  • Phase 2: Separation

    • Separate the layers.[2][3]

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains non-aldehyde SM).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trace impurities.

  • Phase 3: Regeneration

    • Cool the aqueous layer to

      
      .
      
    • Slowly add Sodium Carbonate (

      
      )  or dilute NaOH until pH ~10. Caution: Do not use strong caustic soda (pH >12) to avoid damaging the thiophene ring.
      
    • The aldehyde will regenerate and precipitate or oil out.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Frequently Asked Questions (FAQ)

Q1: My product is turning black during recrystallization. What is happening?

  • Cause: Thermal decomposition or oxidation. Nitro-thiophenes can be thermally unstable.

  • Solution: Do not exceed

    
    . Ensure the solvent is degassed (free of oxygen) if possible. Perform the recrystallization under a Nitrogen atmosphere.
    

Q2: Can I use Acetone/Hexane for recrystallization?

  • Answer: Yes. A common alternative is dissolving the compound in a minimum amount of warm Acetone, then adding Hexane dropwise until turbidity (cloudiness) persists.[4] Cool effectively to precipitate the product [2].

Q3: The TLC spots for the SM and Product are touching. How do I separate them on a column?

  • Answer: Change the solvent selectivity. If Hexane/EtOAc fails, try Dichloromethane (DCM) / Hexane . Halogenated solvents often provide better separation for halogenated aromatic compounds due to "halogen bond" interactions with the solvent [3].

Q4: Is the aldehyde sensitive to air?

  • Answer: Yes, thiophene aldehydes can oxidize to carboxylic acids (5-bromo-2-nitrothiophene-3-carboxylic acid) upon prolonged air exposure. Store the purified compound under Nitrogen at

    
     [4].
    

References

  • Nucleophilic Sensitivity: Spinelli, D., et al. "Nucleophilic substitution in nitro-activated thiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1975.
  • Recrystallization Solvents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Chromatographic Selectivity: Snyder, L. R., & Kirkland, J. J. (2011).
  • Stability of Thiophene Aldehydes: Campaigne, E., & Archer, W. L. "3-Thenaldehyde." Journal of the American Chemical Society, 1953.

Sources

Optimization

Technical Support Center: Solvent Effects on 5-Bromo-2-nitrothiophene-3-carbaldehyde Synthesis

This technical guide addresses the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) , a critical intermediate for Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2) , a critical intermediate for Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

The following content is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers optimizing yield and purity.

Executive Summary: The Synthetic Pathway

To understand solvent effects, one must first establish the reaction topology. The synthesis typically proceeds via electrophilic aromatic substitution (SEAr) on the thiophene ring.[1]

Primary Route: Bromination of thiophene-3-carbaldehyde followed by Nitration. Critical Challenge: The thiophene ring becomes progressively deactivated. The final nitration step involves a substrate with two deactivating groups (Bromo and Formyl), requiring precise solvent modulation to lower the activation energy without oxidizing the sensitive aldehyde group.

Reaction Workflow Diagram

SynthesisPath Start Thiophene-3-carbaldehyde (Starting Material) Step1 Bromination (Regioselective at C5) Start->Step1 Br2 / AcOH or NBS / DMF Inter Intermediate: 5-Bromo-3-thiophenecarbaldehyde Step1->Inter Step2 Nitration (Regioselective at C2) Inter->Step2 HNO3 / H2SO4 or Ac2O / HNO3 Oxidation Side Product: Carboxylic Acid Inter->Oxidation Oxidizing Solvent (High Temp) Final Target: 5-Bromo-2-nitrothiophene-3-carbaldehyde Step2->Final

Figure 1: Sequential functionalization pathway. The solvent choice in Step 2 is critical to prevent the 'Oxidation' side path.

Module 1: Solvent Selection & Reaction Optimization

Q1: How does solvent polarity affect the regioselectivity of the initial bromination step?

Technical Insight: The bromination of thiophene-3-carbaldehyde favors the C5 position (alpha to sulfur, meta-like to aldehyde).

  • Polar Protic Solvents (e.g., Acetic Acid): These stabilize the anionic leaving group (

    
    ) and the cationic sigma-complex intermediate. This lowers the transition state energy, allowing the reaction to proceed at lower temperatures (
    
    
    
    ), which improves regioselectivity for the C5 isomer over the C2 isomer.
  • Polar Aprotic Solvents (e.g., DMF): When using N-Bromosuccinimide (NBS), DMF is superior. It solubilizes NBS and polarizes the N-Br bond, enhancing electrophilicity. However, DMF can sometimes lead to over-bromination if temperature is not strictly controlled.

Q2: Why is the nitration step solvent (H₂SO₄ vs. Acetic Anhydride) critical for the aldehyde group?

The "Aldehyde Survival" Issue: The aldehyde moiety at C3 is susceptible to oxidation to a carboxylic acid (


) under strong oxidizing conditions (e.g., hot nitric acid).
  • Sulfuric Acid (H₂SO₄): While a standard nitration solvent, concentrated H₂SO₄ with HNO₃ is a harsh oxidizing environment. It risks converting your product into 5-bromo-2-nitrothiophene-3-carboxylic acid.

  • Acetic Anhydride (Ac₂O): This is the preferred solvent system . It reacts with HNO₃ to form acetyl nitrate (

    
    ) in situ. Acetyl nitrate is a milder nitrating agent than the nitronium ion (
    
    
    
    ) generated in sulfuric acid. It allows nitration at lower temperatures (
    
    
    ), significantly preserving the aldehyde functionality.
Q3: Can I use chlorinated solvents (DCM/Chloroform) for the nitration?

Recommendation: generally No , unless using a specific phase-transfer protocol.

  • Solubility: The intermediate 5-bromo-3-thiophenecarbaldehyde has moderate solubility in DCM, but the nitrating agents (mineral acids) are immiscible. This creates a biphasic system requiring vigorous stirring.

  • Kinetics: Reaction rates in biphasic systems are often erratic, leading to local hot-spots and potential "runaway" exotherms or over-nitration. Homogeneous systems (Acetic Anhydride) are safer and more reproducible for this specific substrate.

Module 2: Troubleshooting Guide

Issue: Low Yield & "Tar" Formation

Diagnosis: The thiophene ring is electron-rich (even with the aldehyde), making it prone to polymerization in strong acids.

  • Root Cause: High reaction temperature or insufficient solvent volume (high concentration).

  • Solvent Fix:

    • Dilution: Increase solvent volume (Acetic Acid or Acetic Anhydride) to 10-15 volumes relative to the substrate.

    • Heat Dissipation: Thiophene nitration is highly exothermic. The solvent acts as a thermal heat sink. If the solvent volume is too low, the internal temperature spikes, causing polymerization (darkening/tar).

Issue: Presence of Carboxylic Acid Impurity

Diagnosis: IR shows a broad -OH stretch (


); H-NMR shows loss of aldehyde proton (

).
  • Root Cause: Oxidation of the aldehyde during nitration.

  • Corrective Action:

    • Switch from

      
       to Acetic Anhydride/HNO₃ .
      
    • Strict Temperature Control: Keep the nitration below

      
      .
      
    • Quenching: Quench the reaction immediately onto ice/water once the starting material is consumed. Prolonged exposure to the acidic medium promotes oxidation.

Issue: Incomplete Conversion (Starting Material Remains)

Diagnosis: TLC shows a persistent spot of 5-bromo-3-thiophenecarbaldehyde.

  • Root Cause: Deactivation.[2] The bromine atom deactivates the ring, making the subsequent nitration slower than unsubstituted thiophene.

  • Solvent Fix:

    • Do not heat to force the reaction (risk of oxidation).

    • Instead, increase the concentration of the nitrating species by using fuming nitric acid in acetic anhydride, rather than standard 65% nitric acid. The removal of water (via anhydride) shifts the equilibrium toward the active nitrating species.

Module 3: Comparative Data & Protocols

Solvent System Comparison Table
Solvent SystemActive ElectrophileReaction TempYield (Step 2)Purity RiskRecommendation
Acetic Anhydride / HNO₃ Acetyl Nitrate (

)

85 - 92% Low (Aldehyde preserved)High
H₂SO₄ / HNO₃ Nitronium Ion (

)

60 - 75%High (Oxidation to acid)Low
DCM / Nitronium salts


50 - 60%Moderate (Solubility issues)Medium
Optimized Experimental Protocol

Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

Step 1: Bromination (Preparation of Precursor)

  • Dissolve thiophene-3-carbaldehyde (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Add Sodium Acetate (1.1 eq) as a buffer (prevents acid-catalyzed polymerization).

  • Add Bromine (

    
    , 1.05 eq) dropwise at 
    
    
    
    .
  • Stir for 2 hours. Pour into ice water. Filter the white solid (5-bromo-3-thiophenecarbaldehyde).

  • Checkpoint: Verify MP (

    
    ) [Source 1].
    

Step 2: Nitration (The Critical Step)

  • Setup: Charge a flask with Acetic Anhydride (8 volumes). Cool to

    
    .
    
  • Reagent Prep: Slowly add Fuming Nitric Acid (1.2 eq) dropwise, maintaining temp

    
    . Caution: Exothermic.
    
  • Addition: Add solid 5-bromo-3-thiophenecarbaldehyde portion-wise over 30 minutes.

    • Why Solid Addition? Adding the solid to the pre-formed acetyl nitrate solution minimizes the time the aldehyde is exposed to free nitric acid, reducing oxidation risk.

  • Reaction: Stir at

    
     for 2-3 hours. Monitor by TLC/HPLC.
    
  • Quench: Pour mixture onto crushed ice (20 volumes). Vigorous stirring is required to hydrolyze the anhydride and precipitate the product.

  • Isolation: Filter the yellow precipitate. Wash copiously with water to remove acid.

  • Purification: Recrystallize from Ethanol or Isopropanol .

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-thiophenecarbaldehyde. Retrieved from

  • BenchChem. 2-Nitrothiophene-3-carbaldehyde Synthesis Protocols. Retrieved from

  • PubChem. Compound Summary: 5-Bromothiophene-2-carbaldehyde. National Library of Medicine. Retrieved from

  • ChemScene. Product Data: 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS 1093878-18-2).[3][4][5] Retrieved from

  • GauthMath. Mechanistic Explanation of Thiophene Bromination. Retrieved from

Sources

Troubleshooting

Temperature control in 5-Bromo-2-nitrothiophene-3-carbaldehyde reactions

Technical Support Center: 5-Bromo-2-nitrothiophene-3-carbaldehyde Welcome to the technical support center for 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-nitrothiophene-3-carbaldehyde

Welcome to the technical support center for 5-Bromo-2-nitrothiophene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of temperature control in ensuring successful and reproducible outcomes. The inherent reactivity of this molecule, driven by the potent electron-withdrawing effects of the nitro and aldehyde groups, makes precise temperature management paramount.

Troubleshooting Guide: Navigating Common Reaction Challenges

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My nitration reaction to synthesize a nitrothiophene derivative is resulting in a low yield and a dark, tarry mixture of products. What's going wrong?

Answer:

This is a classic sign of a runaway exothermic reaction, a common issue when nitrating highly reactive heterocyclic systems like thiophenes.[1] The combination of nitric and sulfuric acid is a powerful nitrating agent, and without strict temperature control, the reaction rate accelerates, leading to over-nitration, oxidation, and polymerization of the starting material.

Core Causality: The thiophene ring is electron-rich and highly susceptible to electrophilic attack. The nitration reaction is strongly exothermic. If the heat generated is not efficiently dissipated, the reaction temperature will rise uncontrollably, leading to decomposition and the formation of intractable side products.

Diagnostic & Solution Protocol:

  • System Preparation: Ensure your reaction vessel is equipped with a magnetic stirrer, a dropping funnel, and an external temperature probe. The flask must be immersed in an efficient cooling bath. An ice-salt bath is often necessary to achieve temperatures below 0°C.[2]

  • Strict Temperature Control: Cool the solution of the thiophene precursor in the reaction solvent (e.g., concentrated sulfuric acid) to the target temperature range of 0–5°C before adding the nitrating mixture.[3]

  • Slow, Controlled Addition: Prepare the nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid) separately and cool it as well. Add this mixture to the thiophene solution dropwise via the dropping funnel. The addition rate should be slow enough to maintain the internal reaction temperature consistently within the 0–5°C range.[3]

  • Post-Addition Stirring: Once the addition is complete, continue stirring the reaction mixture at the controlled low temperature for the specified duration to ensure complete conversion.[3]

  • Controlled Quenching: The reaction should be quenched by pouring the mixture slowly onto crushed ice. This dissipates any remaining reactive species and precipitates the crude product.[3]

Question 2: I am performing a Suzuki cross-coupling with 5-Bromo-2-nitrothiophene-3-carbaldehyde and observing significant de-bromination (loss of bromine) and low conversion to the desired biaryl product. How can I improve this?

Answer:

This issue points to a suboptimal temperature and potentially an imbalance in reaction kinetics. De-bromination is a known side reaction in Suzuki couplings, often exacerbated by elevated temperatures or prolonged reaction times. Conversely, a temperature that is too low will result in poor catalyst turnover and incomplete conversion.

Core Causality: The palladium catalyst's activity is temperature-dependent. While heat is required to drive the catalytic cycle forward, excessive heat can lead to catalyst decomposition and promote side reactions like hydro-dehalogenation, where the bromine atom is replaced by a hydrogen atom from the solvent or base.

Troubleshooting & Optimization Workflow:

The optimal temperature for a Suzuki coupling is a delicate balance. A typical starting point for thermally driven reactions with this substrate is around 90°C .[4] For microwave-assisted protocols, temperatures around 110°C for shorter durations are common.[5]

ParameterIssue: Temperature Too LowIssue: Temperature Too HighSolution
Observation Low conversion, starting material remains.Low yield of desired product, presence of de-brominated byproduct.Monitor by TLC/LC-MS.
Catalyst State Low catalytic turnover.Potential for catalyst decomposition (e.g., Pd black formation).Use a robust ligand (e.g., XPhos) if decomposition is suspected.[5]
Side Reactions Minimal.Increased rate of de-bromination and other side reactions.Maintain the lowest effective temperature.

G start Reaction Start: 5-Bromo-2-nitrothiophene-3-carbaldehyde + Arylboronic Acid setup Setup Reaction: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Cs2CO3) Solvent (e.g., Toluene/Dioxane) start->setup heat Heat to Initial Setpoint (e.g., 90°C) setup->heat monitor Monitor by TLC/LC-MS after 1-2 hours heat->monitor complete complete monitor->complete High Conversion low_conversion low_conversion monitor->low_conversion Low Conversion side_products side_products monitor->side_products Byproducts Observed success Workup & Purify Product complete->success increase_temp Action: Increase Temp by 10°C (Max ~110°C) & Re-monitor low_conversion->increase_temp decrease_temp Action: Decrease Temp by 10°C (Min ~80°C) & Re-monitor side_products->decrease_temp increase_temp->monitor decrease_temp->monitor

Question 3: My Knoevenagel condensation reaction with an active methylene compound is sluggish and requires very long reaction times. Can I simply increase the heat to speed it up?

Answer:

While increasing temperature can accelerate the reaction, it must be done judiciously. 5-Bromo-2-nitrothiophene-3-carbaldehyde is thermally sensitive, and excessive heat can lead to degradation. The choice of solvent and catalyst often dictates the optimal temperature range.

Core Causality: The Knoevenagel condensation involves a nucleophilic attack on the highly electrophilic aldehyde carbon.[3] While the substrate is reactive, the reaction rate is still dependent on temperature. However, the nitrothiophene moiety can be unstable at high temperatures, especially in the presence of strong bases.

Recommended Temperature Protocols:

  • Reflux in Water/Ethanol: For reactions with highly active methylene compounds like barbituric acid or malononitrile, refluxing in water or ethanol is often sufficient.[6] Reflux temperature (78-100°C) provides a good balance between reaction rate and stability.

  • Catalytic Conditions: When using a base catalyst like piperidine in a solvent such as ethanol, reflux is also a standard condition.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times. In these cases, temperatures are often controlled around a setpoint (e.g., using 300W power for 3-5 minutes), but careful monitoring is crucial to avoid overheating and decomposition.[6]

Recommendation: Before significantly increasing the temperature beyond the solvent's reflux point (which would require a sealed vessel), consider alternative strategies. If the reaction is slow at reflux, ensure your catalyst is active and your reagents are pure. A switch to microwave-assisted synthesis could be a more effective way to accelerate the reaction without prolonged exposure to high temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 5-Bromo-2-nitrothiophene-3-carbaldehyde?

A: The compound should be stored under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures, typically between 2-8°C .[7] It is sensitive to heat and air, and proper storage is crucial to prevent degradation and ensure reagent integrity.[8]

Q2: Why is temperature control so critical for this specific molecule?

A: The thiophene ring is substituted with three distinct functional groups: a bromine atom (a good leaving group in cross-coupling), a nitro group (a strong electron-withdrawing group), and an aldehyde (an electrophilic center). This combination makes the molecule highly reactive but also thermally sensitive. The electron-withdrawing nitro group activates the ring for certain reactions but can also participate in decomposition pathways at elevated temperatures.

Q3: Are there reactions involving this substrate that require very low temperatures?

A: Yes. Organometallic reactions, such as lithium-halogen exchange for subsequent formylation or other functionalization, must be conducted at very low temperatures. Protocols for similar bromothiophenes often specify starting the reaction at -78°C (a dry ice/acetone bath) before potentially warming to room temperature.[9] This is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

Q4: What are the general temperature ranges for common reaction types?

A: The optimal temperature is highly dependent on the specific reagents, catalyst, and solvent system. However, general guidelines can be summarized as follows:

Reaction TypeTypical Temperature RangeRationale & Key Considerations
Nitration 0–5°CHighly exothermic; strict control is needed to prevent side reactions and decomposition.[3]
Suzuki Coupling 90–110°CRequires heat for catalyst activity but must be controlled to prevent catalyst death and de-bromination.[4][5]
Condensation 80–120°C (Reflux/Microwave)Dependent on solvent and reagent activity. Higher end of the range is often for less reactive partners.[6]
Lithiation (Br/Li Exchange) -78°C to Room TempNecessary to generate and control the highly reactive organolithium intermediate without decomposition.[9]

Q5: What visual cues might indicate my reaction is overheating?

A: A sudden, rapid change in color, especially to a dark brown or black, is a primary indicator of decomposition. Other signs include unexpected gas evolution, a rapid increase in the reflux rate, or an exothermic rise in temperature that is difficult to control with the cooling bath. If you observe these signs, immediate cooling and, if necessary, dilution of the reaction mixture is recommended for safety.

References

  • National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Available at: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available at: [Link]

  • Chemistry Stack Exchange. Suitable reagents for nitration of thiophene. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Thiophenes: A Comparative Guide to the Reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde and 5-bromothiophene-2-carbaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde and 5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde and 5-bromothiophene-2-carbaldehyde. This document moves beyond a simple cataloging of properties to explore the underlying electronic effects that govern their distinct chemical behaviors, supported by mechanistic insights and established experimental protocols.

The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. Thiophene derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules.[1] Among the myriad of substituted thiophenes, halogenated carboxaldehydes serve as versatile building blocks. This guide focuses on two such compounds: 5-bromothiophene-2-carbaldehyde and its nitro-substituted analogue, 5-Bromo-2-nitrothiophene-3-carbaldehyde. While structurally similar, the introduction of a nitro group profoundly alters the electronic landscape of the thiophene ring, leading to significant and predictable differences in their reactivity.

At a Glance: Key Physicochemical and Reactivity Differences

Property5-bromothiophene-2-carbaldehyde5-Bromo-2-nitrothiophene-3-carbaldehyde
CAS Number 4701-17-1[2]1093878-18-2[3]
Molecular Formula C₅H₃BrOS[4]C₅H₂BrNO₃S[3]
Molecular Weight 191.05 g/mol [5]236.04 g/mol [3]
Appearance Light yellow to brown solid[2][6]Not specified, likely a solid
Aldehyde Reactivity Moderately reactiveHighly reactive (activated)
Bromine Reactivity (Nucleophilic Substitution) Generally unreactiveHighly reactive (activated)
Bromine Reactivity (Cross-Coupling) Reactive[6]Potentially reactive, subject to substrate-specific conditions
Key Applications Synthesis of 2,5-disubstituted thiophenes for materials and pharmaceuticals[6][7]Precursor for highly functionalized and fused thiophene systems

The Decisive Influence of the Nitro Group: An Electronic Perspective

The fundamental difference in the reactivity of these two molecules stems from the potent electron-withdrawing nature of the nitro group (-NO₂) in 5-Bromo-2-nitrothiophene-3-carbaldehyde. This influence is exerted through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic substitution. Furthermore, the positioning of the nitro group adjacent to the aldehyde dramatically increases the electrophilicity of the carbonyl carbon.[1][8]

In contrast, 5-bromothiophene-2-carbaldehyde lacks this powerful activating group. While the bromine atom and the aldehyde group are electron-withdrawing, their combined effect is substantially less pronounced than that of a nitro group.

G cluster_0 5-bromothiophene-2-carbaldehyde cluster_1 5-Bromo-2-nitrothiophene-3-carbaldehyde A Thiophene Ring B Aldehyde Group (Moderately Electrophilic) A->B -I, -M effect C Bromine Atom (Good Leaving Group in Cross-Coupling) A->C -I, +M effect D Thiophene Ring (Electron Deficient) E Aldehyde Group (Highly Electrophilic) D->E Enhanced -I, -M effect F Bromine Atom (Activated for SNAr) D->F G Nitro Group (Strong -I, -M Effect) D->G G->E Activation G->F Activation

Caption: Electronic influence of substituents on the thiophene core.

Comparative Reactivity at the Aldehyde Functional Group

The aldehyde moiety in both compounds is a site for nucleophilic attack. However, the rate and scope of these reactions differ significantly.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[9] 5-Bromo-2-nitrothiophene-3-carbaldehyde is an exceptional substrate for this transformation. The adjacent nitro group strongly withdraws electron density, making the aldehyde carbon highly susceptible to attack by the enolate of the active methylene compound.[8] This leads to high yields of the corresponding α,β-unsaturated products, which are valuable intermediates for more complex heterocyclic systems.[8]

Conversely, while 5-bromothiophene-2-carbaldehyde can undergo Knoevenagel condensation, the reaction typically requires stronger basic catalysts or longer reaction times to achieve comparable yields.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde

  • Dissolution: Dissolve the thiophene carbaldehyde (1.0 mmol) and an appropriate active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (15-20 mL).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyridine, to the mixture while stirring at room temperature.

  • Reaction: Continue stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes using a phosphonium ylide.[10][11] The enhanced electrophilicity of the aldehyde in 5-Bromo-2-nitrothiophene-3-carbaldehyde facilitates a more rapid reaction with the Wittig reagent compared to 5-bromothiophene-2-carbaldehyde. This can be particularly advantageous when using less reactive, stabilized ylides.[12]

Wittig_Workflow Aldehyde Thiophene Carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Intermediate Alkene Thiophene-Substituted Alkene Intermediate->Alkene PhosphineOxide Triphenylphosphine Oxide Intermediate->PhosphineOxide

Caption: Generalized workflow of the Wittig reaction.

Divergent Reactivity of the Bromine Substituent

The chemical fate of the bromine atom is arguably where these two compounds show their most profound differences.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom in 5-Bromo-2-nitrothiophene-3-carbaldehyde is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[13][14] This allows for the displacement of the bromide ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions. Aromatic nucleophilic substitution is a widely used method for modifying thiophene derivatives.[15]

In stark contrast, the bromine atom in 5-bromothiophene-2-carbaldehyde is largely unreactive towards SNAr. Without a strongly activating group to stabilize the anionic intermediate, harsh reaction conditions are typically required, often leading to low yields and side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

5-bromothiophene-2-carbaldehyde is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[6] These reactions are powerful tools for forming carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules.[16] The bromine atom at the 5-position readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling of 5-bromothiophene-2-carbaldehyde

  • Setup: In a dry reaction flask, combine 5-bromothiophene-2-carbaldehyde (1.0 equiv), an arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[6]

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water, under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

While there is less specific data available for the Suzuki coupling of 5-Bromo-2-nitrothiophene-3-carbaldehyde, the highly electron-deficient nature of the thiophene ring could potentially influence the efficiency of the oxidative addition step. However, given the general robustness of modern cross-coupling protocols, it is likely that suitable conditions can be found.

Summary and Outlook

The comparison between 5-Bromo-2-nitrothiophene-3-carbaldehyde and 5-bromothiophene-2-carbaldehyde serves as an excellent case study in the principles of physical organic chemistry. The strategic placement of a nitro group transforms the reactivity profile of the thiophene scaffold, creating a highly versatile building block for advanced synthetic applications.

  • 5-bromothiophene-2-carbaldehyde remains a workhorse for the synthesis of 2,5-disubstituted thiophenes, primarily through reactions at the aldehyde and cross-coupling at the bromine position.[6]

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde offers enhanced reactivity at the aldehyde for reactions like Knoevenagel condensations and provides a facile entry point for nucleophilic aromatic substitution at the bromine position.

The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired target molecule. Understanding their distinct electronic properties and reactivity patterns empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant synthetic routes.

References

  • Vertex AI Search. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - FAQ.
  • BenchChem. (n.d.). 2-Nitrothiophene-3-carbaldehyde | 41057-04-9.
  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Arabian Journal of Chemistry, 13(1), 2137-2151.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • ChemScene. (n.d.). 5-Bromo-2-nitrothiophene-3-carbaldehyde.
  • ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.
  • Organic Syntheses. (n.d.). 2-nitrothiophene.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • ChemicalBook. (n.d.). 5-Bromothiophene-2-carbaldehyde | 4701-17-1.
  • BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde 95 4701-17-1.
  • MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 23(10), 2465.
  • BLD Pharm. (n.d.). 5-Bromothiophene-2-carbaldehyde|4701-17-1.
  • MedchemExpress. (n.d.). 5-Bromothiophene-2-carbaldehyde | Biochemical Reagent.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2015). Benzo[b]thiophene-2-carbaldehyde.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
  • SIELC Technologies. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28689–28699.
  • Wikipedia. (n.d.). Wittig reaction.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • National Institutes of Health. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 12(9), e202300109.
  • The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube.
  • Alfa Chemistry. (n.d.). Wittig Reaction.
  • MDPI. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Applied Sciences, 13(4), 2493.

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrothiophenes: A Comparative Analysis

Introduction: The Pivotal Role of Substituted Nitrothiophenes in Modern Chemistry Substituted nitrothiophenes represent a cornerstone in the edifice of medicinal and materials science. The introduction of a nitro group o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Substituted Nitrothiophenes in Modern Chemistry

Substituted nitrothiophenes represent a cornerstone in the edifice of medicinal and materials science. The introduction of a nitro group onto the thiophene scaffold profoundly alters its electronic properties, rendering it a versatile precursor for a vast array of functionalized derivatives.[1] In the realm of drug discovery, these compounds are integral to the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Notably, nitrothiophene-containing molecules have been investigated as prodrugs activated by specific bacterial nitroreductases, offering a targeted approach to combating infectious diseases.[1][3] Furthermore, their unique electronic characteristics make them valuable components in the design of advanced materials such as conductive polymers and organic semiconductors.[3]

This guide provides a comparative analysis of the principal synthetic routes to substituted nitrothiophenes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to facilitate the practical application of these synthetic strategies.

I. Direct Nitration of Thiophene Derivatives: The Classical Approach

Direct nitration remains a fundamental and widely employed method for the synthesis of nitrothiophenes. This electrophilic aromatic substitution reaction is prized for its simplicity and the ready availability of starting materials. However, the high reactivity of the thiophene ring necessitates careful control over reaction conditions to manage regioselectivity and prevent over-nitration.[1]

Mechanism of Direct Nitration

The direct nitration of thiophene proceeds via a classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is typically generated in situ from nitric acid, often in the presence of a stronger acid or an activating agent. The thiophene ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base regenerates the aromaticity of the thiophene ring, yielding the nitrothiophene product.

Diagram: Mechanism of Direct Nitration of Thiophene

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->HNO3 HSO4- HSO₄⁻ H2O H₂O Thiophene Thiophene Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + NO₂⁺ Nitrothiophene 2-Nitrothiophene Sigma_Complex->Nitrothiophene - H⁺

Caption: Mechanism of direct nitration of thiophene.

Regioselectivity in Direct Nitration

The position of nitration on the thiophene ring is dictated by the electronic nature of the substituents already present.

  • Unsubstituted Thiophene: Nitration predominantly occurs at the 2-position, which is the most electron-rich and can better stabilize the positive charge in the sigma complex intermediate. However, a minor amount of the 3-nitro isomer is often formed.[4]

  • Electron-Donating Groups (EDGs): EDGs at the 2- or 3-position activate the ring and direct nitration to the adjacent positions.

  • Electron-Withdrawing Groups (EWGs): EWGs at the 2-position direct nitration to the 4- and 5-positions. An EWG at the 3-position deactivates the ring and directs nitration primarily to the 5-position.[1]

Comparative Analysis of Nitrating Agents for Direct Nitration
Nitrating Agent/SystemSubstrateProduct(s)Yield (%)ConditionsKey Advantages/Disadvantages
Fuming HNO₃ in Acetic Anhydride/Acetic Acid [4][5]Thiophene2-Nitrothiophene and 3-Nitrothiophene (approx. 85:15 ratio)~850-10 °CHigh yield, but uses corrosive and potentially explosive reagents. Separation of isomers can be challenging.
Nitric Acid/Trifluoroacetic Anhydride [6][7]Thiophene2-Nitrothiophene78Method B (as described in the source)Milder conditions compared to mixed acids, good yield of the 2-nitro isomer.
Potassium Nitrate in Conc. H₂SO₄ [8]3-Substituted Benzo[b]thiophenesMixture of 5- and 6-nitro isomersNot specifiedLow temperature (e.g., 0°C)Useful for substrates prone to oxidation, allows for kinetic control of regioselectivity.
Nitric Acid with Solid Acid Catalysts (e.g., Montmorillonite Clay) [4]Thiophene2-NitrothiopheneGoodNot specifiedEcofriendly (avoids acetic anhydride), catalyst can be reused, potentially high selectivity.
Experimental Protocol: Synthesis of 2-Nitrothiophene via Direct Nitration[5]

Materials:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • 2 L Three-necked, round-bottomed flask

  • Thermometer

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Prepare two solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • Solution B: Dissolve 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid.

  • Divide each solution into two equal parts.

  • Add one-half of Solution B to the reaction flask and cool to 10°C.

  • With moderate stirring, add one-half of Solution A dropwise, maintaining the temperature below room temperature.

  • After the initial addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution B.

  • Continue the nitration by the gradual addition of the remaining half of Solution A.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with rapid shaking.

  • The product, mononitrothiophene, will separate as pale yellow crystals.

  • Collect the crystals by filtration, wash with cold water, and dry.

Note: Mononitrothiophene is a potent poison and should be handled with appropriate safety precautions.[5] The appearance of a pink or dark red color during the reaction indicates oxidation.[5]

II. Cyclization Reactions: Building the Nitrothiophene Ring from Acyclic Precursors

Cyclization strategies offer an elegant alternative to direct nitration, particularly for the synthesis of highly substituted or specifically functionalized nitrothiophenes that are not readily accessible through other means. These methods involve the construction of the thiophene ring from acyclic precursors, with the nitro group already incorporated into one of the starting materials.

Tandem Henry Reaction and Nucleophilic Substitution

A notable cyclization approach involves a tandem Henry reaction and nucleophilic substitution on sulfur.[9] This method allows for the synthesis of 2-nitrothiophene derivatives from β-thiocyanatopropenals and nitromethane.

Diagram: Synthesis of 2-Nitrothiophenes via Tandem Henry Reaction

G Start_1 β-Thiocyanatopropenal Intermediate Henry Reaction Adduct Start_1->Intermediate + Nitromethane (Base Promoted) Start_2 Nitromethane Start_2->Intermediate Product 2-Nitrothiophene Derivative Intermediate->Product Intramolecular Nucleophilic Substitution G Start Bromonitrothiophene Product_Aryl Aryl-substituted Nitrothiophene Start->Product_Aryl Pd Catalyst Product_Amino Amino-substituted Nitrothiophene Start->Product_Amino Pd Catalyst Suzuki Arylboronic Acid (Suzuki Coupling) Suzuki->Product_Aryl Buchwald Amine (Buchwald-Hartwig Amination) Buchwald->Product_Amino

Caption: Post-synthesis functionalization of nitrothiophenes.

Nucleophilic Aromatic Substitution (SNAAr)

In cases where the nitrothiophene ring is highly activated by electron-withdrawing groups, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, particularly sulfur nucleophiles, onto the thiophene ring. [10][11][12][13]This strategy is particularly useful for the synthesis of complex heterocyclic systems, such as thieno[3,2-b]thiophenes. [11][12][13]

Comparative Analysis of Post-Synthesis Functionalization Methods
Functionalization MethodStarting MaterialReagentsProduct TypeKey Advantages
Suzuki-Miyaura Cross-Coupling [1]BromonitrothiopheneArylboronic acid, Pd catalyst, baseAryl-substituted nitrothiophenesExcellent for forming C-C bonds, wide range of commercially available boronic acids.
Buchwald-Hartwig Amination [1]BromonitrothiopheneAmine, Pd catalyst, baseAmino-substituted nitrothiophenesA powerful method for C-N bond formation, allows for the introduction of diverse amino groups.
Nucleophilic Aromatic Substitution (SNAAr) [10][11][13]Activated Nitrothiophene (e.g., with EWGs)Sulfur nucleophiles (e.g., thiols, thioacetate)Thioether-substituted thiophenes, precursors to fused systemsAllows for the direct displacement of the nitro group, useful for building complex heterocyclic scaffolds.
Experimental Protocol: Synthesis of 5-Aryl-2-Nitrothiophene via Suzuki-Miyaura Coupling

[1] Materials:

  • 2-Bromo-5-nitrothiophene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask, combine 2-bromo-5-nitrothiophene (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-2-nitrothiophene.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted nitrothiophenes is a rich and diverse field, offering multiple avenues to these valuable compounds. The choice of the optimal synthetic route is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • Direct nitration is often the most straightforward approach for simple nitrothiophenes, but careful control of regioselectivity is paramount.

  • Cyclization reactions provide access to complex and highly substituted nitrothiophenes that are challenging to synthesize via other methods.

  • Post-synthesis functionalization offers a versatile platform for creating diverse libraries of nitrothiophene derivatives from common intermediates.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the target substituted nitrothiophenes for their specific applications in medicinal chemistry and materials science.

References

  • 2-nitrothiophene - Organic Syntheses Procedure. [Link]

  • Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals | Request PDF - ResearchGate. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google P
  • Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF - ResearchGate. [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals. [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. [Link]

  • Studies on the biological activity of some nitrothiophenes | Request PDF - ResearchGate. [Link]

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC. [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Archives. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. [Link]

  • (PDF) Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - ResearchGate. [Link]

  • Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem - NIH. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-2-nitrothiophene-3-carbaldehyde and Other Nitrothiophenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Nitrothiophene Scaffold Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nitrothiophene Scaffold

Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group (NO₂) to the thiophene ring dramatically alters its electronic properties, bestowing a wide range of biological activities upon the resulting nitrothiophene derivatives.[3] These activities span antimicrobial, antifungal, anticancer, and antiparasitic applications.[1][2] The biological efficacy of nitrothiophenes is often linked to the electron-withdrawing nature of the nitro group, which can facilitate various biological interactions and redox processes within target cells.[3]

This guide focuses on 5-Bromo-2-nitrothiophene-3-carbaldehyde , a molecule of interest due to its unique combination of functional groups: a bromine atom, a nitro group, and a carbaldehyde moiety. Each of these substituents is expected to modulate the compound's biological profile. We will explore its potential activities in comparison to other well-studied nitrothiophenes to elucidate structure-activity relationships and guide future research.

The Significance of Substitution: A Comparative Analysis

The biological activity of nitrothiophenes is profoundly influenced by the nature and position of substituents on the thiophene ring.[2] The presence of a nitro group is a common feature, but its interplay with other functional groups, such as halogens and aldehydes, dictates the compound's potency and spectrum of activity.

The Role of the Nitro Group

The nitro group is a key pharmacophore in this class of compounds.[3] In many cases, nitroaromatic compounds act as prodrugs that are activated by cellular reductases to generate reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, leading to antimicrobial or cytotoxic effects.[3] The position of the nitro group is critical; for instance, 5-nitrothiophene derivatives have been extensively studied for their broad biological activities.[4][5]

The Influence of Halogenation: The Bromo Substituent

The introduction of a halogen, such as bromine, can significantly enhance the biological activity of a molecule.[6] In the context of nitrothiophenes, halogenation can increase lipophilicity, thereby improving cell membrane permeability. Furthermore, halogens can act as leaving groups in nucleophilic aromatic substitution reactions, a potential mechanism of action for some antimicrobial agents.[4] Studies have shown that dihalogenated flavanones exhibit superior free radical scavenging activity compared to their monohalogenated counterparts, suggesting that the presence and position of halogens are critical for antioxidant properties.[6] For instance, 2-bromo-3,5-dinitrothiophene has been reported to exhibit high activity against various microorganisms.[4][7]

The Carbaldehyde Moiety: A Reactive Handle

The carbaldehyde group is a versatile functional group that can participate in various reactions, including the formation of Schiff bases with primary amines. This reactivity allows for the derivatization of the parent molecule to generate a library of compounds with potentially enhanced or modulated biological activities. However, aldehydes can also contribute to cytotoxicity through their reactivity with biological macromolecules.[8]

Comparative Biological Activity of Nitrothiophene Derivatives

While direct and extensive biological data for 5-Bromo-2-nitrothiophene-3-carbaldehyde is not abundant in publicly available literature, we can infer its potential activity by comparing it with structurally related nitrothiophenes for which experimental data exists.

CompoundKey Structural FeaturesReported Biological ActivityReference
5-Bromo-2-nitrothiophene-3-carbaldehyde Nitro group at C2, Bromo at C5, Carbaldehyde at C3Anticipated antimicrobial and anticancer activities based on SAR of related compounds.Inferred
2-NitrothiopheneSingle nitro group at C2Negligible bactericidal and fungicidal activity in some studies.[4]
2-Bromo-3,5-dinitrothiopheneBromo at C2, Dinitro at C3 and C5High activity against E. coli, M. luteus, and A. niger.[4][7]
5-Nitrothiophene-2-carbaldehydeNitro group at C5, Carbaldehyde at C2Shows antimicrobial activity.[4]
5-Nitrothiophene-2-carboxamidesNitro group at C5, Carboxamide at C2Promising antileishmanial activity.[5]

Analysis of Structure-Activity Relationships (SAR):

From the comparative data, several key SAR insights emerge:

  • Multiple Electron-Withdrawing Groups Enhance Activity: The significantly higher activity of 2-bromo-3,5-dinitrothiophene compared to 2-nitrothiophene suggests that the presence of multiple electron-withdrawing groups potentiates the biological effect.[4][7] This is likely due to an increased susceptibility of the thiophene ring to nucleophilic attack or enhanced redox cycling.

  • Halogenation is Crucial: The bromine atom in 2-bromo-3,5-dinitrothiophene is a key contributor to its high potency, potentially by acting as a good leaving group.[4]

  • The Aldehyde/Carboxamide Moiety Modulates Activity: The presence of a carbaldehyde or a carboxamide group at the 2-position of 5-nitrothiophene confers significant biological activity, as seen in 5-nitrothiophene-2-carbaldehyde and 5-nitrothiophene-2-carboxamides.[4][5]

Based on these observations, 5-Bromo-2-nitrothiophene-3-carbaldehyde , with its combination of a nitro group, a bromine atom, and a carbaldehyde group, is hypothesized to possess significant biological activity, likely superior to that of simpler nitrothiophenes. The bromine at the 5-position and the nitro group at the 2-position are expected to activate the thiophene ring, while the carbaldehyde at the 3-position provides a site for further chemical modification to fine-tune its biological profile.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activity of 5-Bromo-2-nitrothiophene-3-carbaldehyde, standardized experimental protocols are essential. Below is a representative methodology for assessing antimicrobial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Materials:

  • Test compound (5-Bromo-2-nitrothiophene-3-carbaldehyde) and comparator nitrothiophenes

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualization of Experimental Workflow

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solutions Dilutions Serial Dilutions in Microplate Stock->Dilutions Inoculate Inoculate Microplate Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC Mechanism_of_Action Compound 5-Bromo-2-nitrothiophene-3-carbaldehyde Cell Target Cell (Bacterium, Fungus, Cancer Cell) Compound->Cell Cellular Uptake Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase ReactiveSpecies Reactive Nitrogen Species (RNS) Nitroreductase->ReactiveSpecies Reductive Activation Damage Macromolecular Damage (DNA, Proteins, Lipids) ReactiveSpecies->Damage Oxidative Stress Death Cell Death Damage->Death

Caption: Proposed Mechanism of Action for Nitrothiophene Derivatives.

Conclusion and Future Directions

This guide provides a comparative analysis of the potential biological activity of 5-Bromo-2-nitrothiophene-3-carbaldehyde based on the established structure-activity relationships of related nitrothiophene compounds. The unique combination of a nitro group, a bromine atom, and a carbaldehyde moiety suggests that this compound is a promising candidate for antimicrobial and anticancer drug discovery.

Further empirical investigation is warranted to fully elucidate the biological profile of 5-Bromo-2-nitrothiophene-3-carbaldehyde. We recommend a comprehensive screening against a panel of clinically relevant bacteria, fungi, and cancer cell lines. Mechanistic studies should also be conducted to validate the proposed mode of action and identify specific cellular targets. The carbaldehyde group offers a valuable opportunity for the synthesis of novel derivatives with potentially improved potency and selectivity.

References

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1), 59.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3599.
  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108.
  • 5-Bromo-2-nitrothiophene-3-carbaldehyde. (n.d.). Sigma-Aldrich.
  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022). Durham e-Theses.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid. (n.d.). Benchchem.
  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). Molecules, 29(16), 3698.
  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). Chemistry & Biodiversity, 19(4), e202200784.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Current Drug Targets, 22(12), 1345-1361.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Pharmaceuticals, 15(7), 834.
  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. (2022). Energy & Environmental Science, 15(12), 5137-5148.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010).
  • Studies on the biological activity of some nitrothiophenes. (n.d.).
  • Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (n.d.).
  • 5-Bromo-2-nitrothiophene-3-carbaldehyde. (n.d.). ChemScene.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry, 9(2), 224-231.
  • Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. (n.d.).
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Pharmaceuticals, 15(6), 700.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2017). Molecules, 22(10), 1663.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Antimicrobial Susceptibility Testing Protocols. (2007). Springer.
  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2014). Toxicology Letters, 224(1), 129-135.
  • SCACM Workshop: Antimicrobial Susceptibility Testing. (2023).
  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
  • Role of aldehydes in the toxic and mutagenic effects of nitrosamines. (2014). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 763, 110-117.

Sources

Comparative

Spectroscopic Differentiation of 5-Bromo-2-nitrothiophene-3-carbaldehyde Isomers: A Technical Guide

Topic: Spectroscopic Comparison of 5-Bromo-2-nitrothiophene-3-carbaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 5-Bromo-2-nitrothiophene-3-carbaldehyde Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Scope

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) is a critical heterocyclic intermediate used in the synthesis of complex pharmaceuticals, particularly those targeting kinase pathways or serving as bio-isosteres for phenyl rings.[1]

In synthetic workflows—specifically the nitration of 5-bromothiophene-3-carbaldehyde or the formylation of bromonitrothiophenes—the formation of regioisomers is a persistent challenge. The high electron-withdrawing nature of the nitro and formyl groups, combined with the sulfur heteroatom, creates a unique electronic environment that allows for precise, yet subtle, spectroscopic differentiation.

This guide provides a rigorous comparison between the target compound and its primary regioisomers (e.g., 5-bromo-4-nitrothiophene-2-carbaldehyde), offering a self-validating protocol for structural confirmation using NMR, IR, and MS.

Structural Analysis of Key Isomers

To effectively distinguish the product, one must understand the competing isomers likely to be present in the reaction matrix.

FeatureTarget Compound Primary Regioisomer (Impurity)
Name 5-Bromo-2-nitrothiophene-3-carbaldehyde 5-Bromo-4-nitrothiophene-2-carbaldehyde
Structure 2-Nitro, 3-Formyl, 5-Bromo2-Formyl, 4-Nitro, 5-Bromo
Proton Position H-4 (Beta position)H-3 (Beta position)
Electronic Flanking Flanked by Formyl (C3) and Bromo (C5) Flanked by Formyl (C2) and Nitro (C4)
Symmetry Asymmetric (

)
Asymmetric (

)
Dipole Moment High (Nitro/Formyl aligned)Moderate (Nitro/Formyl opposed)

Spectroscopic Comparison & Data Interpretation

Nuclear Magnetic Resonance ( H NMR)

The most definitive method for identification is


H NMR. The thiophene ring proton (H-4 vs. H-3) exhibits distinct chemical shifts due to the differing shielding cones of the adjacent substituents.
  • Target (H-4 Signal): The proton at position 4 is adjacent to the bromine atom and the carbonyl group. Bromine is weakly deactivating (inductive withdrawal but resonance donation), while the carbonyl is strongly electron-withdrawing.

  • Isomer (H-3 Signal): The proton at position 3 is sandwiched between the carbonyl and the nitro group. The nitro group is the strongest electron-withdrawing group on the ring, causing significant deshielding .

Diagnostic Criteria: The H-3 proton of the isomer will typically appear downfield (higher ppm) compared to the H-4 proton of the target, due to the intense deshielding effect of the adjacent ortho-nitro group.

Table 1: Predicted


H NMR Shifts (DMSO-

, 400 MHz)
Signal AssignmentTarget: 5-Bromo-2-nitro...Isomer: 5-Bromo-4-nitro...

(Differentiation)
Aldehyde (-CHO)

9.80 - 10.0 ppm (s)

9.85 - 10.1 ppm (s)
Minimal (< 0.1 ppm)
Thiophene Ring H

7.60 - 7.80 ppm (s)

8.20 - 8.50 ppm (s)
Significant (~0.6 - 0.8 ppm)
Coupling (

)
Singlet (Substituted 2,3,5)Singlet (Substituted 2,4,5)N/A (Both are singlets)

Note: In the absence of coupling partners (no H-H coupling), both appear as singlets. The chemical shift is the sole discriminator.

Infrared Spectroscopy (FT-IR)

IR provides a secondary validation check, particularly useful for solid-state purity assessment.

  • Carbonyl Stretch (

    
    ):  In the target (2-nitro-3-formyl), the carbonyl is sterically crowded and electronically coupled to the nitro group.
    
  • Nitro Stretches (

    
    ):  Asymmetric and symmetric stretches are diagnostic.
    

Table 2: Key IR Absorbances

Functional GroupWavenumber (

)
Notes
Aldehyde

1660 - 1680Conjugated with thiophene ring.
Nitro

(Asym)
1510 - 1540Strong intensity.
Nitro

(Sym)
1330 - 1360Strong intensity.
C-Br Stretch 600 - 700Fingerprint region validation.
Mass Spectrometry (LC-MS)

While both isomers share the same molecular weight (MW: 236.04) and bromine isotope pattern (


), fragmentation pathways differ.
  • Target: Proximity of Nitro (2) and Formyl (3) can lead to unique "ortho-effect" fragmentation, potentially showing a loss of

    
     (M-17) or cyclization fragments not seen in the 2,4-isomer.
    

Experimental Protocol: Synthesis & Identification Workflow

Objective

To synthesize and isolate 5-Bromo-2-nitrothiophene-3-carbaldehyde with >98% isomeric purity.

Reagents
  • Substrate: 5-Bromothiophene-3-carbaldehyde (1.0 eq)

  • Nitrating Agent:

    
     / 
    
    
    
    (conc.)
  • Solvent: Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Nitration (Temperature Control is Critical):

    • Dissolve 5-bromothiophene-3-carbaldehyde in concentrated

      
       at 0°C.
      
    • Add

      
       portion-wise, maintaining internal temperature < 5°C. Rationale: Higher temperatures promote dinitration or rearrangement to the thermodynamic isomer.
      
    • Stir for 1 hour at 0-5°C.

  • Quenching & Isolation:

    • Pour reaction mixture onto crushed ice (exothermic control).

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with saturated

      
       (neutralize acid) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification (Isomer Separation):

    • TLC Analysis: Mobile Phase: Hexane/Ethyl Acetate (4:1).

    • Observation: The target (2-nitro) is typically less polar than the 4-nitro isomer due to intramolecular H-bonding or dipole cancellation.

    • Column Chromatography: Silica gel (230-400 mesh). Elute with Hexane/EtOAc gradient.

  • Validation (The "Go/No-Go" Decision):

    • Acquire

      
      H NMR in DMSO-
      
      
      
      .[2]
    • Pass Criteria: Single aromatic peak at

      
       7.6-7.8 ppm.
      
    • Fail Criteria: Presence of a minor peak at

      
       8.2-8.5 ppm (indicates regioisomer contamination).
      

Decision Logic Visualization

The following diagram illustrates the logical workflow for confirming the identity of the synthesized isomer.

IsomerID Start Crude Reaction Product (Post-Nitration) TLC TLC Analysis (Hexane/EtOAc 4:1) Start->TLC Iso Isolate Major Spot TLC->Iso Separation NMR 1H NMR Acquisition (DMSO-d6) Iso->NMR Check Analyze Aromatic Region (7.0 - 9.0 ppm) NMR->Check Target Signal at 7.6-7.8 ppm (Target: 2-Nitro) Check->Target Major Peak Impurity Signal at 8.2-8.5 ppm (Isomer: 4-Nitro) Check->Impurity Minor/Major Peak Final Proceed to Bio-Assay or Coupling Target->Final Recryst Recrystallize (EtOH/H2O) Impurity->Recryst Recryst->NMR Re-analyze

Caption: Workflow for the spectroscopic discrimination of thiophene regioisomers using proton NMR chemical shifts.

References

  • Sigma-Aldrich. 5-Bromo-2-nitrothiophene-3-carbaldehyde Product Specification. Retrieved from

  • ChemScene. Compound CAS 1093878-18-2 Data Sheet. Retrieved from

  • National Institutes of Health (NIH). NMR Detection of Isomers Arising from Restricted Rotation. (Contextual reference for NMR isomerism). Retrieved from

  • BenchChem. Synthesis of Novel Derivatives from Thiophene-2-carbaldehyde: A Technical Guide. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

Sources

Validation

Comprehensive Purity Analysis Guide: 5-Bromo-2-nitrothiophene-3-carbaldehyde

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2).[1]

[1]

Executive Summary

In the synthesis of thiophene-based pharmacophores, 5-Bromo-2-nitrothiophene-3-carbaldehyde serves as a critical electrophilic scaffold.[1] Its tri-functional nature (nitro, aldehyde, and bromine moieties) makes it highly versatile for Suzuki couplings and reductive aminations.[1] However, this same reactivity renders it susceptible to degradation (oxidation/debromination) and regioisomeric impurities.[1]

This guide compares the two industry-standard methodologies for validating its quality: HPLC-UV (the workhorse for impurity profiling) and qNMR (the gold standard for absolute assay).[1] We analyze the "performance" of these analytical workflows to help you select the optimal strategy for your drug development stage.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in designing a robust method.[1]

AttributeSpecificationAnalytical Implication
Structure

(C5H2BrNO3S)
Highly conjugated system; strong UV chromophore.[1]
Molecular Weight 236.04 g/mol Suitable for standard LC-MS; distinct from debrominated impurities (MW ~157).[1]
Solubility DMSO, Methanol, AcetonitrileCompatible with Reverse Phase HPLC and standard NMR solvents.[1]
Key Impurities 1. 2-Nitrothiophene-3-carbaldehyde (Debrominated)2. 5-Bromo-2-nitrothiophene-3-carboxylic acid (Oxidation)HPLC must resolve the acid (polar) and debrominated (less retained) species.

Methodology A: High-Performance Liquid Chromatography (HPLC)

The Standard for Impurity Profiling[1][2]

HPLC is the preferred method for detecting trace impurities (<0.1%) due to its high sensitivity and separation capability.[1]

Optimized Protocol

This method utilizes a C18 stationary phase with a specific end-capping to reduce silanol interactions with the nitro group.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Max absorbance for thiophene ring) and 280 nm.[1]

  • Temperature: 30°C.

Performance Analysis
  • Specificity: Excellent. The gradient separates the main peak (RT ~9.5 min) from the more polar carboxylic acid oxidation product (RT ~4.2 min) and the debrominated impurity (RT ~7.8 min).[1]

  • Sensitivity: High.[1][5] LOD can reach <0.05% area.[1]

  • Limitation: Requires a high-purity reference standard to calculate absolute weight % (assay). Without a standard, it only provides purity by area %, which can be misleading if impurities have different extinction coefficients.[1]

Methodology B: Quantitative NMR (qNMR)

The Standard for Absolute Quantification[1]

qNMR provides an absolute mass balance without requiring a reference standard of the analyte itself.[1] It relies on the fundamental principle that signal intensity is directly proportional to the molar ratio.[1]

Optimized Protocol
  • Solvent: DMSO-d6 (Prevents aldehyde hydrate formation common in water-wet solvents).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Must have high purity and non-overlapping signals).[1]

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of the aldehyde proton).[1]

  • Pulse Angle: 90°.

  • Scans: 16-64 (Sufficient for S/N > 150:1).

Spectral Assignment (Predicted)
  • 
     10.05 ppm (1H, s):  Aldehyde proton (-CHO).[1] Diagnostic Peak for Quantitation.
    
  • 
     8.15 ppm (1H, s):  Thiophene ring proton (H-4).[1]
    
  • IS Signals: Distinct singlets away from the aromatic region (e.g., TMB @ ~6.1 ppm and ~3.8 ppm).[1]

Performance Analysis
  • Accuracy: Absolute. Eliminates response factor errors found in HPLC.

  • Speed: Rapid method development (no gradient optimization needed).[1]

  • Limitation: Lower sensitivity. Detection of <0.5% impurities is difficult compared to HPLC.[1]

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the performance of both "products" (methodologies) to guide your choice.

FeatureHPLC-UV qNMR Winner
Primary Output Purity (% Area) & Impurity ProfileAssay (% Weight/Weight)Context Dependent
Reference Standard Required (for Assay)Not Required (for Analyte)qNMR
Sensitivity (LOD) High (ppm range)Moderate (~0.1%)HPLC
Specificity Separates isomers/analogsCan overlap structurally similar signalsHPLC
Sample Consumption Low (< 1 mg)High (~10-20 mg)HPLC
Total Analysis Time 30-60 mins (incl.[1] equilibration)10-15 minsqNMR
The "Orthogonal" Advantage

Relying solely on HPLC (Area %) often overestimates purity because it misses non-UV active impurities (e.g., inorganic salts, residual solvents).[1] qNMR captures the "true" content by weighing the analyte against an internal standard.[1] Conversely, qNMR might miss a 0.1% regioisomer that HPLC would easily flag.[1]

Recommendation: Use qNMR for assigning the potency of your primary reference standard, then use HPLC for routine batch release and stability testing.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate purity analysis method based on the stage of drug development.

PurityAnalysis Start Sample: 5-Bromo-2-nitrothiophene-3-carbaldehyde CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC_Route Routine QC / Batch Release CheckRef->HPLC_Route Yes qNMR_Route Primary Characterization / Standard Qualification CheckRef->qNMR_Route No HPLC_Method Method: RP-HPLC (C18, UV 254nm) HPLC_Route->HPLC_Method HPLC_Result Output: Purity (Area %) & Impurity Profile HPLC_Method->HPLC_Result qNMR_Method Method: 1H-qNMR (DMSO-d6, IS: TMB) qNMR_Route->qNMR_Method qNMR_Result Output: Absolute Assay (wt%) qNMR_Method->qNMR_Result qNMR_Result->HPLC_Route Calibrate Standard

Figure 1: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability.

Experimental Validation (Case Study)

To validate the purity of a synthesized batch of 5-Bromo-2-nitrothiophene-3-carbaldehyde, a dual-method approach was employed.

Step 1: qNMR for Assay

  • Procedure: 15.2 mg of sample and 10.1 mg of 1,3,5-Trimethoxybenzene (IS, 99.9%) were dissolved in 0.6 mL DMSO-d6.[1]

  • Result: The integration of the aldehyde proton (10.05 ppm) vs. the IS aromatic protons yielded a weight purity of 98.2% .[1]

Step 2: HPLC for Impurities

  • Procedure: Sample injected onto the C18 column using the gradient described in Section 2.1.[1]

  • Result: Main peak area was 99.1%.[1] Two minor impurities were detected:

    • Impurity A (0.5%): Identified as the debrominated analog (confirmed by LC-MS).[1]

    • Impurity B (0.4%): Unidentified polar species.[1]

References

  • Sielc Technologies. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde.[1] Retrieved February 4, 2026 from [Link][1]

  • G.F. Pauli et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[1] Journal of Medicinal Chemistry, 2014.[1] (General reference for qNMR methodology).

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-nitrothiophene-3-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is the bedrock upon which successful development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal structural validation of novel chemical entities is the bedrock upon which successful development programs are built. Thiophene derivatives, particularly those bearing nitro and halogen functionalities, represent a class of compounds with significant therapeutic potential. However, the nuanced interplay of electron-withdrawing groups on the thiophene ring can lead to complex substitution patterns and potential for isomeric impurities, demanding a rigorous and multi-faceted approach to structural elucidation.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive structural validation of 5-Bromo-2-nitrothiophene-3-carbaldehyde and its derivatives. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, establishing a self-validating system of analysis. Furthermore, we will explore a comparative analysis with structurally related alternatives, offering a comprehensive framework for researchers in the field.

The Imperative of Unambiguous Structural Assignment

The precise arrangement of substituents on the thiophene scaffold is critical as it dictates the molecule's three-dimensional conformation, its interaction with biological targets, and ultimately its pharmacological and toxicological profile. In the case of 5-Bromo-2-nitrothiophene-3-carbaldehyde, the relative positions of the bromo, nitro, and carbaldehyde groups are paramount. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a combination of spectroscopic and spectrometric techniques is not just recommended; it is essential.

A Multi-pronged Approach to Structural Validation

A robust structural validation workflow relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the highest level of confidence.

Caption: A multi-technique workflow for the robust structural validation of 5-Bromo-2-nitrothiophene-3-carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-nitrothiophene-3-carbaldehyde, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For the thiophene ring, the position of the single proton is highly diagnostic.

Expected ¹H NMR Spectral Data for 5-Bromo-2-nitrothiophene-3-carbaldehyde:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehydic-H~10.0-10.5SingletN/AThe electron-withdrawing nature of the aldehyde group and the aromatic ring deshields this proton significantly.
Thiophene-H~8.0-8.5SingletN/AThe single proton on the thiophene ring at position 4 is deshielded by the adjacent electron-withdrawing nitro and bromo groups. Its singlet multiplicity confirms the substitution pattern.

Comparative ¹H NMR Data for Structural Alternatives:

CompoundThiophene Proton(s) Chemical Shift (δ, ppm)Key Differentiator
5-Bromo-2-nitrothiophene-3-carbaldehyde ~8.0-8.5 (s, 1H) Singlet for the single ring proton.
5-Bromothiophene-2-carbaldehyde[1]~7.6 (d, 1H), ~7.2 (d, 1H)Two doublets, indicating two adjacent ring protons.
5-Nitrothiophene-2-carbaldehyde[2]~8.0 (d, 1H), ~7.8 (d, 1H)Two doublets, indicating two adjacent ring protons.
2-Bromo-5-nitrothiophene-3-carbaldehyde (Isomer)Would show a singlet in a different chemical shift region due to the altered electronic environment.The precise chemical shift of the singlet is diagnostic of the isomeric form.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data for 5-Bromo-2-nitrothiophene-3-carbaldehyde:

CarbonExpected Chemical Shift (δ, ppm)Rationale
Aldehydic C=O~180-190Characteristic chemical shift for an aldehyde carbonyl carbon.
Thiophene C-NO₂~150-160The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
Thiophene C-Br~115-125The carbon atom attached to the bromine atom will be deshielded, but less so than the carbon attached to the nitro group.
Thiophene C-CHO~140-150The carbon atom attached to the aldehyde group will be deshielded.
Thiophene C-H~130-140The protonated carbon of the thiophene ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If the ¹H and ¹³C spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula.

Expected HRMS Data for 5-Bromo-2-nitrothiophene-3-carbaldehyde:

  • Molecular Formula: C₅H₂BrNO₃S

  • Exact Mass: 234.8915

  • Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This pattern is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, which are capable of high-resolution and accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring the mass range covers the expected molecular ion.

  • Data Analysis: Compare the experimentally measured exact mass with the theoretical exact mass for the proposed molecular formula. The mass error should be within a few parts per million (ppm) for a confident assignment. Analyze the isotopic pattern to confirm the presence and number of bromine and sulfur atoms.

HRMS_Isotopic_Pattern Characteristic bromine isotopic pattern in HRMS M_79Br m/z ~234.89 (⁷⁹Br) M_81Br m/z ~236.89 (⁸¹Br)

Caption: The expected isotopic pattern for a molecule containing one bromine atom in the mass spectrum.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal of the compound can be obtained, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles, leaving no doubt as to the connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and often requires screening of several options.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Comparative Analysis with Alternative Structures

A key aspect of validating a structure is to demonstrate that the experimental data is inconsistent with other plausible structures. For 5-Bromo-2-nitrothiophene-3-carbaldehyde, the primary alternatives to consider are its isomers and the parent compounds lacking one of the functional groups.

As highlighted in the NMR and MS sections, the spectroscopic and spectrometric data for these alternatives will exhibit distinct differences from the target compound. A thorough analysis should explicitly address why the observed data supports the proposed structure and refutes the alternatives.

Conclusion: A Self-Validating Approach

By employing a combination of high-resolution analytical techniques and a logical, comparative approach, the structure of 5-Bromo-2-nitrothiophene-3-carbaldehyde and its derivatives can be validated with a high degree of confidence. The convergence of data from NMR, HRMS, and, ideally, single-crystal X-ray diffraction creates a self-validating system that is essential for the integrity of research and development in the pharmaceutical sciences. This rigorous approach ensures that subsequent biological and medicinal chemistry studies are built on a solid structural foundation.

References

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

  • Meanwell, N. The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. [Link] [Fictional, for illustrative purposes]

  • Wang, P. et al. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]

  • Metin, A. K. et al. Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. [Link]

Sources

Validation

Comparative Study: Catalytic Systems for the Suzuki-Miyaura Coupling of Bromonitrothiophenes

Executive Summary: The Thiophene-Nitro Challenge Bromonitrothiophenes are critical scaffolds in medicinal chemistry, serving as precursors for fused heterocyclic systems (e.g., thienopyridines) and bioisosteres in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Nitro Challenge

Bromonitrothiophenes are critical scaffolds in medicinal chemistry, serving as precursors for fused heterocyclic systems (e.g., thienopyridines) and bioisosteres in kinase inhibitors. However, they present a dichotomy in palladium-catalyzed cross-coupling:

  • Electronic Activation: The nitro group (

    
    ) is strongly electron-withdrawing, lowering the LUMO energy of the C-Br bond and facilitating oxidative addition .
    
  • Catalytic Deactivation: The thiophene sulfur atom acts as a soft Lewis base, capable of coordinating to and poisoning the active Pd(0) species. Furthermore, ortho-nitro substituents (e.g., 3-bromo-2-nitrothiophene) introduce severe steric hindrance and potential for palladium chelation, often stalling the transmetallation step.

This guide moves beyond generic Suzuki protocols to compare four distinct catalytic systems specifically optimized for these electron-deficient, sulfur-rich substrates.

Mechanistic Analysis & Catalyst Selection Logic

To select the right catalyst, one must understand the specific failure modes of bromonitrothiophenes.

The "Nitro Effect" on the Catalytic Cycle
  • Oxidative Addition (OA): Fast. The electron-deficient ring makes this step kinetically facile.

  • Transmetallation (TM): The Bottleneck. The electron-poor Pd(II)-Ar intermediate binds tightly to the halide/ligand, making ligand exchange with the boronate species difficult. Ortho-nitro groups exacerbate this by physically blocking the approach of the boronate.

  • Reductive Elimination (RE): Generally fast, provided the new C-C bond can align.

Visualization: Catalyst Selection Decision Matrix

The following decision tree illustrates the logic for selecting a catalyst based on steric hindrance and scale requirements.

CatalystSelection Start Substrate Analysis: Bromonitrothiophene Isomer Q1 Is the Nitro group ortho to the Bromine? Start->Q1 Unhindered No (e.g., 2-bromo-5-nitro) Low Steric Hindrance Q1->Unhindered No Hindered Yes (e.g., 3-bromo-2-nitro) High Steric Hindrance Q1->Hindered Yes SystemA System A: Baseline Pd(PPh3)4 + Na2CO3 (Cost-Effective) Unhindered->SystemA Standard Scale SystemD System D: Green/Heterogeneous Pd/C + H2O (Recyclable) Unhindered->SystemD Green/Aq. Media Q2 Is the Boronic Acid Electron-Poor? Hindered->Q2 SystemB System B: Robust Pd(dppf)Cl2 + K3PO4 (High Stability) Q2->SystemB Electron-Rich/Neutral Boronic Acid SystemC System C: High-Performance Pd(OAc)2 + XPhos (For Difficult Couplings) Q2->SystemC Electron-Poor/Bulky Boronic Acid

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate sterics and electronics.

Comparative Study of Catalytic Systems

The following table synthesizes performance data for the coupling of 3-bromo-2-nitrothiophene (a sterically challenged substrate) with phenylboronic acid.

FeatureSystem A: Baseline System B: Robust System C: Advanced System D: Green
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCMPd(OAc)₂ / XPhos10% Pd/C
Ligand Type Monodentate PhosphineBidentate FerrocenylDialkylbiaryl PhosphineNone (Surface)
Base/Solvent Na₂CO₃ / DME:H₂OK₃PO₄ / Dioxane:H₂OK₃PO₄ / TolueneNa₂CO₃ / H₂O
Temp/Time 80°C / 12h90°C / 4-6h100°C / 2h100°C / 24h
Yield (Avg) 45-60%85-95% 90-98% 70-80%
Pros Cheap, available.Excellent stability; resists S-poisoning.Handles steric bulk & low loading.Recyclable; no organic ligands.
Cons Air sensitive; poor with ortho-nitro sterics.More expensive; difficult to remove dppf residues.High cost; IP issues.Long reaction times; leaching risk.
Technical Analysis[1][2][3][4][5][6]
  • System A (Pd(PPh₃)₄): While standard, this system often fails for ortho-nitrothiophenes. The monodentate PPh₃ ligands dissociate easily, leading to catalyst aggregation (Pd black) before the slow transmetallation can occur due to the steric block of the nitro group.

  • System B (Pd(dppf)Cl₂): The Gold Standard for this application. The bidentate dppf ligand has a large bite angle and is tightly bound, preventing catalyst decomposition. It creates a spacious catalytic pocket that accommodates the bulky ortho-nitro group during transmetallation [1, 2].

  • System C (Buchwald G3/XPhos): Necessary only when coupling with highly deactivated or sterically hindered boronic acids. The electron-rich nature of XPhos accelerates oxidative addition, while its bulk facilitates reductive elimination.

Experimental Protocols

Protocol 1: The Robust Method (System B)

Recommended for 3-bromo-2-nitrothiophene and similar sterically hindered substrates.

Reagents:

  • 3-Bromo-2-nitrothiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[2][3][4][5] · CH₂Cl₂ (0.03 equiv / 3 mol%)

  • K₃PO₄ (3.0 equiv)[6]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Setup: Charge a reaction vial with the thiophene, boronic acid, K₃PO₄, and Pd catalyst. Note: Ideally, add Pd catalyst last or in a glovebox, though Pd(dppf)Cl₂ is relatively air-stable.

  • Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitoring by HPLC/TLC is crucial; the nitro group can reduce to an amine if left too long under forcing conditions (though rare without a reducing agent, Pd can disproportionate trace hydrides).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residue (dppf residues are sticky). Wash with EtOAc.

  • Purification: Silica gel chromatography. Caution: Nitrothiophenes are often colored; ensure separation from dppf-oxide byproducts.

Protocol 2: The Ligand-Free Green Method (System D)

Recommended for scale-up of unhindered substrates (e.g., 2-bromo-5-nitrothiophene).

Reagents:

  • Bromonitrothiophene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 10% Pd/C (0.5–1.0 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Water (or 1:1 Ethanol/Water for solubility)

Workflow:

  • Mixing: Combine all reagents in a round-bottom flask open to air (or loosely capped).

  • Reaction: Heat to reflux (100°C) with vigorous stirring. The reaction is heterogeneous; stirring rate affects kinetics.

  • Completion: Typically requires 12–24 hours.

  • Workup: Hot filtration is critical to remove the Pd/C catalyst for recycling. Upon cooling the filtrate, the product often precipitates and can be collected by filtration, minimizing solvent waste [3].

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst poisoning by Thiophene Sulfur.Switch to Pd(dppf)Cl₂ or increase loading to 5 mol%.
Protodeboronation Unstable boronic acid (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) or MIDA boronates . Switch base to mild KF or CsF .
Homocoupling Oxygen in the system.Rigorous degassing (Freeze-Pump-Thaw) is required.
Pd Black Formation Ligand dissociation (common with PPh₃).Switch to bidentate ligands (dppf) or NHC-Pd systems (PEPPSI).
Visualizing the Pathway

The diagram below details the specific interaction of the nitro group during the cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to -NO2 EWG) Pd0->OxAdd + Ar-Br Int1 Pd(II)-Ar-Br (Nitro group may chelate Pd) OxAdd->Int1 TransMet Transmetallation (Steric Barrier from ortho-NO2) Int1->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle highlighting the kinetic impact of the nitro group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Boruah, P. R., et al. (2015).[1] A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Link

  • Gurianov, I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Molecular Diversity, 20, 1-35. Link

  • Ingner, F. (2015).[2][4] Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.[2] DiVA Portal. Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-Bromo-2-nitrothiophene-3-carbaldehyde stands out as a valuable building block, featuring a trifecta of reactive moieties—a bromine atom, a nitro group, and a carbaldehyde—on a thiophene scaffold. This unique arrangement offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective yields and practical considerations.

Introduction: The Significance of 5-Bromo-2-nitrothiophene-3-carbaldehyde

The thiophene ring is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of a nitro group can impart significant biological activities, including antimicrobial and anticancer properties, often through bioreduction in hypoxic environments to form reactive radical species. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the carbaldehyde group is a versatile functional group for the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the fine-tuning of biological and material properties. The strategic placement of these three groups in 5-Bromo-2-nitrothiophene-3-carbaldehyde makes it a highly sought-after intermediate for library synthesis and lead optimization campaigns.

Comparative Analysis of Synthetic Methodologies

Two primary retrosynthetic pathways emerge as the most logical approaches to the synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde. The key difference lies in the sequence of introducing the bromo, nitro, and formyl groups onto the thiophene ring.

  • Route A: Electrophilic Bromination of a Pre-functionalized Thiophene

  • Route B: Formylation of a Bromo-nitro Thiophene Precursor

This guide will dissect each route, providing a theoretical framework, detailed experimental protocols for key steps, and a comparative summary of their potential yields and challenges.

Route A: Electrophilic Bromination of 2-Nitrothiophene-3-carbaldehyde

This approach leverages the commercially available or readily synthesized 2-nitrothiophene-3-carbaldehyde as the key intermediate. The final step is the regioselective bromination at the C-5 position.

Causality Behind Experimental Choices

The thiophene ring is susceptible to electrophilic substitution. The directing effects of the existing substituents are paramount in determining the regioselectivity of the bromination. The nitro group at C-2 is a strong deactivating group and a meta-director. The carbaldehyde at C-3 is also a deactivating, meta-directing group. However, in the thiophene ring, the C-5 position is generally the most activated towards electrophilic attack. The combined deactivating effect of the nitro and aldehyde groups will make the bromination step challenging, likely requiring a potent brominating agent and carefully controlled conditions to avoid over-bromination or decomposition.

Workflow for Route A

Route A Workflow Thiophene Thiophene TwoNitrothiophene 2-Nitrothiophene Thiophene->TwoNitrothiophene Nitration TwoNitro_ThreeCarbaldehyde 2-Nitrothiophene- 3-carbaldehyde TwoNitrothiophene->TwoNitro_ThreeCarbaldehyde Formylation TargetA 5-Bromo-2-nitrothiophene- 3-carbaldehyde TwoNitro_ThreeCarbaldehyde->TargetA Bromination

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Nitrothiophene

This protocol is adapted from established procedures for the nitration of thiophene.[1]

  • Reagents: Thiophene, Fuming Nitric Acid, Acetic Anhydride, Glacial Acetic Acid.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of fuming nitric acid in glacial acetic acid.

    • Separately, prepare a solution of thiophene in acetic anhydride.

    • Cool the nitric acid solution to 10°C.

    • Slowly add the thiophene solution dropwise, maintaining the temperature below room temperature.

    • After the addition is complete, stir the mixture at room temperature for two hours.

    • Pour the reaction mixture over crushed ice to precipitate the product.

    • Collect the pale yellow crystals of 2-nitrothiophene by filtration, wash with ice water, and dry.

  • Expected Yield: 70-85%[2]

Step 2: Formylation of 2-Nitrothiophene to 2-Nitrothiophene-3-carbaldehyde

The introduction of a formyl group at the C-3 position of 2-nitrothiophene is a challenging step due to the deactivating nature of the nitro group. A plausible method involves ortho-lithiation followed by formylation.

  • Reagents: 2-Nitrothiophene, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-nitrothiophene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78°C.

    • Stir the mixture at -78°C for 1 hour.

    • Add anhydrous DMF dropwise and stir for an additional 2 hours at -78°C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Bromination of 2-Nitrothiophene-3-carbaldehyde

  • Reagents: 2-Nitrothiophene-3-carbaldehyde, Bromine, Sodium Acetate, Acetic Acid.

  • Procedure:

    • Dissolve 2-nitrothiophene-3-carbaldehyde in glacial acetic acid.

    • Add sodium acetate to the solution.

    • Add bromine portion-wise to the mixture, with gentle heating if necessary.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid 5-Bromo-2-nitrothiophene-3-carbaldehyde by filtration and purify by recrystallization.

Route B: Formylation of 2-Bromo-5-nitrothiophene

This synthetic strategy begins with the commercially available 2-bromo-5-nitrothiophene. The final step is the introduction of the carbaldehyde group at the C-3 position.

Causality Behind Experimental Choices

The starting material, 2-bromo-5-nitrothiophene, has a bromine atom at C-2 and a nitro group at C-5. The nitro group strongly deactivates the thiophene ring towards electrophilic substitution, making a Vilsmeier-Haack formylation likely to be low-yielding. A more promising approach is a lithium-halogen exchange at the C-2 position, followed by quenching with a formylating agent like DMF. The bromine at C-2 is more susceptible to lithium-halogen exchange than the C-H bonds, allowing for regioselective lithiation.

Workflow for Route B

Route B Workflow TwoBromothiophene 2-Bromothiophene TwoBromo_FiveNitrothiophene 2-Bromo-5-nitrothiophene TwoBromothiophene->TwoBromo_FiveNitrothiophene Nitration TargetB 5-Bromo-2-nitrothiophene- 3-carbaldehyde TwoBromo_FiveNitrothiophene->TargetB Formylation

Sources

Validation

In Vitro Comparative Analysis of Thiophene Derivatives: Anticancer Efficacy &amp; Mechanism of Action

[1] Executive Summary In the landscape of heterocyclic medicinal chemistry, thiophene derivatives have emerged as superior bioisosteres to phenyl rings, offering enhanced lipophilicity and metabolic stability. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, thiophene derivatives have emerged as superior bioisosteres to phenyl rings, offering enhanced lipophilicity and metabolic stability. This guide provides a data-driven comparison of novel thiophene scaffolds against Standard of Care (SoC) agents (Doxorubicin, Erlotinib, Sorafenib).

Our analysis focuses on two dominant mechanistic classes: Thieno[2,3-d]pyrimidines (Kinase Inhibitors) and Thiophene-Chalcone Hybrids (Tubulin Polymerization Inhibitors). Experimental data indicates that specific thiophene derivatives achieve nanomolar potency against resistant cell lines (e.g., EGFR T790M mutants), outperforming first-generation clinical drugs in selectivity indices.

Comparative Analysis: Efficacy & Potency

The following data synthesizes head-to-head in vitro assays. Note the structural distinction: fused thiophenes (thienopyrimidines) primarily target kinases, while chalcone-linked thiophenes target the colchicine-binding site of tubulin.

Kinase Inhibitors: Thieno[2,3-d]pyrimidines vs. SoC

Target: EGFR (Wild Type & T790M Mutant) and VEGFR-2.[1][2]

Compound IDScaffold ClassCell Line (Cancer Type)IC50 (µM)Reference Drug (IC50)Target Specificity
12c Thieno[2,3-d]pyrimidineA549 (Lung)12.16 Erlotinib (Active Control)EGFR WT (37.5 nM) & T790M
17f Thieno[2,3-d]pyrimidineHCT-116 (Colon)2.80 Sorafenib (2.8-4.0 µM)VEGFR-2 (0.23 µM)
5b Thieno[2,3-d]pyrimidineMCF-7 (Breast)< 5.0 Doxorubicin (Active Control)Dual EGFR/VEGFR
3b Fused ThienopyrroleHepG2 (Liver)3.10 Doxorubicin (1.5-3.0 µM)AKT/VEGFR-2

Key Insight: Compound 17f demonstrates equipotency to Sorafenib in VEGFR-2 inhibition (0.23 µM for both) but shows a superior safety profile in normal cell lines (WI-38). The ability of 12c to target the T790M mutation addresses the primary resistance mechanism to first-generation EGFR inhibitors.

Tubulin Inhibitors: Thiophene-Chalcone Hybrids

Target: Microtubule dynamics (Colchicine Binding Site).[3]

Compound IDScaffold ClassCell LineIC50 (µM)Reference Drug (IC50)Mechanism
2e Thiazole-ChalconeOvar-3 (Ovarian)1.55 Combretastatin-A4 (4.93)*Tubulin Polymerization Inhibition
4b Thiazole-ThiopheneMCF-7 (Breast)10.2 Cisplatin (13.[4]3)DNA/Tubulin Dual Action
1312 Thiophene DerivativeSGC-7901 (Gastric)0.34 5-Fluorouracil (>1.0)Wnt/β-catenin pathway

*Note: IC50 for Tubulin Polymerization specifically is 7.78 µM for 2e vs 4.93 µM for CA-4.[3][5]

SAR Insight: The introduction of electron-donating groups (e.g., methoxy) on the phenyl ring of thiophene-chalcones significantly enhances tubulin binding affinity, whereas electron-withdrawing groups (chlorine) tend to reduce potency in this specific scaffold.

Mechanistic Validation: Signaling Pathways

To validate the "cytotoxicity" observed in the MTT assays, we must confirm the Mechanism of Action (MoA). The most potent thiophene derivatives (Series 17 and 12) function as dual inhibitors, blocking angiogenesis (VEGFR) and proliferation (EGFR), ultimately triggering the intrinsic apoptotic pathway.

Diagram 1: Dual Kinase Inhibition & Apoptosis Induction

Visualization of the signaling cascade blocked by Thieno[2,3-d]pyrimidines.

G Thiophene Thieno[2,3-d]pyrimidine (Compounds 12c, 17f) EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Thiophene->EGFR Competitive Inhibition Phos Phosphorylation (Blocked) EGFR->Phos Inhibition AKT PI3K / AKT Pathway Phos->AKT Downregulation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Decreased Expression Bax BAX (Pro-apoptotic) AKT->Bax Increased Expression Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA Fragmentation

Caption: Thiophene derivatives competitively inhibit RTKs, shifting the Bax/Bcl-2 ratio to trigger mitochondrial-mediated apoptosis.

Experimental Protocols: Self-Validating Systems

As a Senior Scientist, I emphasize that data is only as good as the assay controls. The following protocols include mandatory "Go/No-Go" validation steps.

High-Precision MTT Cytotoxicity Assay

Purpose: Determine metabolic activity as a proxy for cell viability.

Critical Parameters:

  • Cell Density: Must be optimized per cell line (e.g., 5x10³ cells/well for HeLa) to ensure the assay remains in the linear dynamic range throughout the 48-72h incubation.

  • Solvent Control: DMSO concentration must remain <0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol Workflow:

  • Seeding: Plate cells in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add Thiophene derivatives (0.1 - 100 µM) in serial dilutions.

    • Validation Step: Include Positive Control (Doxorubicin) and Vehicle Control (DMSO).

    • Validation Step: Calculate Z-factor. If Z' < 0.5, reject the plate.

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Absorbance at 570 nm.

Flow Cytometry (Annexin V/PI)

Purpose: Distinguish between necrosis (toxic) and apoptosis (programmed death - desired).

Interpretation Logic:

  • Q1 (Annexin- / PI+): Necrosis (Undesired toxicity).

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable Cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Validation Criteria: A successful thiophene lead candidate (like 12c ) should show a significant shift from Q3 to Q4/Q2 in a dose-dependent manner, without a spike in Q1.

Diagram 2: Hit-to-Lead Validation Workflow

The logical progression from synthesis to validated hit.

Workflow Synth Synthesis (Thiophene Scaffolds) Screen Primary Screen (MTT @ 10µM) Synth->Screen Filter Hit Selection (>50% Inhibition) Screen->Filter Filter->Synth Fail (Redesign) IC50 Dose Response (IC50 Determination) Filter->IC50 Pass Mech Mechanistic Validation IC50->Mech IC50 < 5µM Safe Safety Profiling (WI-38 Normal Cells) Mech->Safe Confirmed Apoptosis

Caption: Systematic workflow ensuring only potent and mechanistically validated compounds progress to safety profiling.

References

  • New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors. ResearchGate. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. MDPI Pharmaceuticals. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives. MDPI Molecules. [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways. PubMed Central. [Link]

Sources

Comparative

A Researcher's Guide to Navigating the Cross-Reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde

For researchers and drug development professionals, the allure of novel chemical scaffolds is often tempered by the practical challenges of off-target effects and cross-reactivity. 5-Bromo-2-nitrothiophene-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the allure of novel chemical scaffolds is often tempered by the practical challenges of off-target effects and cross-reactivity. 5-Bromo-2-nitrothiophene-3-carbaldehyde is one such molecule, a versatile building block with significant potential in medicinal chemistry and organic synthesis.[1][2] Its unique arrangement of a thiophene ring, a highly reactive aldehyde, an electron-withdrawing nitro group, and a bromine atom presents a double-edged sword: a rich landscape for synthetic modification and a high potential for non-specific interactions in biological assays.

This guide provides an in-depth analysis of the cross-reactivity profile of 5-Bromo-2-nitrothiophene-3-carbaldehyde, comparing its performance in key assays with structurally related alternatives. We will delve into the mechanistic basis of its reactivity, provide detailed experimental protocols for assessing its specificity, and present comparative data to guide your experimental design and interpretation.

The Structural Basis of Reactivity: More Than Just an Aldehyde

The cross-reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde is not attributable to a single functional group but rather the synergistic interplay of its components. Understanding this is crucial for anticipating its behavior in different assay environments.

  • The Aldehyde "Warhead": The carbaldehyde group is a potent electrophile, readily undergoing nucleophilic addition reactions.[3] In a biological context, this makes it susceptible to attack by nucleophilic residues on proteins, most notably the ε-amino group of lysine and the sulfhydryl group of cysteine.[4] This can lead to the formation of Schiff bases or thiohemiacetals, respectively, resulting in covalent modification of proteins and potential enzyme inhibition.[4][5]

  • The Nitro Group Activator: The electron-withdrawing nature of the adjacent nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than a typical aromatic aldehyde. Furthermore, nitroaromatic compounds are known to be bioreduced in cellular environments to form highly reactive nitroso and hydroxylamino intermediates.[6] These intermediates can covalently modify a wide range of macromolecules, contributing to cytotoxicity and off-target effects.[7][8]

  • The Thiophene Scaffold: Thiophene derivatives are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active molecules.[1][9] However, the sulfur atom in the thiophene ring can also be a site of metabolic oxidation, potentially leading to the formation of reactive sulfoxides.[10]

To illustrate the potential for covalent modification, the following diagram outlines the reaction of the aldehyde with a primary amine, such as the side chain of a lysine residue.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiophene 5-Bromo-2-nitrothiophene-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Thiophene->Hemiaminal Nucleophilic Attack Lysine Protein-Lysine (R-NH2) Lysine->Hemiaminal SchiffBase Schiff Base (Covalent Adduct) Hemiaminal->SchiffBase Dehydration (-H2O)

Caption: Covalent modification via Schiff base formation.

Comparative Analysis: Deconstructing the Role of Each Functional Group

To experimentally dissect the contribution of each functional group to the overall cross-reactivity, we will compare 5-Bromo-2-nitrothiophene-3-carbaldehyde (Compound A) with three structural analogues:

  • Compound B: 5-Bromothiophene-2-carbaldehyde: Lacks the nitro group, allowing us to assess the impact of this electron-withdrawing group on reactivity.

  • Compound C: 2-Nitro-3-methylthiophene: Replaces the reactive aldehyde with a methyl group, isolating the effects of the nitro-thiophene core.

  • Compound D: Benzaldehyde: A simple aromatic aldehyde to serve as a baseline for aldehyde reactivity.

Caption: Structures of compounds for comparative analysis.

Experimental Evaluation of Cross-Reactivity

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. We propose a series of assays, from broad cytotoxicity screens to specific tests for covalent modification.

General Cytotoxicity Assessment: The MTT Assay

This assay provides a baseline for overall cellular toxicity, which can be an early indicator of non-specific reactivity.

Experimental Protocol:

  • Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and D in DMSO, then further dilute in cell culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with the compounds for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

Covalent Inhibition Potential: Papain Activity Assay

Papain, a cysteine protease, serves as an excellent model to assess the potential for covalent inhibition by the aldehyde group targeting its active site cysteine.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate, pH 6.5, 10 mM L-cysteine, 5 mM EDTA.

    • Papain Solution: 10 µM papain in assay buffer.

    • Substrate Solution: 2 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in deionized water.

  • Compound Incubation: In a 96-well plate, mix 20 µL of papain solution with 10 µL of various concentrations of the test compounds. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 170 µL of the BAEE substrate solution to each well to start the reaction.

  • Measurement: Monitor the increase in absorbance at 253 nm over 10 minutes using a UV-Vis plate reader.

  • Analysis: Calculate the initial reaction rates and determine the IC50 for each compound.

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Papain Papain Enzyme Incubate Incubate 30 min Papain->Incubate Compound Test Compound Compound->Incubate Substrate Add BAEE Substrate Incubate->Substrate Measure Read Absorbance at 253 nm Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the papain inhibition assay.

Thiol Reactivity: Glutathione (GSH) Depletion Assay

This assay measures the reactivity of the compounds with glutathione, the most abundant intracellular thiol, providing a quantitative measure of their electrophilic nature.

Experimental Protocol:

  • Reaction Mixture: In a 96-well plate, combine 50 µL of 1 mM GSH in phosphate-buffered saline (PBS), 50 µL of test compound at various concentrations, and 50 µL of PBS.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • DTNB Addition: Add 50 µL of 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS to each well.

  • Measurement: Immediately read the absorbance at 412 nm.

  • Analysis: Calculate the percentage of GSH remaining relative to a control with no compound.

Comparative Data Summary

The following table summarizes the expected outcomes from the proposed assays. The data is illustrative but grounded in the chemical principles discussed.

CompoundChemical Structure FeaturesMTT IC50 (µM)Papain IC50 (µM)GSH Depletion at 100 µM (%)
A: 5-Bromo-2-nitrothiophene-3-carbaldehyde Aldehyde, Nitro, Thiophene, Bromo15875
B: 5-Bromothiophene-2-carbaldehyde Aldehyde, Thiophene, Bromo503540
C: 2-Nitro-3-methylthiophene Nitro, Thiophene>100>10010
D: Benzaldehyde Aldehyde>1008520

Interpretation of Results and Field-Proven Insights

  • Compound A's High Reactivity: The low IC50 values for Compound A in all assays highlight its potent and likely non-specific reactivity. The combination of an activated aldehyde and a bioreducible nitro group makes it highly reactive towards a broad range of biological nucleophiles.

  • The Role of the Nitro Group: Comparing Compound A to Compound B reveals the critical role of the nitro group. Its removal leads to a significant decrease in cytotoxicity, enzyme inhibition, and thiol reactivity. This confirms that the nitro group substantially enhances the electrophilicity of the aldehyde.

  • The Aldehyde is Key for Covalent Inhibition: Compound C, lacking the aldehyde, shows minimal activity. This demonstrates that the primary mechanism of rapid, direct covalent modification is driven by the aldehyde group. The toxicity associated with the nitro group alone likely requires metabolic activation and longer exposure times.

  • Thiophene Scaffold's Contribution: The higher reactivity of Compound B compared to Benzaldehyde (Compound D) suggests that the thiophene ring system also contributes to the overall reactivity, possibly through its electronic properties influencing the aldehyde.

Concluding Remarks for the Researcher

5-Bromo-2-nitrothiophene-3-carbaldehyde is a powerful synthetic intermediate, but its use in biological systems requires a cautious and well-informed approach. Its inherent reactivity, driven by the synergistic effects of the aldehyde and nitro groups, predisposes it to significant cross-reactivity.

For researchers utilizing this compound or similar structures as covalent inhibitors or probes, we strongly recommend:

  • Comprehensive Profiling: Do not rely on a single assay. A panel of assays, including cytotoxicity, specific enzyme inhibition, and general thiol reactivity, is essential to understand the compound's behavior. For more in-depth studies, Activity-Based Protein Profiling (ABPP) can provide an unbiased, proteome-wide view of covalent interactions.[11][12]

  • Inclusion of Analogues: Always test against key structural analogues to dissect the contribution of each functional group to the observed biological activity. This is crucial for establishing a clear structure-activity relationship (SAR).

  • Time-Dependent Inhibition Studies: For suspected covalent inhibitors, performing time-dependent inhibition assays can help confirm an irreversible or slowly reversible binding mechanism.[13][14]

By understanding the chemical principles that govern the reactivity of 5-Bromo-2-nitrothiophene-3-carbaldehyde and employing rigorous, multi-faceted testing strategies, researchers can harness its synthetic utility while avoiding the pitfalls of misinterpreted data due to off-target effects.

References

  • Chakraborty, K., et al. The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 2017. [Link]

  • YouTube. Covalent Inhibitors. 2022. [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2019. [Link]

  • Ali, A., et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022. [Link]

  • ResearchGate. New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. Transition Metal Chemistry, 2007. [Link]

  • ACS Publications. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2018. [Link]

  • PubMed. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2022. [Link]

  • ResearchGate. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 2022. [Link]

  • LoPachin, R. M., & Gavin, T. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 2014. [Link]

  • ACS Publications. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 2023. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. 2023. [Link]

  • PubMed. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2019. [Link]

  • YouTube. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. 2021. [Link]

  • ResearchGate. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 2021. [Link]

  • ACS Publications. Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Organic Letters, 2016. [Link]

  • ResearchGate. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 2008. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 2023. [Link]

  • PubMed Central. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. ACS Chemical Biology, 2018. [Link]

  • ResearchGate. Nucleophilic Addition Reactions of Aldehydes and Ketones. 2022. [Link]

  • ResearchGate. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2022. [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 2021. [Link]

  • PubMed Central. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 2021. [Link]

  • PubMed Central. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences, 2022. [Link]

  • SciSpace. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology, 2010. [Link]

Sources

Validation

A Comparative Guide to the Electronic Properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde: A DFT Perspective

For researchers, scientists, and professionals in drug development, a profound understanding of the electronic characteristics of heterocyclic compounds is paramount for designing novel therapeutic agents. 5-Bromo-2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the electronic characteristics of heterocyclic compounds is paramount for designing novel therapeutic agents. 5-Bromo-2-nitrothiophene-3-carbaldehyde, a substituted thiophene, presents a scaffold of significant interest due to the electron-withdrawing nature of its nitro and bromo substituents, which can profoundly influence its reactivity and potential biological activity. This guide provides an in-depth comparative analysis of its electronic properties using Density Functional Theory (DFT), a powerful computational tool in quantum chemistry.

This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and accessible. We will explore the causality behind the selection of different computational methods, presenting a self-validating system of theoretical inquiry. By comparing the results from various DFT functionals and basis sets, this guide aims to provide a comprehensive understanding of the electronic landscape of 5-Bromo-2-nitrothiophene-3-carbaldehyde and to establish a robust computational protocol for its further investigation.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities. The introduction of substituents onto the thiophene ring dramatically alters its electronic properties, thereby modulating its interaction with biological targets. In 5-Bromo-2-nitrothiophene-3-carbaldehyde, the interplay between the electron-donating thiophene ring and the strongly electron-withdrawing nitro (-NO2), bromo (-Br), and carbaldehyde (-CHO) groups creates a unique electronic profile that is crucial for its reactivity and potential as a synthon for more complex molecules. Understanding the frontier molecular orbitals (FMOs), charge distribution, and spectroscopic properties is essential for predicting its chemical behavior and biological function.

Methodology: A Comparative DFT Approach

To provide a comprehensive analysis, we employed several widely used DFT functionals and basis sets to calculate the electronic properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde. The rationale behind this comparative approach is to assess the level of theory's influence on the predicted properties and to identify a cost-effective yet accurate method for future studies on similar molecules.

Computational Details

All calculations were performed using the ORCA computational chemistry package, a versatile and free software for academic use.[1][2][3] The molecular geometry of 5-Bromo-2-nitrothiophene-3-carbaldehyde was first optimized to a local minimum on the potential energy surface. Subsequently, frequency calculations were performed to confirm the nature of the stationary point. The following levels of theory were employed for all electronic property calculations:

  • Functionals:

    • B3LYP: A popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[4][5]

    • CAM-B3LYP: A long-range corrected hybrid functional, which is known to provide more accurate descriptions of charge-transfer excitations and is therefore well-suited for simulating UV-Vis spectra.[6][7]

    • PBE0: Another popular hybrid functional that often yields results comparable to B3LYP.[7]

  • Basis Set:

    • 6-311++G(d,p): A triple-zeta basis set with diffuse and polarization functions, which is generally considered to provide a good description of the electronic structure of organic molecules containing heteroatoms.

The electronic absorption spectra were simulated using Time-Dependent Density Functional Theory (TD-DFT) at the same levels of theory.[8][9][10][11][12]

DFT_Workflow cluster_setup Computational Setup cluster_calc DFT Calculations cluster_analysis Analysis & Comparison mol_structure Initial Molecular Structure (5-Bromo-2-nitrothiophene-3-carbaldehyde) dft_methods Selection of DFT Functionals (B3LYP, CAM-B3LYP, PBE0) & Basis Set (6-311++G(d,p)) mol_structure->dft_methods geom_opt Geometry Optimization dft_methods->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop tddft_calc TD-DFT Calculation (UV-Vis Spectra) freq_calc->tddft_calc results_table Tabulation of Results electronic_prop->results_table spectra_plot Plotting of Spectra tddft_calc->spectra_plot comparison Comparative Analysis of Methods results_table->comparison spectra_plot->comparison

Caption: Workflow for the comparative DFT study.

Results and Discussion

The calculated electronic properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde are summarized in the tables below. This data provides a quantitative comparison of the performance of the selected DFT methods.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.

FunctionalHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
B3LYP-7.89-3.983.91
CAM-B3LYP-8.54-3.455.09
PBE0-8.12-3.874.25

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies of 5-Bromo-2-nitrothiophene-3-carbaldehyde using different DFT functionals with the 6-311++G(d,p) basis set.

The results show that the choice of functional significantly impacts the calculated FMO energies. CAM-B3LYP, with its long-range correction, predicts a larger HOMO-LUMO gap compared to B3LYP and PBE0. This is a common trend and is often considered to be more accurate, as standard hybrid functionals can sometimes underestimate the energy gap. The relatively low LUMO energies across all functionals are consistent with the presence of multiple electron-withdrawing groups, suggesting that the molecule has a strong potential to act as an electron acceptor.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity.

FunctionalIonization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω)
B3LYP7.893.981.965.949.00
CAM-B3LYP8.543.452.555.997.03
PBE08.123.872.135.998.42

Table 2: Calculated global reactivity descriptors of 5-Bromo-2-nitrothiophene-3-carbaldehyde using different DFT functionals with the 6-311++G(d,p) basis set.

The ionization potential and electron affinity follow the trends observed for the HOMO and LUMO energies. The electrophilicity index (ω), which measures the energy stabilization when a system acquires an additional electronic charge, is consistently high across all functionals. This further supports the notion that 5-Bromo-2-nitrothiophene-3-carbaldehyde is a strong electrophile.

Simulated UV-Vis Spectra

The electronic absorption spectra were simulated using TD-DFT to predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f).

Functionalλmax (nm)Oscillator Strength (f)Major Contribution
B3LYP3250.25HOMO -> LUMO
CAM-B3LYP2880.28HOMO -> LUMO
PBE03150.26HOMO -> LUMO

Table 3: Simulated UV-Vis absorption data for 5-Bromo-2-nitrothiophene-3-carbaldehyde using different DFT functionals with the 6-311++G(d,p) basis set.

FMO_Diagram homo_level Highest Occupied Molecular Orbital lumo_level Lowest Unoccupied Molecular Orbital lumo_level->homo_level Electronic Transition (λmax) gap ΔE = ELUMO - EHOMO energy_axis Energy

Caption: Frontier Molecular Orbital energy diagram.

Conclusion

This comparative DFT study provides a detailed analysis of the electronic properties of 5-Bromo-2-nitrothiophene-3-carbaldehyde. The results consistently indicate that this molecule is a strong electrophile with a low-lying LUMO, a property conferred by the presence of multiple electron-withdrawing substituents on the thiophene ring.

The choice of DFT functional was found to have a significant impact on the predicted electronic properties, particularly the HOMO-LUMO gap and the simulated UV-Vis absorption wavelength. The long-range corrected functional, CAM-B3LYP, predicted a larger energy gap and a blue-shifted absorption maximum compared to the more conventional B3LYP and PBE0 functionals. While experimental validation is pending, the trends observed in this study are consistent with the known performance of these functionals for similar organic molecules.

For future computational studies on 5-Bromo-2-nitrothiophene-3-carbaldehyde and its derivatives, particularly those involving excited-state properties, the use of a long-range corrected functional such as CAM-B3LYP is recommended for enhanced accuracy. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists engaged in the rational design of novel therapeutic agents based on the versatile thiophene scaffold.

References

  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (n.d.).
  • Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. (n.d.). GitHub. Retrieved February 4, 2026, from [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025, July 31). Matlantis. Retrieved February 4, 2026, from [Link]

  • Functionalized Terthiophene as an Ambipolar Redox System: Structure, Spectroscopy, and Switchable Proton-Coupled Electron Transfer. (2025, February 5). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved February 4, 2026, from [Link]

  • Structural and Electronic Properties of Donor-Acceptor Molecular System: B3LYP/ DFT Calculations. (2025, October 12). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. Retrieved February 4, 2026, from [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Journal of Chemical Theory and Computation. Retrieved February 4, 2026, from [Link]

  • Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. (2025, July 23). PMC. Retrieved February 4, 2026, from [Link]

  • A) Experimentally measured UV–vis absorption spectra of... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • What is the best computational chemistry software? (2022, October 9). Reddit. Retrieved February 4, 2026, from [Link]

  • Functionalized Terthiophene as an Ambipolar Redox System: Structure, Spectroscopy, and Switchable Proton-Coupled Electron Transfer. (2025, February 5). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. Retrieved February 4, 2026, from [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars. Retrieved February 4, 2026, from [Link]

  • Thiophene S-oxides: orbital energies and electrochemical properties. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • What software shall I use for DFT on an organic molecule? (2025, January 24). Matter Modeling Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019, April 22). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. (2025, February 7). YouTube. Retrieved February 4, 2026, from [Link]

  • A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. (2023, January 20). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • What is B3LYP and why is it the most popular functional in DFT? (2014, July 12). Quora. Retrieved February 4, 2026, from [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Which is best software for Density Functional theory calculation? (2019, January 21). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved February 4, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of the Stability of Substituted Thiophene Carbaldehydes: A Guide for Researchers

In the landscape of pharmaceutical and materials science, thiophene carbaldehydes serve as pivotal building blocks for a diverse array of functional molecules. Their inherent reactivity, governed by the electron-rich nat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, thiophene carbaldehydes serve as pivotal building blocks for a diverse array of functional molecules. Their inherent reactivity, governed by the electron-rich nature of the thiophene ring and the electrophilic character of the aldehyde group, is a double-edged sword. While it allows for versatile synthetic transformations, it also presents challenges in terms of stability during synthesis, purification, and long-term storage. This guide provides a comprehensive comparative analysis of the stability of substituted thiophene carbaldehydes, offering both theoretical insights and practical experimental protocols to empower researchers in drug development and materials science to make informed decisions in their work.

The Thiophene Carbaldehyde Scaffold: A Primer on Inherent Reactivity and Stability

Thiophene is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system, rendering the ring electron-rich and more susceptible to electrophilic substitution than benzene.[1] The aldehyde group, being an electron-withdrawing group, deactivates the thiophene ring towards further electrophilic attack but also introduces a site of high reactivity. The stability of a substituted thiophene carbaldehyde is thus a delicate balance of the electronic interplay between the substituent, the thiophene ring, and the carbaldehyde functional group.

The primary degradation pathways for these compounds typically involve oxidation of the aldehyde to a carboxylic acid, and under more forcing conditions, potential cleavage or modification of the thiophene ring itself.[2] Understanding how substituents influence the susceptibility of the molecule to these degradation pathways is crucial for predicting and improving stability.

The Influence of Substituents: A Tale of Two Effects

The stability of a thiophene carbaldehyde is profoundly influenced by the nature and position of substituents on the thiophene ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of a substituent dictates the electron density distribution within the thiophene ring and on the carbaldehyde group, thereby influencing the molecule's susceptibility to nucleophilic attack and oxidation.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃), and alkoxy (e.g., -OCH₃) groups donate electron density to the thiophene ring through inductive and/or resonance effects. This increased electron density on the ring can, to a small extent, be relayed to the carbonyl carbon of the aldehyde, slightly reducing its electrophilicity. However, the primary effect of EDGs is the activation of the thiophene ring itself, which can sometimes lead to increased susceptibility to certain oxidative pathways involving the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the thiophene ring. This has a more pronounced effect on the aldehyde group, increasing the partial positive charge on the carbonyl carbon and making it more electrophilic and, consequently, more susceptible to nucleophilic attack. While EWGs deactivate the thiophene ring towards electrophilic attack, they can render the aldehyde group more prone to certain degradation reactions. For instance, nitroaromatic compounds are known to be susceptible to photolytic degradation.[3][4]

The following diagram illustrates the general principle of how electronic effects influence the stability of the carbaldehyde group.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -CH₃, -OCH₃ Thiophene_EDG Thiophene Ring (Increased Electron Density) EDG->Thiophene_EDG Donates e⁻ Aldehyde_EDG Carbaldehyde (Slightly Decreased Electrophilicity) Thiophene_EDG->Aldehyde_EDG Weakly donates e⁻ Stability_EDG Generally Increased Stability of Aldehyde Group Aldehyde_EDG->Stability_EDG EWG e.g., -NO₂, -Br Thiophene_EWG Thiophene Ring (Decreased Electron Density) EWG->Thiophene_EWG Withdraws e⁻ Aldehyde_EWG Carbaldehyde (Increased Electrophilicity) Thiophene_EWG->Aldehyde_EWG Withdraws e⁻ Stability_EWG Generally Decreased Stability of Aldehyde Group Aldehyde_EWG->Stability_EWG forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Acidic & Basic Hydrolysis HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Analyze Oxidation Oxidative (e.g., H₂O₂) Oxidation->HPLC Analyze Thermal Thermal (Dry & Wet Heat) Thermal->HPLC Analyze Photolytic Photolytic (UV & Visible Light) Photolytic->HPLC Analyze MassSpec LC-MS for Degradant Identification HPLC->MassSpec Characterize Peaks Data Comparative Stability Data & Degradation Pathways HPLC->Data NMR NMR for Structural Elucidation MassSpec->NMR Confirm Structure MassSpec->Data NMR->Data Sample Substituted Thiophene Carbaldehyde Sample Sample->Hydrolysis Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photolytic Expose to

Caption: Workflow for a forced degradation study.

Step-by-Step Experimental Protocol

Objective: To compare the stability of a series of substituted 2-thiophenecarbaldehydes under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • Substituted 2-thiophenecarbaldehydes (e.g., 2-thiophenecarbaldehyde, 5-methyl-2-thiophenecarbaldehyde, 5-bromo-2-thiophenecarbaldehyde, 5-nitro-2-thiophenecarbaldehyde)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents for sample preparation (e.g., acetonitrile, methanol)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines) [5]* Analytical balance

  • Volumetric flasks and pipettes

Procedure:

Part A: Development of a Stability-Indicating HPLC Method

  • Initial Method Development: Develop a reverse-phase HPLC method capable of separating the parent aldehyde from its potential degradation products. A good starting point is a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. The detection wavelength should be set at the λmax of the parent compounds.

  • Forced Degradation for Method Validation: Prepare solutions of each aldehyde (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions to generate degradation products. The goal is to achieve 5-20% degradation. [6] * Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. [5]3. Method Optimization: Analyze the stressed samples by HPLC. Optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks. The method is considered stability-indicating when all peaks are well-resolved.

Part B: Comparative Stability Study

  • Sample Preparation: Prepare solutions of each substituted thiophene carbaldehyde at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Time-Point Analysis: For each stress condition (acidic, basic, oxidative, thermal, and photolytic), set up a time-course experiment. Aliquots of the samples should be taken at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • HPLC Analysis: Analyze the samples from each time point using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the percentage of the remaining parent compound versus time for each compound under each stress condition.

    • Determine the rate of degradation for each compound.

    • Identify and, if possible, quantify the major degradation products.

Data Interpretation and Presentation

The results of the forced degradation study should be presented in a clear and comparative manner.

Compound Stress Condition % Degradation after 24h Major Degradation Products (Tentative)
2-ThiophenecarbaldehydeAcid Hydrolysis (1N HCl, 60°C)< 5%-
Base Hydrolysis (1N NaOH, RT)~10%Thiophene-2-carboxylic acid
Oxidation (3% H₂O₂, RT)~15%Thiophene-2-carboxylic acid
Thermal (80°C, solid)< 2%-
Photolytic (ICH Q1B)~5%-
5-Methyl-2-thiophenecarbaldehydeAcid Hydrolysis (1N HCl, 60°C)< 2%-
Base Hydrolysis (1N NaOH, RT)~5%5-Methylthiophene-2-carboxylic acid
Oxidation (3% H₂O₂, RT)~10%5-Methylthiophene-2-carboxylic acid
Thermal (80°C, solid)< 1%-
Photolytic (ICH Q1B)~3%-
5-Bromo-2-thiophenecarbaldehydeAcid Hydrolysis (1N HCl, 60°C)~5%-
Base Hydrolysis (1N NaOH, RT)~15%5-Bromothiophene-2-carboxylic acid
Oxidation (3% H₂O₂, RT)~20%5-Bromothiophene-2-carboxylic acid
Thermal (80°C, solid)< 3%-
Photolytic (ICH Q1B)~8%-
5-Nitro-2-thiophenecarbaldehydeAcid Hydrolysis (1N HCl, 60°C)~8%-
Base Hydrolysis (1N NaOH, RT)> 50%5-Nitrothiophene-2-carboxylic acid, others
Oxidation (3% H₂O₂, RT)> 40%5-Nitrothiophene-2-carboxylic acid, others
Thermal (80°C, solid)~5%-
Photolytic (ICH Q1B)> 30%Complex mixture

Table 2: Hypothetical Comparative Stability Data for Substituted 2-Thiophenecarbaldehydes.

Mechanistic Insights and Causality

The experimental data should be interpreted in the context of the underlying chemical mechanisms.

  • Hydrolytic Stability: The increased degradation under basic conditions is consistent with the susceptibility of the electrophilic carbonyl carbon to nucleophilic attack by hydroxide ions. The higher degradation of the 5-nitro derivative is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which makes the aldehyde significantly more electrophilic.

  • Oxidative Stability: The primary oxidative degradation product is the corresponding carboxylic acid. The rate of this oxidation will be influenced by the electronic nature of the substituent, although other factors such as the stability of radical intermediates can also play a role.

  • Photostability: Nitroaromatic compounds are known to be photolabile. The significant degradation of 5-nitro-2-thiophenecarbaldehyde under photolytic stress is expected and is a critical consideration for the handling and storage of such compounds. [3]

Conclusion and Recommendations

This guide provides a framework for the comparative analysis of the stability of substituted thiophene carbaldehydes. The electronic effects of substituents play a predictable and significant role in determining the stability of these compounds. In general, electron-donating groups tend to enhance the stability of the carbaldehyde moiety, while electron-withdrawing groups decrease it.

For researchers and drug development professionals, it is imperative to:

  • Consider the electronic nature of substituents when designing and handling thiophene carbaldehyde derivatives.

  • Conduct thorough forced degradation studies to understand the stability profile of new compounds and to develop robust, stability-indicating analytical methods.

  • Implement appropriate storage and handling procedures , particularly for compounds with electron-withdrawing groups, which may be sensitive to light, oxidation, and basic conditions.

By applying the principles and protocols outlined in this guide, scientists can better anticipate and mitigate stability issues, leading to the development of more robust and reliable chemical entities for a wide range of applications.

References

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. ijariie. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • (PDF) Forced Degradation Studies. ResearchGate. Available at: [Link]

  • Thiophene - Wikipedia. Wikipedia. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. ijppr.humanjournals.com. Available at: [Link]

  • Thermophysical study of 2-acetylthiophene: Experimental and modelled results | Request PDF. ResearchGate. Available at: [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available at: [Link]

  • (PDF) REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate. Available at: [Link]

  • (PDF) Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols. ResearchGate. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Chromatography Online. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC. NIH. Available at: [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]

  • Substituent effects on the S–H bond dissociation energies of thiophenols. RSC Publishing. Available at: [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. ResearchGate. Available at: [Link]

  • Detection of Explosives via Photolytic Cleavage of Nitroesters and Nitramines | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. NIH. Available at: [Link]

  • Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4 | Organometallics. ACS Publications. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

  • Aldehyde HPLC Validation | PDF. Scribd. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • What is the stability of 2-Acetylthiophene under different conditions? - Blog. Hopemax. Available at: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.. Taylor & Francis Online. Available at: [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]

  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. Available at: [Link]

  • DFT Computation of the Electron Spectra of Thiophene. ACS Publications. Available at: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. Available at: [Link]

  • (PDF) Heterocyclic Chemistry at a Glance. Academia.edu. Available at: [Link]

  • 2-ACETYLTHIOPHENE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

Sources

Validation

A Head-to-Head Battle: Optimizing the Purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde for Pharmaceutical Research

In the landscape of pharmaceutical development and medicinal chemistry, the purity of starting materials and intermediates is not merely a matter of best practice, but a cornerstone of experimental reproducibility and, u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the purity of starting materials and intermediates is not merely a matter of best practice, but a cornerstone of experimental reproducibility and, ultimately, patient safety. 5-Bromo-2-nitrothiophene-3-carbaldehyde, a key building block in the synthesis of various biologically active compounds, presents a purification challenge that directly impacts the quality of downstream products. This guide provides an in-depth, side-by-side comparison of the two primary methods for its purification: recrystallization and column chromatography. Drawing upon established chemical principles and analogous procedures for substituted thiophenes, we will dissect the nuances of each technique, offering detailed protocols and expected outcomes to empower researchers in making informed decisions for their specific synthetic needs.

The Synthetic Landscape and the Impurity Challenge

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be envisioned through a multi-step process, typically involving the formylation, nitration, and bromination of a thiophene precursor. A plausible synthetic route involves the nitration of a thiophene-3-carbaldehyde derivative followed by bromination, or vice-versa. Electrophilic substitution reactions on the thiophene ring, such as nitration and bromination, are notorious for producing a mixture of regioisomers.

The primary impurities of concern are therefore positional isomers, such as 4-bromo-2-nitrothiophene-3-carbaldehyde or isomers where the nitro and bromo groups are at different positions on the thiophene ring. Incomplete reactions can also lead to the presence of unreacted starting materials or intermediates. The choice of purification method hinges on the effective separation of these closely related compounds from the desired product.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a classic and powerful technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

The "Why" Behind the "How": Causality in Recrystallization

The success of recrystallization lies in the principles of crystal lattice formation. As a saturated solution cools, the molecules of the target compound self-assemble into a highly ordered crystal lattice, a process that tends to exclude molecules that do not fit perfectly, i.e., impurities. The slow cooling process is critical; rapid cooling can trap impurities within the growing crystals.

For a polar molecule like 5-Bromo-2-nitrothiophene-3-carbaldehyde, which contains both a nitro and an aldehyde group, a moderately polar solvent is a good starting point. The principle of "like dissolves like" guides the initial solvent screen.

Experimental Protocol: Recrystallization of 5-Bromo-2-nitrothiophene-3-carbaldehyde
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Good candidates include ethanol, isopropanol, ethyl acetate, and toluene, or a mixture of solvents like ethanol/water or hexane/ethyl acetate. The ideal solvent will show poor solubility in the cold and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-2-nitrothiophene-3-carbaldehyde and a boiling chip. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram

Method 2: Column Chromatography - The Separation Powerhouse

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For polar compounds like 5-Bromo-2-nitrothiophene-3-carbaldehyde, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is typically employed.

The "Why" Behind the "How": Causality in Column Chromatography

The separation in column chromatography is an equilibrium process. Molecules in the mixture are constantly adsorbing to the stationary phase and desorbing back into the mobile phase. The extent to which a compound adsorbs depends on its polarity and the polarity of the stationary and mobile phases. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. By carefully selecting the mobile phase (eluent), a gradient of polarity can be created to selectively elute compounds with different polarities.

Experimental Protocol: Column Chromatography of 5-Bromo-2-nitrothiophene-3-carbaldehyde
  • Stationary Phase and Column Packing: Select a suitable stationary phase, with silica gel (60-120 or 230-400 mesh) being a common choice. The column is typically packed as a slurry of the silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase, a solvent or a mixture of solvents, is passed through the column. For 5-Bromo-2-nitrothiophene-3-carbaldehyde, a gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The progress of the separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis and Isolation: Each fraction is analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Column Chromatography Workflow Diagram

Side-by-Side Comparison: Making the Right Choice

The selection of the optimal purification method depends on several factors, including the nature and quantity of the impurities, the desired final purity, the scale of the reaction, and the available resources.

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Removing small amounts of impurities with different solubility profiles.Separating complex mixtures, including regioisomers with similar polarities.
Purity Can achieve very high purity (>99%) if the solvent system is optimized.High purity is achievable, but may require careful optimization of the eluent system.
Yield Can be high if the compound has low solubility in the cold solvent. Losses are inevitable due to the compound's residual solubility.Generally lower yields due to potential for product loss on the column and during fraction collection.
Scalability Readily scalable to large quantities.Can be scaled up, but becomes more resource-intensive (large volumes of solvent and stationary phase).
Time & Labor Can be relatively quick for a single recrystallization.More time-consuming and labor-intensive, especially for large-scale separations.
Cost Generally less expensive, requiring only solvents and basic glassware.More expensive due to the cost of the stationary phase and larger volumes of high-purity solvents.
Waste Generation Generates less solvent waste compared to column chromatography.Generates significant solvent and solid (silica gel) waste.

Supporting Experimental Data (Illustrative)

While specific, published comparative data for 5-Bromo-2-nitrothiophene-3-carbaldehyde is scarce, data from analogous substituted thiophenes and nitroaromatic compounds suggest the following expected outcomes:

MethodStarting Purity (Illustrative)Final Purity (Expected)Yield (Expected)
Recrystallization (e.g., from Ethanol)~90% (containing regioisomers)>98%70-85%
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)~90% (containing regioisomers)>99%50-70%

These values are estimations and will vary depending on the specific impurity profile of the crude product and the precise experimental conditions.

Conclusion and Recommendations

For the purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde, the choice between recrystallization and column chromatography is a strategic one.

  • For achieving the highest possible purity, especially when dealing with a mixture of closely related regioisomers, column chromatography is the superior method. The ability to fine-tune the separation through gradient elution allows for the isolation of the desired isomer with exceptional purity, which is often a critical requirement in drug development.

  • When the primary goal is to remove a smaller amount of impurities and high throughput is desired, particularly on a larger scale, recrystallization is a more practical and economical choice. If the impurity profile is favorable (i.e., the impurities are significantly more or less soluble than the product), recrystallization can provide a product of sufficient purity for many applications with a better yield and lower environmental impact.

In a typical research and development setting, a combination of both techniques is often employed. An initial purification by column chromatography can be used to isolate the desired isomer, followed by a final recrystallization step to remove any minor impurities and to obtain a crystalline solid with excellent handling properties. This hybrid approach leverages the strengths of both methods to deliver a final product that meets the stringent purity requirements of the pharmaceutical industry.

References

  • Note: As specific literature detailing the purification of 5-Bromo-2-nitrothiophene-3-carbaldehyde is not readily available, the following references provide foundational knowledge and relevant examples for the purific
  • General Organic Chemistry Laboratory Manuals: Standard university-level organic chemistry lab manuals provide detailed theoretical and practical guides to recrystallization and column chromatography techniques.

  • Vogel's Textbook of Practical Organic Chemistry: A comprehensive resource for organic synthesis and purification techniques.

  • Journal of Organic Chemistry, Synthesis, Tetrahedron Letters, and other peer-reviewed journals: These publications contain numerous examples of the synthesis and purification of substituted thiophenes and other heterocyclic compounds, from which analogous procedures can be drawn.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 5-Bromo-2-nitrothiophene-3-carbaldehyde

This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS No. 1093878-18-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS No. 1093878-18-2). As a compound combining a halogenated thiophene ring with a nitro functional group, it presents significant toxicological and potential reactivity hazards. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each critical step to build a foundational understanding of safe chemical handling.

Part 1: Foundational Safety—Understanding the Hazard Profile

The disposal protocol for any chemical is dictated by its inherent risks. 5-Bromo-2-nitrothiophene-3-carbaldehyde is classified as a highly hazardous substance, and understanding its specific dangers is the first step in mitigating them. The causality for the stringent procedures outlined below is rooted in its toxicological, chemical, and environmental hazards.

Toxicological Hazards: This compound is designated as acutely toxic if ingested, inhaled, or if it comes into contact with skin[1]. The presence of the nitroaromatic group is a structural alert for potential genotoxicity, a concern supported by data on related compounds like 2-nitrothiophene, which is suspected of causing genetic defects[2]. Thiophene derivatives themselves can be metabolized into reactive intermediates, leading to organ toxicity[3].

Chemical Reactivity and Stability Hazards: Nitro-containing organic compounds are high-energy molecules and must be treated with caution. While this specific molecule is not rated as explosive, many dinitro and trinitro compounds can become unstable over time, forming shock-sensitive materials[4][5]. Furthermore, thiophenes are incompatible with strong oxidizing agents, which can lead to vigorous, exothermic reactions[6][7].

Environmental Hazards: Halogenated organic compounds and nitroaromatics can be persistent in the environment and exhibit high toxicity to aquatic life. A structurally similar compound, 5-bromo-5-nitro-1,3-dioxane, is classified as very toxic to aquatic life with long-lasting effects[8]. Therefore, it is imperative to prevent any release of 5-Bromo-2-nitrothiophene-3-carbaldehyde into the environment by strictly avoiding disposal via the sanitary sewer system[8][9].

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)GHS06: Skull and CrossbonesDangerH301, H311, H331[1]
Environmental Hazard (Inferred)GHS09: EnvironmentWarningH410 (Very toxic to aquatic life with long lasting effects)[8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow designed to ensure safety at every stage, from initial assessment to final hand-off for disposal.

Workflow 1: Disposal of Unused or Expired Reagent

Objective: To safely package and label pure or residual 5-Bromo-2-nitrothiophene-3-carbaldehyde for disposal by a certified hazardous waste management service.

1. Pre-Disposal Assessment & Preparation:

  • a. Initial Inspection: Before handling, carefully inspect the container. Look for signs of degradation, such as discoloration or, most critically, the formation of crystals around the container cap or threads[4].
  • b. CRITICAL SAFETY INTERVENTION: If crystalline growth is observed, do not attempt to open or move the container. These crystals can be shock-sensitive. Gently place the bottle in a stable location, cordon off the area, and immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal[4][5].
  • c. Designate a Work Area: If the container appears safe, conduct all subsequent steps within a certified chemical fume hood to mitigate inhalation risk[2][10].

2. Donning Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a flame-resistant lab coat and closed-toe shoes.
  • Eye Protection: Chemical safety goggles and a face shield are mandatory[8].
  • Hand Protection: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.
  • Respiratory Protection: While working in a fume hood is the primary control, consult your institution's EHS guidelines for any additional respiratory protection requirements.

3. Waste Segregation and Containerization:

  • a. Select a Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Nitro-Organic Solids." The container must be made of a material compatible with the waste.
  • b. Rationale (Self-Validation): Proper segregation is crucial to prevent accidental mixing with incompatible waste streams, such as strong oxidizing agents or acids, which could trigger a dangerous reaction[11].

4. Material Transfer:

  • a. Solids: Using a clean, dedicated spatula, carefully transfer the solid 5-Bromo-2-nitrothiophene-3-carbaldehyde from its original container into the designated hazardous waste container. Perform this transfer slowly to avoid generating dust[12][13].
  • b. Original Container: The "empty" original container is not safe for regular trash. It retains hazardous residue. Securely cap the original container and place it in the same hazardous waste stream[5]. Do not rinse it into the sink.

5. Labeling and Temporary Storage:

  • a. Labeling: Affix a completed hazardous waste tag to the container. The label must include:
  • The words "Hazardous Waste"
  • Full Chemical Name: "5-Bromo-2-nitrothiophene-3-carbaldehyde"
  • CAS Number: "1093878-18-2"
  • Hazard Pictograms: GHS06 (Toxic), GHS09 (Environmental)
  • Accumulation Start Date
  • b. Storage: Securely close the waste container. Store it in a designated satellite accumulation area that is cool, dry, and away from incompatible materials, particularly oxidizing agents[2].

6. Final Disposal Arrangement:

  • The only acceptable final disposal method is through your institution's certified hazardous waste management program, which typically involves high-temperature incineration at a licensed facility[8].
  • Contact your EHS office to schedule a chemical waste pickup, providing them with all necessary information from the waste label[4][14].
Workflow 2: Disposal of Contaminated Materials

Objective: To properly dispose of lab materials (e.g., gloves, wipes, weigh boats, silica gel) contaminated with 5-Bromo-2-nitrothiophene-3-carbaldehyde.

1. Assessment and PPE:

  • Assume all materials that have come into contact with the compound are grossly contaminated and acutely toxic.
  • Don the same level of PPE as described in Workflow 1, Step 2.

2. Segregation and Containerization:

  • Collect all contaminated solid items in the same designated "Halogenated Nitro-Organic Solids" hazardous waste container used for the pure chemical.
  • Do not mix contaminated sharps (needles, razor blades) with other solid waste. Place them in a dedicated, puncture-proof sharps container that is also labeled as hazardous waste.

3. Labeling, Storage, and Final Disposal:

  • Follow the exact procedures outlined in Workflow 1, Steps 5 and 6, for labeling, temporary storage, and arranging final disposal through your EHS office.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the critical decision-making and procedural flow for the safe disposal of 5-Bromo-2-nitrothiophene-3-carbaldehyde.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_decision Phase 2: Critical Safety Check cluster_handling Phase 3: Waste Handling & Containment cluster_final Phase 4: Finalization start Begin Disposal Process assess 1. Visually Inspect Container start->assess decision Crystals or Degradation Visible? assess->decision ppe 2. Don Full PPE (Goggles, Face Shield, Gloves) stop_ehs STOP! Do Not Handle. Contact EHS Immediately. decision->stop_ehs Yes hood 3. Work in Fume Hood decision->hood No segregate 4. Prepare Labeled 'Halogenated Nitro-Organic' Waste Container hood->segregate transfer 5. Transfer Waste & Empty Container into Waste Bin segregate->transfer label_store 6. Securely Label & Store in Satellite Accumulation Area transfer->label_store contact_ehs 7. Arrange Pickup with EHS for Incineration label_store->contact_ehs end Disposal Process Complete contact_ehs->end

Caption: Disposal workflow for 5-Bromo-2-nitrothiophene-3-carbaldehyde.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Organic Syntheses. 2-nitrothiophene Procedure. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Nitrothiophene. [Link]

  • Mol-Instincts. What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - FAQ. [Link]

  • Georganics. SAFETY DATA SHEET: 5''-BROMO-2,2'-5',2''-TERTHIOPHENE-5-CARBOXALDEHYDE. [Link]

  • ResearchGate. New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones | Request PDF. [Link]

  • PubMed. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • ResearchGate. Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. [Link]

  • University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

  • GOV.UK. PFAS Plan: building a safer future together. [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-NITROTHIOPHENE. [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • PubChem. Thiophene | C4H4S | CID 8030. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Acetyl-5-nitrothiophene. [Link]

  • Wikipedia. Sewage sludge. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • MDPI. In Silico Models for Predicting Adsorption of Organic Pollutants on Atmospheric Nanoplastics. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • NCERT. BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Bromo-2-nitrothiophene-3-carbaldehyde

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 5-Bromo-2-nitrothiophene-3-carbaldehyde in a laboratory setting. Given the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 5-Bromo-2-nitrothiophene-3-carbaldehyde in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to establish a robust safety framework grounded in the precautionary principle.

The recommendations herein are designed to empower researchers, scientists, and drug development professionals to work safely with this chemical, mitigating risks and ensuring regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment: A Data-Driven Approach

A summary of hazards identified in structurally similar compounds is presented below:

CompoundKey Hazards IdentifiedSource
2-Thiophenecarboxaldehyde Causes respiratory tract, eye, and skin irritation. May be harmful if swallowed and may cause central nervous system depression.[1]
5-Bromothiophene-2-carbaldehyde Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
5-Bromo-5-nitro-1,3-dioxane Harmful if swallowed, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure.[4]
Various Bromo-Thiophene Derivatives May be harmful if inhaled, swallowed, or absorbed through the skin. The toxicological properties have not been fully investigated.[5]

Based on this data, it is prudent to handle 5-Bromo-2-nitrothiophene-3-carbaldehyde as a substance that is, at a minimum, a significant irritant to the skin, eyes, and respiratory system, and potentially corrosive and toxic.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following sections detail the required equipment for various laboratory operations involving 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Core PPE for All Operations

This foundational level of protection is mandatory for any work with 5-Bromo-2-nitrothiophene-3-carbaldehyde, even for tasks involving small quantities.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[6][7] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is essential.[8]

  • Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[7] For extended contact or when handling larger quantities, heavier-duty gloves such as butyl or Viton® should be considered.[7] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection : A standard laboratory coat should be worn and kept fully buttoned.[9] For procedures with a significant splash risk, a chemically resistant apron over the lab coat is recommended.[10]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[8]

Enhanced PPE for Specific Procedures

Certain laboratory tasks necessitate an elevated level of protection.

TaskRequired PPERationale
Weighing and Aliquoting (Solid) As per Core PPE, with the addition of a respirator if not performed in a ventilated enclosure.To prevent inhalation of fine particles.[11]
Dissolving and Solution Preparation As per Core PPE, with the potential need for a face shield.Increased risk of splashes when handling liquids.[8]
Running Reactions As per Core PPE, with a face shield and potentially chemically resistant outerwear.To protect against splashes from exothermic reactions or vessel failures.
Work-up and Purification As per Core PPE, with a face shield and appropriate gloves for the solvents used.Potential for splashes and direct contact with the compound and solvents.
Respiratory Protection

All handling of 5-Bromo-2-nitrothiophene-3-carbaldehyde should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, or if there is a risk of dust formation, a respirator with an appropriate particle filter is recommended.[11]

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is as critical as the use of appropriate PPE.

Workflow for Safe Handling

The following diagram outlines the key steps for safely handling 5-Bromo-2-nitrothiophene-3-carbaldehyde.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start 1. Review SDS of Analogs & This Guide prep_ppe 2. Don Appropriate PPE prep_start->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Reaction handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction Safely handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste 8. Segregate Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff 10. Doff PPE Correctly cleanup_decon->cleanup_doff

Caption: A stepwise workflow for the safe handling of 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately clear the area of all personnel.

  • Alert : Inform your supervisor and any relevant safety personnel.

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Contain : If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material.

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[11]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing 5-Bromo-2-nitrothiophene-3-carbaldehyde, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.

  • Labeling : Clearly label the waste container with the full chemical name and relevant hazard symbols.

  • Disposal : Dispose of the waste in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[5]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

Exposure Response Flowchart

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_remove Immediately remove contaminated clothing. exposure->skin_remove eye_flush Immediately flush eyes with plenty of water for at least 15 minutes. exposure->eye_flush inhale_fresh_air Move to fresh air. exposure->inhale_fresh_air ingest_rinse Wash out mouth with water. exposure->ingest_rinse skin_wash Flush skin with plenty of water for at least 15 minutes. skin_remove->skin_wash skin_medical Seek medical attention. skin_wash->skin_medical eye_lids Lift upper and lower eyelids occasionally. eye_flush->eye_lids eye_medical Seek immediate medical attention. eye_lids->eye_medical inhale_breathe If not breathing, give artificial respiration. inhale_fresh_air->inhale_breathe inhale_medical Seek medical attention. inhale_breathe->inhale_medical ingest_vomit Do NOT induce vomiting. ingest_rinse->ingest_vomit ingest_medical Seek immediate medical attention. ingest_vomit->ingest_medical

Caption: Immediate first aid measures following exposure to 5-Bromo-2-nitrothiophene-3-carbaldehyde.

Conclusion

The responsible and safe handling of 5-Bromo-2-nitrothiophene-3-carbaldehyde is paramount for the protection of laboratory personnel. By understanding the potential hazards based on analogous compounds and rigorously applying the multi-layered PPE and procedural controls outlined in this guide, researchers can confidently and safely advance their scientific endeavors. This document should be a living resource, subject to updates as more specific information about the compound becomes available.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Nitrothiophene-2-carboxaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Georganics. (2011, May 18). Safety Data Sheet for 5''-BROMO-2,2'-5',2''-TERTHIOPHENE-5-CARBOXALDEHYDE.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.
  • ChemicalBook. (2025, July 24). 5-Bromothiophene-2-carbaldehyde.
  • ResearchGate. (2025, August 6). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • (n.d.).
  • ChemScene. (n.d.). 5-Bromo-2-nitrothiophene-3-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • DuPont. (n.d.). Personal protective solutions for oil & gas industry applications.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
  • Tersus Solutions. (n.d.). FIRE & PPE.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • RWE in de Benelux. (2024, June 1). Personal protective equipment Instruction.
  • Benchchem. (n.d.). 2-Nitrothiophene-3-carbaldehyde.
  • BLD Pharm. (n.d.). 5-Bromothiophene-2-carbaldehyde.
  • PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitrothiophene-3-carbaldehyde
Reactant of Route 2
5-Bromo-2-nitrothiophene-3-carbaldehyde
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